Psicofuranose
描述
Structure
3D Structure
属性
IUPAC Name |
(3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-JDJSBBGDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Psicofuranose: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psicofuranose, a furanose form of the rare sugar D-psicose (B8758972) (also known as D-allulose), is a ketohexose that has garnered significant interest in the scientific community. Its unique structural characteristics and potential biological activities make it a molecule of interest for various applications, from a low-calorie sweetener to a precursor for synthesizing biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, with a focus on data-driven insights and detailed experimental methodologies.
Chemical Structure and Properties
This compound is a monosaccharide with the chemical formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1][2] It exists as a five-membered furanose ring and can be found in different stereoisomeric forms, including α and β anomers, as well as D and L configurations.
Nomenclature and Stereochemistry
The systematic IUPAC names for the different isomers of this compound are:
-
β-D-psicofuranose: (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1]
-
α-D-psicofuranose: (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
-
β-L-psicofuranose: (2S,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
The stereochemistry at the anomeric carbon (C2) distinguishes the α and β anomers.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are summarized in the table below. While experimentally determined values for the parent this compound are limited, computed data from reliable sources and experimental data for closely related derivatives provide valuable insights.
| Property | β-D-Psicofuranose (Computed) | α-D-Psicofuranose (Computed) | 6-deoxy-α-L-psicofuranose (Experimental) | D-Psicose (Experimental) |
| Molecular Weight ( g/mol ) | 180.16[1] | 180.16 | 164.16[3] | 180.16[3] |
| Melting Point (°C) | Not available | Not available | 76[3] | 107.6[3] |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| Specific Rotation ([α]D) | Not available | Not available | Not available | Not available |
| Solubility | Soluble in water.[4] Solubility in ethanol (B145695) is generally lower than in water and decreases with increasing ethanol concentration.[5] | Soluble in water.[4] Solubility in ethanol is generally lower than in water and decreases with increasing ethanol concentration.[5] | Not available | Not available |
| XLogP3 | -2.3[1] | -2.3 | Not available | Not available |
Synthesis and Isolation
The limited natural abundance of this compound necessitates its production through chemical or enzymatic synthesis.
Chemical Synthesis of D-Psicofuranose Derivatives
The chemical synthesis of psicofuranosides often involves the use of a protected D-psicose derivative as a glycosyl donor. A general workflow for the synthesis of a D-psicofuranosyl donor from D-ribose is outlined below.
Synthesis of a D-psicofuranosyl donor.
Experimental Protocol: General Procedure for N-Glycosidation using a D-Psicofuranosyl Donor [6]
-
A solution of the pyrimidine (B1678525) base (0.300 mmol) and N,O-bis(trimethylsilyl)acetamide (0.600 mmol) in acetonitrile (B52724) (1.0 mL) is heated at reflux for 1 hour.
-
The reaction mixture is cooled to 0 °C.
-
The D-psicofuranosyl donor (0.200 mmol) in dichloromethane (B109758) (2.0 mL) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf; 0.200 mmol) are added.
-
The reaction is stirred at room temperature for the specified time and then quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with water and brine, dried over magnesium sulfate, and evaporated.
-
The residue is purified by flash column chromatography on silica (B1680970) gel.
Enzymatic Synthesis of D-Psicose from D-Fructose
D-psicose, the precursor to this compound, can be synthesized enzymatically from D-fructose using D-tagatose (B3328093) 3-epimerase. This process is highly efficient and can be performed using immobilized enzymes in a bioreactor system.[7] A further one-pot enzymatic process can convert D-fructose to D-allose via a D-psicose intermediate using D-psicose 3-epimerase and L-rhamnose isomerase.[8]
References
- 1. beta-D-psicofuranose | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-psicofuranose | C6H12O6 | CID 11378852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Inhibition of beta-fructofuranosidases and alpha-glucosidases by synthetic thio-fructofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]
- 8. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Natural Occurrence of Psicofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psicofuranose, a rare ketohexose, is a sugar moiety of the nucleoside antibiotic psicofuranine (B1678265). First discovered as a fermentation product of the bacterium Streptomyces hygroscopicus, this compound has since been identified in various natural sources, including the common hair-cap moss (Polytrichum commune) and the model plant Arabidopsis thaliana. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biochemical significance of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its natural abundance where available, and visualizations of its related biochemical pathways. This document is intended to serve as a core resource for researchers in natural product chemistry, drug discovery, and plant sciences.
Discovery and Initial Characterization
This compound was first identified as a component of the antibiotic psicofuranine, which was isolated from the fermentation broth of Streptomyces hygroscopicus.[1] Psicofuranine, also known as 6-amino-9-D-psicofuranosylpurine, exhibited significant antimicrobial and antitumor properties, which spurred further investigation into its unique chemical structure. The key structural feature of psicofuranine is the C-C glycosidic bond between the anomeric carbon of this compound and the C9 of the adenine (B156593) base, a linkage that confers resistance to enzymatic cleavage by nucleoside phosphorylases.[1]
Initial characterization involved the degradation of psicofuranine to isolate and identify its constituent parts. The sugar moiety was determined to be a ketohexose, which was named psicose. The furanose ring form of this sugar is specifically referred to as this compound.
Natural Occurrence
While initially discovered in a microbial context, subsequent research has revealed the presence of this compound and its parent sugar, psicose, in the plant kingdom. However, it is classified as a rare sugar, indicating it is not found in high concentrations in nature.[2]
Table 1: Natural Sources of this compound
| Organism | Compound Form | Method of Detection | Quantitative Data | Reference(s) |
| Streptomyces hygroscopicus | Psicofuranine (containing this compound) | Fermentation, Isolation, Structural Elucidation | Not typically reported for the free sugar | [1] |
| Polytrichum commune (Common hair-cap moss) | alpha-D-Psicofuranose | Data available in the LOTUS natural products database | Specific concentration not reported in available literature. | PubChem CID: 21581131 |
| Arabidopsis thaliana | beta-D-Psicofuranose | Data available in the LOTUS natural products database | Specific concentration not reported in available literature. | PubChem CID: 12306006 |
Note: Quantitative data on the natural abundance of free this compound in plant sources is not well-documented in the currently available scientific literature.
Experimental Protocols
Isolation of Psicofuranine from Streptomyces hygroscopicus
This protocol is adapted from established methods for the isolation of secondary metabolites from Streptomyces species.[1]
3.1.1. Fermentation
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces hygroscopicus spores from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Fermentation: Inoculate a production medium with 5-10% (v/v) of the seed culture. A typical production medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Incubation: Incubate the production culture in a fermenter at 28°C with aeration and agitation for 5-7 days.
3.1.2. Extraction and Purification
-
Broth Clarification: Separate the mycelium from the culture broth by centrifugation (5,000 x g for 20 minutes) or vacuum filtration.
-
Solvent Extraction: Extract the clarified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in chloroform (B151607) and pack it into a glass column.
-
Sample Loading: Dissolve the concentrated extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the concentration of methanol.
-
-
Fraction Analysis: Collect fractions and analyze for the presence of psicofuranine using Thin-Layer Chromatography (TLC) with a chloroform:methanol mobile phase and visualization under UV light (254 nm).
-
Crystallization: Combine the pure fractions, concentrate, and crystallize the psicofuranine from a suitable solvent system (e.g., methanol/water).
Hydrolysis of Psicofuranine to Yield this compound
This is a general protocol for the acid-catalyzed hydrolysis of N-glycosidic bonds in nucleosides.[3]
-
Acid Hydrolysis: Dissolve the purified psicofuranine in 1 N hydrochloric acid.
-
Heating: Heat the solution at 100°C for 1 hour in a sealed tube.
-
Neutralization: Cool the solution and neutralize it with a suitable base (e.g., sodium hydroxide (B78521) or an anion exchange resin in the hydroxide form).
-
Purification of this compound: The resulting mixture containing this compound and adenine can be separated by column chromatography (e.g., using a cation exchange resin to retain the adenine, allowing the this compound to elute).
General Protocol for Extraction and Analysis of Rare Sugars from Plant Material
This protocol is a general approach for the analysis of sugars from plant tissues and would require optimization for the specific detection of this compound.[4]
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Sample Preparation: Harvest fresh plant material (e.g., leaves or whole seedlings of Arabidopsis thaliana or shoots of Polytrichum commune) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue.
-
Extraction:
-
Grind the lyophilized tissue to a fine powder.
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Extract the powder with a chloroform:methanol:water (1:3:1 v/v/v) solution.
-
Vortex the mixture thoroughly and centrifuge to pellet the solid debris.
-
-
Purification:
-
The supernatant contains the sugar fraction. For quantitative analysis, further purification using Solid-Phase Extraction (SPE) with a porous graphitic carbon adsorbent may be necessary to remove interfering compounds.
-
-
Analysis:
-
The purified extract can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or with an Evaporative Light Scattering Detector (ELSD) for the identification and quantification of this compound. A specialized column for sugar analysis, such as an amino-based or a ligand-exchange column, is recommended.
-
Biochemical Pathways
Proposed Biosynthesis of this compound in Streptomyces hygroscopicus
The exact biosynthetic pathway for the this compound moiety of psicofuranine has not been fully elucidated. However, based on the known biosynthesis of other rare sugars and nucleoside antibiotics, a plausible pathway can be proposed. This likely involves the enzymatic modification of a common sugar precursor, such as fructose-6-phosphate, from the pentose (B10789219) phosphate (B84403) pathway. Key enzymatic steps would likely include isomerization and epimerization reactions to yield D-psicose, which is then activated and coupled to the purine (B94841) base.
Caption: Proposed biosynthetic pathway of this compound and its incorporation into psicofuranine.
Mechanism of Action of Psicofuranine: Inhibition of GMP Synthetase
Psicofuranine exerts its biological activity by inhibiting the enzyme GMP synthetase, which is crucial for the de novo biosynthesis of guanine (B1146940) nucleotides. This inhibition ultimately disrupts DNA and RNA synthesis. Psicofuranine acts as a non-competitive inhibitor.
Caption: Mechanism of action of psicofuranine as an inhibitor of GMP synthetase.
Conclusion
This compound, a rare sugar first discovered as a constituent of the antibiotic psicofuranine from Streptomyces hygroscopicus, is now known to be present in the plant kingdom. While its natural abundance appears to be low, its unique structure and association with a potent bioactive compound make it a subject of interest for further research. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers aiming to explore the chemistry, biology, and potential applications of this compound and related compounds. Further studies are warranted to quantify its presence in various natural sources and to fully elucidate its biosynthetic pathway.
References
- 1. Efficient biosynthesis of D-allulose in Bacillus subtilis through D-psicose 3-epimerase translation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psicose (allulose) Neobiotech [neo-biotech.com]
- 3. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]
- 4. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the α and β Anomers of Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psicofuranose, a furanose form of the rare sugar D-psicose (D-allulose), exists as two anomers, α-psicofuranose and β-psicofuranose. These isomers, differing only in the stereochemistry at the anomeric carbon (C2), exhibit distinct physical and chemical properties that can influence their biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core characteristics of α and β-psicofuranose, including their structural differences, key physicochemical properties, and relevant experimental protocols for their synthesis, separation, and characterization. Furthermore, the known biological significance of this compound and its derivatives is discussed, highlighting its role as a precursor to biologically active nucleoside analogues.
Introduction
Psicose (allulose), a C3 epimer of D-fructose, is a rare ketohexose that has garnered significant attention for its low caloric value and potential health benefits. In solution, psicose can exist in equilibrium between its pyranose and furanose ring forms, with each form having α and β anomers. The furanose form, a five-membered ring structure, is of particular interest in the synthesis of nucleoside analogues with therapeutic potential. The orientation of the hydroxyl group at the anomeric C2 carbon determines whether the anomer is α or β, a seemingly subtle difference that profoundly impacts the molecule's three-dimensional structure and reactivity. Understanding the distinct properties of these anomers is crucial for researchers in drug design and development.
Structure and Physicochemical Properties
The fundamental difference between α- and β-psicofuranose lies in the configuration of the anomeric hydroxyl group. In D-psicofuranose, the α-anomer has the anomeric hydroxyl group oriented on the opposite side of the ring from the C5 substituent (CH₂OH), while the β-anomer has it on the same side. This structural variance influences their physical and chemical characteristics.
While specific experimental data for the pure anomers of this compound are scarce in the literature, data for related compounds and the general principles of anomer chemistry provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | α-D-Psicofuranose (Computed) | β-D-Psicofuranose (Computed) | 6-deoxy-α-L-psicofuranose (Experimental) | β-D-Psicopyranose (in water, Experimental) |
| Molecular Formula | C₆H₁₂O₆[1][2] | C₆H₁₂O₆[3] | C₆H₁₂O₅[4] | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol [1][2] | 180.16 g/mol [3] | 164.16 g/mol [4] | 180.16 g/mol |
| Melting Point (°C) | Not available | Not available | 76[4] | Not available |
| Specific Rotation (deg) | Not available | Not available | Not available | Not available |
| Tautomeric Distribution in Solution (for 6-deoxy-L-psicose at 30°C) | α-furanose: 72.9%[4] | β-furanose: 24.5%[4] | Acyclic: 2.69%[4] | Not applicable |
Note: Computed properties are from PubChem. Experimental data for this compound anomers is limited. Data for 6-deoxy-α-L-psicofuranose is provided as a close structural analog.
Experimental Protocols
The synthesis, separation, and characterization of individual this compound anomers are essential for detailed biological and pharmacological studies.
Synthesis and Isolation of this compound Anomers
A common route to D-psicose is through the enzymatic epimerization of D-fructose. Once D-psicose is obtained, the equilibrium mixture of its tautomers, including the α and β-furanose forms, can be influenced by conditions such as temperature and solvent. The isolation of a specific anomer often relies on selective crystallization or chromatographic separation.
Protocol for the Crystallization of 6-deoxy-α-L-psicofuranose (as an illustrative example): [4]
-
Enzymatic Isomerization: L-rhamnose is enzymatically isomerized to establish an equilibrium mixture containing 6-deoxy-L-psicose.
-
Chromatographic Separation: The reaction mixture is subjected to column chromatography to separate the 6-deoxy-L-psicose from other components.
-
Concentration: The purified 6-deoxy-L-psicose solution is concentrated by evaporation to approximately 80% (w/v).
-
Seeding and Crystallization: A seed crystal of 6-deoxy-α-L-psicofuranose is added to the concentrated solution, which is then maintained at 30°C.
-
Crystal Growth: Single crystals of 6-deoxy-α-L-psicofuranose are typically obtained after one day.
Anomer Separation by Chromatography
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of carbohydrate anomers.
General HPLC Protocol for Anomer Separation:
-
Column: A specialized stationary phase, such as a poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded phase, can be used for enhanced separation of carbohydrate isomers.
-
Mobile Phase: A hydrophilic interaction liquid chromatography (HILIC) mode is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water.
-
Detection: A charged aerosol detector (CAD) or mass spectrometry (MS) can be used for sensitive detection of the separated anomers.
-
Temperature Control: Column temperature can be manipulated to control the rate of mutarotation. Higher temperatures can lead to peak coalescence, while lower temperatures may improve the resolution of the anomers.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and differentiation of anomers. The chemical shift of the anomeric carbon (C2 in this compound) is particularly informative.
General ¹³C NMR Protocol for Anomer Characterization:
-
Sample Preparation: A solution of the purified anomer or an equilibrium mixture is prepared in a suitable deuterated solvent (e.g., D₂O).
-
Acquisition: ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis: The chemical shift of the anomeric carbon (C2) is a key indicator of the anomeric configuration. Generally, the anomeric carbon of the α-anomer resonates at a different chemical shift compared to the β-anomer. For many furanoses, the α-anomeric carbon is more shielded (appears at a lower ppm value) than the β-anomeric carbon.
Biological Significance and Signaling Pathways
While this compound itself is not known to be directly involved in major metabolic or signaling pathways in humans, its derivative, psicofuranine (9-β-D-psicofuranosyladenine), has demonstrated significant biological activity. Psicofuranine is an antibiotic that acts as an inhibitor of XMP aminase, an enzyme involved in the de novo biosynthesis of guanine (B1146940) nucleotides.
The inhibition of this pathway disrupts DNA and RNA synthesis, leading to the observed antibacterial effects. This mechanism highlights the potential of this compound as a scaffold for the development of novel antimicrobial and potentially anticancer agents.
Experimental Workflows and Logical Relationships
The process of studying this compound anomers involves a logical progression from synthesis to characterization and biological evaluation.
Conclusion
The α and β anomers of this compound represent a fascinating area of carbohydrate chemistry with significant implications for drug development. Although detailed comparative data on the pure anomers are still emerging, the established biological activity of this compound derivatives underscores the importance of further research. The experimental protocols outlined in this guide provide a framework for the synthesis, isolation, and characterization of these isomers, paving the way for a deeper understanding of their structure-activity relationships and the development of novel therapeutic agents. As research into rare sugars continues to expand, a more complete picture of the distinct roles and properties of α and β-psicofuranose will undoubtedly emerge.
References
- 1. D-psicofuranose | C6H12O6 | CID 11378852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-D-psicofuranose | C6H12O6 | CID 21581131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-D-psicofuranose | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Psicofuranose: A Technical Guide to its Core Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psicofuranose, a rare ketohexose sugar, is a key component of the nucleoside antibiotic psicofuranine (B1678265) (also known as 6-amino-9-D-psicofuranosylpurine), originally isolated from the fermentation broth of Streptomyces hygroscopicus.[1] While the biological role of this compound as a standalone molecule is not extensively documented, its significance is intrinsically linked to the potent biological activity of psicofuranine. This technical guide provides an in-depth exploration of the biological role of this compound, primarily through the lens of psicofuranine's mechanism of action as a powerful inhibitor of GMP synthase. This inhibition disrupts the de novo biosynthesis of guanine (B1146940) nucleotides, which has profound downstream effects on nucleic acid synthesis, cellular signaling, and energy metabolism, underpinning its antimicrobial and antitumor properties.[1][2] This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.
Introduction: this compound and the Antibiotic Psicofuranine
This compound is a C-nucleoside, meaning the bond between the this compound sugar and the adenine (B156593) base is a C-C bond, which confers resistance to enzymatic cleavage by nucleoside phosphorylases.[1] This structural feature is crucial for the stability and biological activity of psicofuranine. The primary and most well-elucidated biological role of this compound is as a constituent of psicofuranine, a potent, irreversible inhibitor of Guanosine (B1672433) Monophosphate (GMP) synthase (GMPS; EC 6.3.5.2).[2][3] GMPS is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, responsible for the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP.[3]
Mechanism of Action: Inhibition of GMP Synthase
The biological activity of psicofuranine stems from its highly specific and potent inhibition of GMP synthase. This enzyme is composed of two catalytic domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain.[3] The catalytic cycle involves the hydrolysis of glutamine to ammonia (B1221849) in the GATase domain, which is then channeled to the ATPPase domain. Here, XMP is activated by ATP to form a reactive adenyl-XMP intermediate, which is then aminated by the channeled ammonia to produce GMP.[2][3]
Psicofuranine exerts its inhibitory effect by targeting the ATPPase domain. It is believed to bind to the enzyme-adenyl-XMP complex, effectively trapping this intermediate and stalling the catalytic cycle.[2] This prevents the subsequent nucleophilic attack by ammonia, thereby halting the production of GMP.[2] This action identifies psicofuranine as a potent irreversible inhibitor of GMP synthase.[2]
Signaling Pathway of GMP Synthesis and its Inhibition
The inhibition of GMP synthase by psicofuranine disrupts a critical step in the de novo purine biosynthesis pathway. This leads to a cascade of downstream cellular effects due to the depletion of guanine nucleotides.
Downstream Cellular Consequences
The depletion of the intracellular pool of guanine nucleotides, particularly GMP and its downstream product guanosine triphosphate (GTP), has profound and widespread consequences on cellular physiology:[2]
-
Impaired Nucleic Acid Synthesis: A reduction in GTP levels directly hampers the synthesis of both DNA and RNA, as GTP is a crucial building block for these macromolecules. This can lead to cell cycle arrest.[2]
-
Disruption of Signal Transduction: GTP is essential for the function of G-protein coupled receptors (GPCRs) and other GTP-dependent signaling cascades. Inhibition of GMP synthase can, therefore, disrupt a multitude of cellular responses mediated by these pathways.[2]
-
Inhibition of Protein Synthesis: GTP is a key energy source for protein synthesis. Its depletion can lead to a general inhibition of this fundamental cellular process.
Quantitative Data on GMP Synthase Inhibition
| Inhibitor | Target Enzyme | Organism/System | Inhibition Metric | Value (µM) |
| Psicofuranine | Human GMP Synthase | Human | IC50 | 17.3[4] |
| Psicofuranine | Pf GMP Synthase | Plasmodium falciparum | % Inhibition | 25% at 500 µM[4] |
| Decoyinine | GMP Synthetase | E. coli | Ki | 26[5] |
| Decoyinine | GMP Synthetase | E. coli | Ki | 54.1[5] |
Experimental Protocols
Continuous Spectrophotometric Assay for GMP Synthase Activity
This biochemical assay is fundamental for characterizing the direct interaction between GMP synthase and inhibitors like psicofuranine. It continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).[3]
Reagents:
-
Assay Buffer: 50 mM EPPS (pH 8.5), 10 mM MgCl₂
-
Substrate Stocks: 10 mM XMP and 100 mM ATP in assay buffer
-
Enzyme: Purified GMP synthase
-
Inhibitor: Psicofuranine dilutions
Procedure:
-
Set up reactions in a UV-transparent 96-well plate or cuvettes.
-
To each well/cuvette, add 50 µL of assay buffer.
-
Add 10 µL of psicofuranine dilution (or buffer for control).
-
Add 20 µL of GMP synthase and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a substrate mix containing XMP and ATP (final concentrations typically 150 µM XMP and 2 mM ATP).
-
Immediately place the plate/cuvette in a spectrophotometer pre-set to 25°C.
-
Monitor the decrease in absorbance at 290 nm for 10-15 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.[3]
Workflow for Antibiotic Screening and Evaluation
The discovery and evaluation of new antibiotics like psicofuranine generally follow a structured workflow, from initial screening to detailed characterization.
Logical Relationship of Irreversible Enzyme Inhibition
The mechanism of irreversible inhibition, as exhibited by psicofuranine, involves the formation of a stable complex with the enzyme, effectively removing it from the pool of active catalysts.
Biosynthesis of Psicofuranine in Streptomyces hygroscopicus
Psicofuranine is a secondary metabolite produced by Streptomyces hygroscopicus.[1] The biosynthesis of such complex natural products in Streptomyces is typically orchestrated by a dedicated biosynthetic gene cluster (BGC).[6] While the complete, detailed enzymatic pathway for psicofuranine biosynthesis is not fully elucidated in the public domain, it is understood to involve the synthesis of the this compound sugar and its subsequent linkage to an adenine base. Further research into the specific BGC in S. hygroscopicus is required to identify the individual enzymes responsible for each step of this process.
Conclusion
The biological role of this compound is primarily defined by its incorporation into the antibiotic psicofuranine, a potent and irreversible inhibitor of GMP synthase. By disrupting the de novo synthesis of guanine nucleotides, psicofuranine exerts significant antimicrobial and antitumor effects. The detailed understanding of this mechanism of action, supported by the experimental protocols and data presented in this guide, provides a valuable resource for researchers in drug discovery and molecular biology. Further investigation into the biosynthesis of psicofuranine and the potential independent biological activities of this compound may open new avenues for therapeutic intervention.
References
Unlocking Novel Antifungal Targets: A Technical Guide to the Hypothetical Psicofuranose Biosynthesis Pathway in Fungi
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Psicofuranose, a rare ketofuranose, and its nucleoside derivatives have demonstrated significant biological activities. While the biosynthesis of the related compound psicofuranine (B1678265) has been studied in bacteria, a corresponding pathway in fungi remains unelucidated. This technical guide addresses this knowledge gap by proposing a hypothetical biosynthetic pathway for this compound in fungi, grounded in established principles of fungal carbohydrate metabolism. By outlining the potential enzymatic steps, providing a framework for experimental validation, and summarizing relevant quantitative data from analogous enzymes, this document aims to stimulate and guide research into a potentially novel and untapped area for antifungal drug discovery. The absence of this pathway in humans suggests that its constituent enzymes could serve as highly specific targets for therapeutic intervention.
Introduction: The Case for a Fungal this compound Pathway
Fungi are prolific producers of a vast array of secondary metabolites, many of which are derived from specialized carbohydrate metabolism. Rare sugars, such as D-psicose (the precursor to this compound), are increasingly recognized for their biological roles and potential as scaffolds for drug development. The nucleoside antibiotic psicofuranine, containing a this compound moiety, is known to be produced by the bacterium Streptomyces hygroscopicus. The existence of such a compound in nature begs the question of whether fungi, with their complex and diverse metabolic capabilities, might also harbor pathways for the synthesis of this compound or related molecules.
To date, a dedicated this compound biosynthetic pathway has not been characterized in any fungal species. This guide, therefore, puts forward a hypothetical pathway, constructed from known fungal enzymatic reactions, to serve as a foundational roadmap for researchers. The elucidation of such a pathway could unveil novel enzymes with unique catalytic activities and provide new targets for the development of antifungal agents.
A Hypothetical this compound Biosynthesis Pathway in Fungi
We propose a plausible pathway for this compound biosynthesis in fungi commencing from the central glycolytic intermediate, D-fructose-6-phosphate. The pathway is envisioned to proceed through a series of enzymatic steps involving isomerization, phosphorylation, and dephosphorylation.
The proposed steps are as follows:
-
Isomerization: The pathway initiates with the conversion of D-fructose-6-phosphate to D-psicose-6-phosphate. This key step would require a specific epimerase.
-
Dephosphorylation: D-psicose-6-phosphate is then dephosphorylated to yield D-psicose.
-
Cyclization: D-psicose undergoes intramolecular cyclization to form D-psicofuranose. This is typically a spontaneous process in solution, but it may be enzyme-facilitated.
This hypothetical pathway leverages enzyme classes known to be widespread and active in fungal metabolic networks.
Key Enzymes in the Hypothetical Pathway
The viability of this proposed pathway hinges on the presence and activity of specific enzyme classes in fungi.
-
Step 1: Psicose-6-Phosphate Epimerase (Hypothetical): This is the cornerstone of the proposed pathway. While not yet identified in fungi, enzymes that catalyze the C3 epimerization of ketose sugars, such as D-tagatose-3-epimerases and D-psicose-3-epimerases, have been characterized in bacteria. These enzymes often exhibit broad substrate specificity and could potentially act on D-fructose-6-phosphate. The discovery of a fungal homologue with this activity would be a significant breakthrough.
-
Step 2: Sugar Phosphate Phosphatase: Fungi possess a wide variety of phosphatases capable of acting on sugar phosphates. For instance, trehalose-6-phosphate (B3052756) phosphatase (Tps2) is a well-characterized fungal enzyme that removes a phosphate group from a sugar.[1][2] It is highly plausible that a phosphatase with activity towards D-psicose-6-phosphate exists within the fungal kingdom.
Quantitative Data on Analogous Enzymes
As there is no characterized fungal this compound biosynthesis pathway, quantitative data for the key enzymes is unavailable. However, data from bacterial D-psicose 3-epimerases, which catalyze a similar transformation (D-fructose to D-psicose), can serve as a valuable reference for researchers aiming to identify and characterize the hypothetical fungal epimerase.
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
| D-Psicose 3-Epimerase | Agrobacterium tumefaciens | D-Psicose | - | 8.89 | 8.0 | 50 |
| D-Psicose 3-Epimerase | Treponema primitia ZAS-1 | D-Fructose | 279 | - | 8.0 | 70 |
| D-Tagatose 3-Epimerase | Caballeronia fortuita | D-Fructose | - | 270 | 7.5 | 65 |
| D-Allulose 3-Epimerase | Blautia produca | D-Fructose | - | 1.76 | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols for Pathway Elucidation and Validation
The following protocols provide a comprehensive framework for investigating the proposed hypothetical pathway in a target fungal species.
Protocol 1: Identification of Candidate Genes via Homology Search and Gene Knockout
This protocol aims to identify and validate the function of genes potentially involved in this compound biosynthesis.
Methodology:
-
Bioinformatic Analysis:
-
Perform BLASTp searches of the target fungal genome database using protein sequences of characterized bacterial D-psicose 3-epimerases and D-tagatose 3-epimerases to identify putative fungal homologues.
-
Similarly, search for homologues of known fungal sugar phosphate phosphatases.
-
-
Gene Knockout Strain Generation:
-
For each candidate gene identified, construct a gene deletion cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene's open reading frame.
-
Transform fungal protoplasts with the deletion cassette using a PEG-mediated transformation method.[3]
-
Select for transformants on appropriate antibiotic-containing media.
-
Confirm successful gene replacement via diagnostic PCR and Southern blot analysis.
-
-
Phenotypic Analysis:
-
Grow the wild-type and knockout strains in various defined media.
-
Extract intracellular metabolites and analyze by LC-MS for the presence or absence of psicose, psicose-6-phosphate, and this compound (see Protocol 3).
-
A knockout mutant that fails to produce these compounds, or accumulates the substrate of the knocked-out enzyme, provides strong evidence for the gene's role in the pathway.
-
Protocol 2: Heterologous Expression and In Vitro Enzyme Assays
This protocol describes the confirmation of enzyme function through expression in a heterologous host and subsequent biochemical characterization.
Methodology:
-
Heterologous Expression:
-
Clone the full-length cDNA of the candidate genes into a fungal or yeast expression vector (e.g., pTYGS series for Aspergillus oryzae).[4]
-
Transform a suitable heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) with the expression construct.
-
Induce protein expression and purify the recombinant protein using affinity chromatography (e.g., His-tag).
-
-
Enzyme Assays:
-
Epimerase Activity:
-
Prepare a reaction mixture containing the purified enzyme, the substrate (D-fructose-6-phosphate or D-fructose), and necessary cofactors in an appropriate buffer.
-
Incubate at various temperatures and pH values to determine optimal conditions.
-
Stop the reaction and quantify the product (D-psicose-6-phosphate or D-psicose) using LC-MS or a colorimetric method (e.g., cysteine-carbazole method for ketoses).[5]
-
Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.
-
-
Phosphatase Activity:
-
Prepare a reaction mixture with the purified phosphatase, the synthesized substrate (D-psicose-6-phosphate), and cofactors.
-
Incubate under varying conditions.
-
Quantify the release of inorganic phosphate using a colorimetric assay (e.g., malachite green assay).
-
-
Protocol 3: Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the detection and quantification of pathway intermediates.
Methodology:
-
Metabolite Extraction:
-
Harvest fungal mycelia and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract polar metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
LC-MS Analysis:
-
Separate sugar phosphates using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or porous graphitic carbon (PGC) chromatography, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6][7]
-
Use negative ion electrospray ionization (ESI) for sensitive detection of phosphorylated intermediates.
-
Identify metabolites by comparing their accurate mass and retention time to authentic chemical standards.
-
For isomers, tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns for unambiguous identification.
-
Conclusion and Future Outlook
The biosynthesis of this compound in fungi represents a compelling and unexplored frontier in mycological biochemistry and drug discovery. The hypothetical pathway presented in this guide provides a logical and experimentally testable framework for initiating research in this area. The successful elucidation of this pathway would not only expand our understanding of fungal metabolism but also introduce a new family of enzymes as potential targets for the development of novel, fungus-specific inhibitors. The methodologies detailed herein offer a clear path forward for researchers to validate this hypothetical pathway, characterize its constituent enzymes, and ultimately unlock its therapeutic potential.
References
- 1. Structures of trehalose-6-phosphate phosphatase from pathogenic fungi reveal the mechanisms of substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 5. Glucose(xylose) isomerase production by Streptomyces sp. CH7 grown on agricultural residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]
Early Research on Psicofuranine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranine (B1678265), a nucleoside antibiotic identified as 6-amino-9-(β-D-psicofuranosyl)purine, was a subject of significant scientific interest in the mid-20th century.[1] Isolated from Streptomyces hygroscopicus, it demonstrated a notable spectrum of biological activities, including antibacterial and antitumor properties.[1] Early investigations into its mechanism of action revealed its role as a potent inhibitor of a key enzyme in the purine (B94841) biosynthesis pathway. This whitepaper provides a technical overview of the foundational research on psicofuranine, summarizing key quantitative data, detailing experimental protocols from the era, and visualizing its mechanism of action.
Core Mechanism of Action: Inhibition of Xanthosine 5'-Phosphate Aminase
The primary molecular target of psicofuranine was identified as Xanthosine 5'-phosphate (XMP) aminase, an enzyme also known as GMP synthetase.[1] This enzyme is critical for the de novo biosynthesis of guanine (B1146940) nucleotides, catalyzing the conversion of XMP to Guanosine 5'-phosphate (GMP).[1] Psicofuranine acts as a non-competitive inhibitor of XMP aminase.[1] It binds to the enzyme at a site distinct from the substrate-binding site, inducing a conformational change that inactivates the enzyme.[1] This inhibition disrupts the synthesis of GMP, which in turn halts the production of GTP, a vital component for DNA, RNA, and protein synthesis.[1]
Signaling Pathway Diagram
Caption: Inhibition of the de novo purine biosynthesis pathway by psicofuranine.
Quantitative Data Summary
Early research quantified the biological activity of psicofuranine in various experimental systems. The following tables summarize this data.
Table 1: Inhibition of XMP Aminase
| Parameter | Organism/System | Value |
| IC₅₀ | Escherichia coli (XMP aminase activity) | 67 µM |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Organism | MIC Range (µg/mL) |
| Escherichia coli | 25 - 100 |
| Salmonella typhi | 50 - 200 |
| Mycobacterium tuberculosis | 10 - 50 |
| Note: The reported MIC values are approximate ranges compiled from early literature and may vary depending on the specific strain and testing methodology.[1] |
Table 3: In Vivo Antitumor Activity
| Animal Model | Tumor Type | Administration Route | Dosage (mg/kg/day) | Outcome |
| Rat | Murphy-Sturm lymphosarcoma | Intraperitoneal (i.p.) | 200 | Tumor growth inhibition |
| Rat | Walker carcinosarcoma 256 | Intraperitoneal (i.p.) | 200 | Tumor growth inhibition |
Experimental Protocols
The following are representative experimental protocols based on the methodologies of the early research period.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth dilution method used to determine the minimum concentration of psicofuranine required to inhibit bacterial growth.
1. Preparation of Inoculum:
-
A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.[1]
2. Serial Dilution:
-
A serial two-fold dilution of psicofuranine is prepared in the broth medium in a series of test tubes.[1]
3. Inoculation:
-
Each tube is inoculated with the standardized bacterial suspension.[1]
4. Incubation:
-
The tubes are incubated at 37°C for 18-24 hours.[1]
5. Determination of MIC:
-
The MIC is recorded as the lowest concentration of psicofuranine that completely inhibits visible growth of the bacterium.[1]
References
An In-Depth Technical Guide to Psicofuranose: Nomenclature and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose), is a ketohexose that has garnered significant interest in various scientific fields, including drug discovery and food science. Its unique structural properties and stereochemical arrangement contribute to its distinct biological activities. This technical guide provides a comprehensive overview of the nomenclature and stereochemistry of this compound, including its various isomers and anomers. It further details experimental protocols for its synthesis, purification, and structural characterization, and presents key physicochemical data in a comparative format.
Nomenclature
The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature specifies the stereochemistry at each chiral center, the anomeric configuration, and the furanose ring structure.
Common and Systematic Names of this compound Isomers:
| Common Name | Systematic IUPAC Name |
| α-D-Psicofuranose | (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1] |
| β-D-Psicofuranose | (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[2] |
| α-L-Psicofuranose | (2R,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
| β-L-Psicofuranose | (2S,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[3] |
This compound is also known by other synonyms such as Furanallulose.[2]
Stereochemistry
The stereochemistry of this compound is defined by the spatial arrangement of its substituent groups around its chiral centers and the anomeric carbon. As a ketohexose, psicose has three chiral centers (C3, C4, and C5). The "D" or "L" designation is determined by the configuration of the chiral center furthest from the anomeric carbon (C5). In the furanose ring form, the anomeric carbon (C2) becomes a new chiral center, giving rise to two anomers: α and β.
The α anomer is defined as having the hydroxyl group on the anomeric carbon on the opposite side of the ring from the CH₂OH group at C5 in the Fischer projection. Conversely, the β anomer has the anomeric hydroxyl group on the same side as the C5 CH₂OH group.
Physicochemical Properties
The different stereoisomers of this compound exhibit distinct physicochemical properties. The following table summarizes available quantitative data for the anomers of D- and L-psicofuranose.
| Property | α-D-Psicofuranose | β-D-Psicofuranose | α-L-Psicofuranose | β-L-Psicofuranose |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight ( g/mol ) | 180.16[1] | 180.16[2] | 180.16 | 180.16[3] |
| Melting Point (°C) | Not available | Not available | 76 (for 6-deoxy derivative)[4] | Not available |
| Specific Rotation [α]D | Not available | Not available | Not available | Not available |
| Solubility in Water | High | High | High | High |
| Solubility in Ethanol (B145695) | Moderate | Moderate | Moderate | Moderate |
| Solubility in Methanol (B129727) | Moderate | Moderate | Moderate | Moderate |
Experimental Protocols
Synthesis of D-Psicofuranose
4.1.1. Enzymatic Synthesis from D-Fructose
This protocol describes the conversion of D-fructose to D-psicose, which exists in equilibrium with its furanose forms, using D-tagatose 3-epimerase.
Materials:
-
D-Fructose
-
D-Tagatose 3-epimerase (e.g., from Pseudomonas cichorii)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction vessel
-
Water bath or incubator
-
Quenching reagent (e.g., 0.1 M HCl)
-
Neutralizing reagent (e.g., 0.1 M NaOH)
Procedure:
-
Prepare a solution of D-fructose in the buffer solution at the desired concentration (e.g., 10% w/v).
-
Equilibrate the D-fructose solution to the optimal temperature for the D-tagatose 3-epimerase (typically around 50-60°C).
-
Add the D-tagatose 3-epimerase to the reaction vessel. The enzyme concentration should be optimized for efficient conversion.
-
Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 24-48 hours), monitoring the progress of the reaction by techniques such as HPLC.
-
Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by adding a quenching reagent to lower the pH and inactivate the enzyme.
-
Neutralize the reaction mixture with a suitable base.
-
The resulting solution contains a mixture of D-fructose and D-psicose (which includes this compound forms). Proceed with purification.
Purification by Column Chromatography
This protocol outlines the separation of this compound from a reaction mixture using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent solvents (e.g., ethyl acetate, methanol, or a mixture)
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
Visualizing agent for TLC (e.g., p-anisaldehyde stain)
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent solvent. Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of methanol in an ethyl acetate/methanol mixture), is often effective for separating sugars.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots using a staining agent.
-
Pooling and Evaporation: Combine the fractions containing pure this compound, as identified by TLC. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Structural Analysis
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of this compound in solution. Both ¹H and ¹³C NMR are employed to identify the different anomers and their conformations.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
Data Acquisition (General Parameters for a 500 MHz Spectrometer):
| Experiment | Parameter | Typical Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans | 16-64 | |
| Spectral Width | 10-12 ppm | |
| Acquisition Time | 2-4 s | |
| Relaxation Delay | 1-2 s | |
| ¹³C NMR | Pulse Program | zgpg30 |
| Number of Scans | 1024-4096 | |
| Spectral Width | 200-240 ppm | |
| Acquisition Time | 1-2 s | |
| Relaxation Delay | 2-5 s | |
| 2D Experiments | ||
| (COSY, HSQC, HMBC) | Standard manufacturer pulse programs and parameters are generally a good starting point and can be optimized. |
Expected Chemical Shifts and Coupling Constants: The chemical shifts and coupling constants in the NMR spectra are highly sensitive to the stereochemistry and conformation of the this compound ring.
-
¹H NMR: Anomeric protons (H3, H4, H5) typically resonate in the downfield region. The coupling constants between adjacent protons (e.g., J₃,₄, J₄,₅) provide crucial information about the dihedral angles and thus the ring conformation.
-
¹³C NMR: The anomeric carbon (C2) resonates at a characteristic downfield chemical shift. The chemical shifts of the other ring carbons are also indicative of the specific isomer and anomer.[1][10][11][12][13][14][15][16][17]
4.3.2. X-ray Crystallography
X-ray crystallography provides a definitive three-dimensional structure of this compound in the solid state, confirming the stereochemistry and revealing detailed conformational information.
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent (e.g., water, ethanol, or a mixture) to create a supersaturated solution.
-
Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion methods.
-
Single crystals suitable for X-ray diffraction should form over a period of days to weeks.[4]
Data Collection:
-
Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Conclusion
This technical guide has provided a detailed overview of the nomenclature and stereochemistry of this compound, a molecule of growing importance in scientific research. The provided experimental protocols for synthesis, purification, and structural analysis offer a practical framework for researchers working with this rare sugar. The compilation of physicochemical data, though currently incomplete in the public domain, serves as a valuable reference. Further research to fully characterize the properties of all this compound stereoisomers will be crucial for advancing their applications in drug development and other fields.
References
- 1. alpha-D-psicofuranose | C6H12O6 | CID 21581131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-D-psicofuranose | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-L-Psicofuranose | C6H12O6 | CID 89810242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of fructose in water-ethanol and water-methanol mixtures by using H-bonding models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 12. spectrabase.com [spectrabase.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rubingroup.org [rubingroup.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. scielo.br [scielo.br]
A Technical Guide to the Physical Properties of Psicofuranose Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose), is a molecule of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products. Understanding the solid-state properties of this compound and its derivatives is crucial for their synthesis, purification, formulation, and biological activity assessment. This technical guide provides a comprehensive overview of the known physical properties of this compound crystals and related compounds, with a focus on crystallographic data, thermal properties, and solubility. Detailed experimental protocols for crystallization and characterization are also presented, alongside visualizations of key structural relationships and experimental workflows to aid in research and development.
Introduction
D-Psicose (D-allulose) is a C-3 epimer of D-fructose and exists in solution as an equilibrium mixture of five tautomers: α- and β-psicofuranose, α- and β-psicopyranose, and a linear keto form. While D-psicose itself crystallizes in the β-D-pyranose form, the this compound ring is a key structural motif in several nucleoside antibiotics, such as psicofuranine (B1678265) (angustmycin C) and angustmycin A. The unique stereochemistry of the this compound moiety contributes significantly to the biological activity of these compounds. Consequently, a thorough understanding of the physical properties of this compound-containing crystals is essential for the development of new therapeutic agents.
This guide consolidates available data on the crystal structure and other physical characteristics of this compound and its derivatives. It is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of these important carbohydrate molecules.
Crystallographic Properties
The crystal structures of several this compound-containing molecules have been determined by single-crystal X-ray diffraction. This technique provides precise information about the unit cell dimensions, space group, and the three-dimensional arrangement of atoms within the crystal lattice. While data on pure, unsubstituted this compound crystals is limited, a number of derivatives have been characterized.
Table 1: Crystallographic Data for this compound Derivatives and Related Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 1,2:3,4-Di-O-isopropylidene-β-D-psicofuranose | C₁₂H₂₀O₆ | Monoclinic | P2₁ | 6.035(1) | 13.339(2) | 8.012(1) | 90 | 108.78(2) | 90 | [1] |
| 6-Deoxy-α-L-psicofuranose | C₆H₁₂O₅ | Orthorhombic | P2₁2₁2₁ | 5.869(2) | 10.518(3) | 12.281(3) | 90 | 90 | 90 | [2] |
| α-D-Glucopyranosyl β-D-psicofuranoside | C₁₂H₂₂O₁₁ | Monoclinic | P2₁ | 10.581(1) | 8.854(1) | 7.957(1) | 90 | 107.13(1) | 90 | [3] |
| α-D-Galactopyranosyl β-D-psicofuranoside | C₁₂H₂₂O₁₁ | Orthorhombic | P2₁2₁2₁ | 8.410(1) | 12.394(1) | 14.542(1) | 90 | 90 | 90 | [3] |
Thermal Properties and Solubility
The thermal behavior and solubility of a crystalline compound are critical parameters for its handling, purification, and formulation. Data for this compound itself is sparse, with most available information pertaining to its parent sugar, D-psicose.
Table 2: Thermal and Solubility Data for D-Psicose
| Property | Value | Conditions | Ref. |
| Melting Point | 96 °C | Crystalline β-D-psicopyranose | [4] |
| Aqueous Solubility | 291 g / 100 g H₂O | 25 °C | [4] |
| Aqueous Solubility | 489 g / 100 g H₂O | 50 °C | [4] |
It is important to note that the solubility of D-psicose reflects the equilibrium of its various isomers in solution, not just the this compound form. The solubility of this compound derivatives in organic solvents can vary greatly depending on the protecting groups used. For instance, some protected this compound derivatives have been noted to have low solubility in various common organic solvents, which can present challenges in their synthesis and purification.[5][6]
Experimental Protocols
Crystallization of this compound Derivatives
The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following is a generalized protocol synthesized from methodologies reported for this compound derivatives.
Objective: To obtain single crystals of a protected this compound derivative suitable for X-ray crystallography.
Materials:
-
Purified this compound derivative
-
A range of crystallization solvents (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane)
-
Glass vials or small beakers
-
Parafilm or vial caps
-
Microscope
Methodology:
-
Solvent Screening:
-
Dissolve a small amount of the purified compound in a good solvent (e.g., ethyl acetate, dichloromethane) at room temperature.
-
Slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir of a precipitant solution (a solvent in which the compound is less soluble).
-
Sitting Drop: Place a drop of the concentrated solution in a crystallization well, separate from a larger reservoir of the precipitant solution. Seal the well.
-
-
Crystal Harvesting:
-
Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a cryoloop or a small spatula.
-
Wash the crystals with a small amount of a cold, poor solvent to remove any residual impurities.
-
Mount the crystal on a goniometer head for X-ray diffraction analysis.
-
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of a this compound derivative.
Objective: To elucidate the three-dimensional atomic structure of a single crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cryosystem for low-temperature data collection.
Methodology:
-
Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Crystal Screening and Unit Cell Determination:
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to the X-ray beam and collect a series of diffraction images at different orientations.
-
Index the diffraction spots to determine the unit cell parameters and the Bravais lattice.
-
-
Data Collection:
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Integrate the intensities of the diffraction spots.
-
-
Data Reduction:
-
Apply corrections for Lorentz and polarization effects, absorption, and crystal decay.
-
Merge equivalent reflections to generate a unique set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using least-squares methods.
-
-
Structure Validation:
-
Check the final structure for geometric consistency and for any missed symmetry elements.
-
Generate a final crystallographic information file (CIF) for publication and deposition in a crystallographic database.
-
Visualizations
Tautomeric Equilibrium of D-Psicose in Solution
In aqueous solution, D-psicose exists as a dynamic equilibrium between its open-chain and cyclic furanose and pyranose forms. The this compound forms are key intermediates in this equilibrium.
References
- 1. Dr Mark Wormald - Reseach Publications and Lectures [www2.bioch.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO1994013685A1 - this compound and psicopyranose derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0673947B1 - this compound and psicopyranose derivatives - Google Patents [patents.google.com]
Stability of Psicofuranose in Aqueous Solution: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available literature lacks specific studies on the degradation kinetics and pathways of psicofuranose in aqueous solutions. This guide, therefore, extrapolates from the known stability of its parent monosaccharide, D-psicose (D-allulose), the general chemical principles governing furanoside stability, and established methodologies for pharmaceutical stability testing. All experimental protocols and data are presented as best-practice examples and would require specific validation for this compound.
Introduction
This compound, a furanoid form of the rare sugar D-psicose (D-allulose), is of increasing interest in the pharmaceutical and food industries due to its potential health benefits, including its low caloric value.[1][2] Understanding the stability of this compound in aqueous solutions is paramount for its application in drug formulations and functional foods, ensuring product quality, efficacy, and safety throughout its shelf life.[3]
This technical guide provides a comprehensive overview of the anticipated stability of this compound in aqueous environments. It covers the expected degradation pathways, the influence of critical factors such as pH and temperature, and detailed experimental protocols for stability assessment.
Physicochemical Properties of this compound
This compound exists in solution as an equilibrium mixture of its anomers (α and β) and in equilibrium with its pyranose forms and the open-chain keto form of D-psicose.[4] The presence of the open-chain form is particularly relevant to stability, as the free ketone group is susceptible to various degradation reactions. D-psicose is reported to be highly soluble in water.[1]
Anticipated Degradation Pathways and Kinetics
While specific degradation pathways for this compound have not been elucidated, based on the chemistry of furanosides and other ketohexoses, the following degradation routes are plausible, particularly under forced degradation conditions.[5][6]
3.1. Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Furanosides are generally more susceptible to acid-catalyzed hydrolysis than their pyranoside counterparts.[7] This is attributed to the higher conformational energy of the five-membered furanose ring, which more closely resembles the transition state of the hydrolytic reaction. The proposed mechanism involves protonation of the anomeric hydroxyl group, followed by the departure of a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the open-chain D-psicose. The rate of hydrolysis is expected to be pH-dependent, increasing with decreasing pH.[8]
-
Base-Catalyzed Degradation: In alkaline conditions, ketohexoses like D-psicose can undergo enolization, leading to a complex mixture of degradation products through various reaction pathways, including isomerization and fragmentation. For every one-unit increase in pH, the rate of hydrolysis can increase by a factor of approximately 10.[9]
3.2. Dehydration:
Under acidic and/or thermal stress, this compound may undergo dehydration reactions to form furan (B31954) derivatives, such as hydroxymethylfurfural (HMF), a common degradation product of hexoses.
3.3. Oxidation:
The presence of oxidizing agents or exposure to oxidative stress conditions can lead to the oxidation of the hydroxyl groups or cleavage of the carbon-carbon bonds in the this compound molecule.
The degradation of this compound is expected to follow pseudo-first-order kinetics under constant pH and temperature conditions.[10] The observed degradation rate constant (k_obs) can be determined by monitoring the decrease in this compound concentration over time.
Influence of Environmental Factors on Stability
4.1. Effect of pH:
The stability of this compound in aqueous solution is anticipated to be highly dependent on pH. A pH-rate profile, which plots the logarithm of the observed degradation rate constant against pH, would be crucial for identifying the pH of maximum stability.[8] Generally, neutral to slightly acidic conditions are expected to be optimal for the stability of sugars. Both strongly acidic and alkaline conditions are likely to accelerate degradation.[8][9]
4.2. Effect of Temperature:
Temperature is a critical factor influencing the rate of chemical reactions, including the degradation of this compound. An increase in temperature will accelerate the rates of hydrolysis, dehydration, and other degradation reactions.[11] The temperature dependence of the degradation rate constant can be described by the Arrhenius equation, which allows for the prediction of stability at different temperatures.[12]
Quantitative Data Summary
As no specific experimental data for this compound stability is available, the following table provides a template for how such data should be structured for clear comparison. Researchers are encouraged to populate this table with their own experimental findings.
| Stress Condition | Parameter | Value | Reference |
| pH | pH of maximum stability | Data not available | |
| k_obs at pH 2 (s⁻¹) | Data not available | ||
| Half-life at pH 2 (days) | Data not available | ||
| k_obs at pH 7 (s⁻¹) | Data not available | ||
| Half-life at pH 7 (days) | Data not available | ||
| k_obs at pH 10 (s⁻¹) | Data not available | ||
| Half-life at pH 10 (days) | Data not available | ||
| Temperature | Activation Energy (Ea) (kJ/mol) | Data not available | |
| k_obs at 25°C (s⁻¹) | Data not available | ||
| Half-life at 25°C (days) | Data not available | ||
| k_obs at 40°C (s⁻¹) | Data not available | ||
| Half-life at 40°C (days) | Data not available | ||
| k_obs at 60°C (s⁻¹) | Data not available | ||
| Half-life at 60°C (days) | Data not available |
Experimental Protocols
To assess the stability of this compound in aqueous solution, a forced degradation study should be conducted according to ICH guidelines.[5][13] This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products and determine the degradation pathways.
6.1. Forced Degradation Study Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in purified water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Neutral Hydrolysis: Heat the stock solution in purified water at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sampling: Withdraw samples at appropriate time intervals.
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute samples as necessary.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
6.2. Stability-Indicating HPLC Method:
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of this compound and its degradation products.[14][15][16][17]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for sugars that lack a UV chromophore.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
6.3. NMR Spectroscopy for Structural Elucidation:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and structural elucidation of degradation products.[18][19] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments should be performed on isolated degradation products to determine their chemical structure.
Visualization of Workflows and Pathways
7.1. Experimental Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
7.2. Proposed Acid-Catalyzed Hydrolysis Pathway:
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Conclusion
While direct experimental data on the stability of this compound in aqueous solutions is currently lacking, this guide provides a framework for its investigation based on established chemical principles and pharmaceutical testing methodologies. The stability of this compound is expected to be significantly influenced by pH and temperature, with acid-catalyzed hydrolysis being a likely primary degradation pathway. The detailed experimental protocols provided herein offer a starting point for researchers and drug development professionals to thoroughly characterize the stability profile of this promising sugar. Further research is crucial to generate specific stability data for this compound to ensure its safe and effective application in various products.
References
- 1. acs.org [acs.org]
- 2. scirp.org [scirp.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. thermal degradation rates: Topics by Science.gov [science.gov]
- 13. veeprho.com [veeprho.com]
- 14. ijpsr.com [ijpsr.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of D-Psicofuranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicofuranose, the furanose form of the rare sugar D-psicose (also known as D-allulose), has garnered significant attention in the pharmaceutical and food industries for its unique physiological properties. It is a C-3 epimer of D-fructose and is recognized for its low caloric value, with estimates of its energy contribution being as low as 0.3% of that of sucrose.[1] This makes it an attractive alternative sweetener. The enzymatic synthesis of D-psicose offers a highly specific and efficient route for its production, overcoming the challenges associated with chemical synthesis, which often result in low yields and complex purification processes.[2][3]
This document provides detailed application notes and protocols for the two primary enzymatic methods for D-psicose synthesis: direct epimerization of D-fructose using D-psicose 3-epimerase (DPEase) and a whole-cell biocatalytic approach for the conversion of D-glucose to D-psicose in engineered Escherichia coli.
Method 1: Direct Enzymatic Epimerization of D-Fructose
This method relies on the direct conversion of D-fructose to D-psicose, catalyzed by the enzyme D-psicose 3-epimerase (DPEase, EC 5.1.3.30). Several microbial sources of DPEase have been identified, with enzymes from Agrobacterium tumefaciens and Clostridium cellulolyticum being well-characterized.[4][5][6]
Enzyme Characteristics and Optimal Conditions
The choice of enzyme is critical for maximizing the yield and efficiency of D-psicose production. The operational parameters for DPEases from different sources vary, particularly concerning optimal temperature, pH, and metal ion requirements.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Conversion Yield (%) | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | 32.9 | [4][5] |
| Clostridium cellulolyticum H10 | 8.0 | 55 | Co²⁺ | 32 | [6] |
| Clostridium scindens ATCC 35704 | 7.5 - 8.0 | 55 | - | - | [7] |
| Bacillus sp. KCTC 13219 | 6.0 | 60 | Mn²⁺ | 17.03 | [8] |
Experimental Workflow: D-Fructose to D-Psicose
Caption: Workflow for D-psicose production from D-fructose.
Detailed Experimental Protocols
This protocol is based on the expression of the A. tumefaciens DPEase gene in E. coli.[5]
-
Culture of Recombinant E. coli :
-
Inoculate a single colony of E. coli harboring the DPEase expression plasmid into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 20 µg/mL kanamycin).
-
Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.5.[5]
-
-
Induction of DPEase Expression :
-
Cell Lysis and Crude Extract Preparation :
-
Harvest the cells by centrifugation at 7,000 x g for 10 minutes.
-
Resuspend the cell pellet in a cold binding buffer (e.g., 20 mM sodium phosphate (B84403) buffer, 500 mM NaCl, 20 mM imidazole (B134444), pH 7.5).[9]
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to obtain the crude enzyme extract.[9]
-
-
Enzyme Purification :
This protocol outlines the bioconversion of D-fructose to D-psicose using purified DPEase from A. tumefaciens.[4]
-
Enzyme Preparation :
-
Reaction Setup :
-
Prepare a reaction mixture containing:
-
D-fructose: 700 g/L
-
Purified DPEase: 15 U
-
50 mM EPPS buffer (pH 8.0)
-
-
The total reaction volume can be scaled as needed.
-
-
Enzymatic Reaction :
-
Incubate the reaction mixture at 50°C for 100 minutes.[4]
-
-
Reaction Termination and Product Analysis :
-
Terminate the reaction by boiling the mixture for 10 minutes.[9]
-
Analyze the product mixture for D-psicose concentration using High-Performance Liquid Chromatography (HPLC).
-
Expected Outcome : This protocol can yield up to 230 g/L of D-psicose, corresponding to a conversion yield of 32.9%.[4]
Method 2: Whole-Cell Biocatalysis from D-Glucose
This innovative approach utilizes engineered E. coli to produce D-psicose directly from D-glucose, bypassing the need for purified enzymes. This method leverages the cell's native metabolic pathways, with genetic modifications to enhance the flux towards D-psicose.[11][12][13]
Metabolic Pathway for D-Psicose Production from D-Glucose in E. coli
Caption: Metabolic pathway for D-psicose synthesis from D-glucose.
Key Genetic Modifications in E. coli
To optimize D-psicose production, several genetic modifications are introduced:
-
Overexpression of key enzymes : D-allulose 6-phosphate 3-epimerase (AlsE) and a suitable phosphatase (e.g., HxpB) are overexpressed to drive the conversion of fructose-6-phosphate to D-psicose.
-
Deletion of competing pathways : Genes for enzymes in competing metabolic pathways may be deleted to direct more carbon flux towards D-psicose production.[11][12]
Quantitative Data for Whole-Cell Biocatalysis
| Strain | Substrate | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Engineered E. coli | D-Glucose | 15.3 | 62 | 2.0 | [11][13] |
Detailed Experimental Protocol
This protocol is a representative method for whole-cell biocatalysis.[13]
-
Strain Cultivation :
-
Grow the engineered E. coli strain in M9P medium with 40 g/L glucose at 37°C until the OD₆₀₀ reaches approximately 10.
-
Induce the expression of the necessary enzymes (e.g., with 1 mM IPTG and 100 ng/mL anhydrotetracycline, depending on the expression system).[13]
-
-
Bioconversion :
-
Harvest the cells and resuspend them to an OD₆₀₀ of ~10 in fresh M9P medium containing 40 g/L glucose and the inducers.
-
Incubate the cell suspension at a suitable temperature (e.g., 30°C) for a specified period (e.g., 8 hours).[13]
-
-
Sample Analysis :
-
Take samples at regular intervals (e.g., 0, 4, and 8 hours).
-
Centrifuge the samples to remove the cells and analyze the supernatant for D-psicose and glucose concentrations using HPLC.
-
Expected Outcome : This method can achieve a D-psicose titer of up to 15.3 g/L with a yield of 62% from glucose.[11][13]
Concluding Remarks
The enzymatic synthesis of D-psicofuranose (as D-psicose) presents a viable and efficient alternative to chemical methods. The choice between using purified enzymes and whole-cell biocatalysis will depend on the specific application, available resources, and desired scale of production. The protocols provided herein offer a detailed guide for researchers and professionals to establish and optimize D-psicose production in their laboratories. Further research into enzyme engineering to improve thermostability and catalytic efficiency will continue to enhance the industrial feasibility of these enzymatic synthesis methods.[14]
References
- 1. Immobilization of Agrobacterium tumefaciensd-psicose 3-epimerase onto titanium dioxide for bioconversion of rare sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gowiki.tamu.edu [gowiki.tamu.edu]
- 6. Cloning, expression, and characterization of a D-psicose 3-epimerase from Clostridium cellulolyticum H10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of d-Allulose with d-Psicose 3-Epimerase Expressed and Displayed on the Surface of Bacillus subtilis Spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in the Thermostability of d-Psicose 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Awakening the natural capability of psicose production in Escherichia coli - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 12. escholarship.org [escholarship.org]
- 13. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
Chemical Synthesis Protocols for Psicofuranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranose, a C-3 epimer of fructose, is a rare sugar that has garnered significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products. Its unique stereochemistry and furanose ring structure make it a valuable chiral building block for the synthesis of novel nucleoside analogues and other therapeutic agents. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound and its derivatives, aimed at researchers and professionals in the field.
Chemical Synthesis of this compound Derivatives
The chemical synthesis of this compound can be approached from various common monosaccharides, with D-fructose and D-ribose being the most prevalent starting materials. These routes typically involve protection of hydroxyl groups, stereoselective transformations, and glycosylation reactions to introduce desired functionalities.
Synthesis from D-Fructose
A common strategy for the synthesis of this compound derivatives from D-fructose involves the preparation of the key intermediate 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose.[1]
Experimental Protocol: Synthesis of 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose from D-fructose [1]
This protocol follows a literature procedure for the synthesis of the di-O-isopropylidene protected this compound.[1]
Materials:
-
D-Fructose
-
Acetone
-
Sulfuric acid (concentrated)
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Suspend D-fructose in a large excess of dry acetone.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Stir the reaction mixture at room temperature until the D-fructose has completely dissolved and thin-layer chromatography (TLC) indicates the formation of the desired product.
-
Neutralize the reaction mixture by the slow addition of solid sodium carbonate until effervescence ceases.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a syrup.
-
Dissolve the syrup in a suitable solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose.
Characterization Data for 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose: [2]
-
Appearance: Thick liquid
-
Optical Rotation: [α]D25 = -80.3 (c 1.02, CHCl3)
-
¹H NMR (400 MHz, CDCl₃): δ 4.90 (dd, J = 5.9, 0.8 Hz, 1H), 4.63 (d, J = 5.9 Hz, 1H), 4.32 (d, J = 9.7 Hz, 1H), 4.28 (t, J = 2.8 Hz, 1H), 4.06 (d, J = 5.9 Hz, 1H), 3.74 (dt, J = 12.6, 2.8 Hz, 1H), 3.67 – 3.59 (m, 1H), 3.20 (dd, J = 10.5, 3.0 Hz, 1H), 1.49 (s, 3H), 1.43 (s, 3H), 1.39 (s, 3H), 1.31 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 113.5, 112.4, 111.8, 86.9, 85.9, 81.7, 70.0, 64.0, 26.6, 26.4, 26.2, 24.9.
-
HRMS (TOF): [M + Na]⁺ calcd for C₁₂H₂₀NaO₆ 283.1158, found 283.1159.
Synthesis of a D-Psicofuranosyl Donor from D-Ribose
A D-psicofuranosyl donor can be efficiently synthesized from D-ribose. This multi-step synthesis involves dihydroxylation followed by selective oxidation and benzoylation.[3]
Experimental Workflow:
References
Psicofuranose as a Precursor in Biosynthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the role of psicofuranose as a key precursor in the biosynthesis of nucleoside antibiotics, particularly the angustmycin family. These compounds are of significant interest to the pharmaceutical industry due to their antibiotic and antitumor activities.
Introduction
This compound, a C-3 epimer of fructose, is a ketofuranose sugar that serves as the core scaffold for the psicofuranosyl nucleoside antibiotics. The most well-studied examples are angustmycin C (psicofuranine) and angustmycin A (decoyinine). The biosynthesis of the this compound moiety originates from primary metabolism, specifically from the intermediate D-fructose 6-phosphate. A dedicated gene cluster, designated agm, encodes the enzymatic machinery required for the conversion of D-fructose 6-phosphate into the final antibiotic products. Understanding this biosynthetic pathway is crucial for the metabolic engineering of microbial strains to enhance the production of these valuable compounds and for the generation of novel antibiotic derivatives.
Biosynthetic Pathway of this compound and Angustmycins
The biosynthesis of angustmycins C and A from D-fructose 6-phosphate is a multi-step enzymatic cascade orchestrated by the enzymes encoded in the agm gene cluster, primarily found in Streptomyces species.[1][2] The pathway can be divided into the formation of the this compound core and its subsequent conversion to the final antibiotic products.
The key enzymes and their roles in the pathway are:
-
AgmD (D-allulose 6-phosphate 3-epimerase): Initiates the pathway by converting D-fructose 6-phosphate to D-allulose 6-phosphate.[2]
-
AgmC (D-allulose 6-phosphate pyrophosphokinase): Activates D-allulose 6-phosphate by transferring a pyrophosphate group from ATP to form 1-pyrophospho-D-allulose 6-phosphate.[2]
-
AgmE (Adenine phosphoallulosyltransferase): Catalyzes the transfer of the adenine (B156593) base from AMP to 1-pyrophospho-D-allulose 6-phosphate, forming 9-β-D-psicofuranosyladenine 6'-phosphate.[2]
-
AgmB (Phosphatase): Removes the phosphate (B84403) group from the 6' position to yield angustmycin C (psicofuranine).[2]
-
AgmF (Dehydratase): In a final tailoring step, this enzyme catalyzes the dehydration of angustmycin C to form angustmycin A (decoyinine), which contains a 5',6'-exo-glycal moiety.[1][2]
-
AgmA (Phosphoribohydrolase): While not directly in the main pathway of this compound incorporation, AgmA is involved in the supply of the adenine precursor by hydrolyzing AMP to adenine and ribose-5-phosphate.[2]
The overall biosynthetic pathway is regulated by the AgmR protein, a LacI-family transcriptional repressor that is encoded within the agm gene cluster.[1] Deletion of agmR has been shown to alter the production levels of angustmycins, suggesting its role in controlling the expression of the biosynthetic genes.[1]
Quantitative Data
The following table summarizes the available kinetic parameters for the enzymes involved in the angustmycin biosynthetic pathway. This data is essential for metabolic modeling and for optimizing fermentation conditions to enhance product yield.
| Enzyme | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Source |
| AgmF | Angustmycin C | 1.382 ± 0.121 | 1.902 ± 0.061 | 1376 | [2] |
Note: Kinetic data for AgmA, AgmB, AgmC, AgmD, and AgmE are not yet fully reported in the literature.
Experimental Protocols
Protocol 1: In Vitro Reconstitution of the Angustmycin Biosynthetic Pathway
This protocol describes a one-pot enzymatic reaction to synthesize angustmycins A and C from D-fructose 6-phosphate.[2]
Materials:
-
Purified enzymes: AgmD, AgmC, AgmA, AgmE, AgmB, and AgmF
-
D-fructose 6-phosphate
-
ATP
-
NADP+
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
HPLC system with a C18 column
Procedure:
-
Prepare a 50 µL reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM D-fructose 6-phosphate
-
1 mM ATP
-
0.5 mM NADP+
-
4 mM MgCl₂
-
10 µg of each purified enzyme (AgmD, AgmC, AgmA, AgmE, AgmB, and AgmF)
-
-
Incubate the reaction mixture at 30°C for 2 hours.
-
Terminate the reaction by adding an equal volume (50 µL) of methanol.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC and LC-HRMS.
HPLC Analysis:
-
Column: Reverse-phase C18
-
Mobile Phase: 0.15% aqueous trifluoroacetic acid (95%) : methanol (5%)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm
Protocol 2: Heterologous Expression of the agm Gene Cluster in Streptomyces coelicolor
This protocol outlines the general steps for expressing the angustmycin gene cluster in a heterologous host to produce the antibiotics.[1]
Materials:
-
S. coelicolor M1154 host strain
-
E. coli ET12567/pUZ8002 donor strain
-
Expression vector (e.g., pSET152 derivative) containing the agm gene cluster
-
Appropriate antibiotics for selection
-
Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)
-
Fermentation medium
Procedure:
-
Vector Construction: Clone the entire agm gene cluster into a suitable E. coli-Streptomyces shuttle vector.
-
Conjugation: Introduce the expression vector from the E. coli donor strain into the S. coelicolor recipient strain via intergeneric conjugation.
-
Selection: Select for exconjugants on media containing the appropriate antibiotics.
-
Fermentation: Inoculate the recombinant S. coelicolor strain into a suitable fermentation medium.
-
Culture Conditions: Incubate the culture with shaking at an appropriate temperature for several days to allow for the production of angustmycins.
-
Extraction and Analysis: Extract the antibiotics from the culture broth and mycelium using organic solvents (e.g., ethyl acetate). Analyze the extracts by HPLC as described in Protocol 1.
Protocol 3: Precursor Feeding Studies (General Approach)
While specific isotopic labeling studies for the angustmycin pathway are not extensively detailed in the primary literature, a general approach for precursor feeding studies using stable isotopes can be applied to confirm the origin of the this compound backbone.[2]
Materials:
-
Culture of the angustmycin-producing Streptomyces strain
-
Isotopically labeled precursors (e.g., 13C-labeled D-fructose or D-glucose)
-
Production medium
-
LC-MS system
Procedure:
-
Culture Inoculation: Inoculate the Streptomyces strain into a production medium.
-
Precursor Addition: At a specific time point during the growth phase (e.g., early to mid-log phase), add the isotopically labeled precursor to the culture.
-
Incubation: Continue the fermentation for a period sufficient to allow for the incorporation of the labeled precursor into the final products.
-
Extraction: Extract the angustmycins from the culture as described previously.
-
LC-MS Analysis: Analyze the purified compounds by high-resolution LC-MS to determine the mass shift corresponding to the incorporation of the stable isotopes. The pattern of isotope incorporation can elucidate the biosynthetic origins of the carbon skeleton.
Conclusion
The elucidation of the this compound biosynthetic pathway provides a foundation for the targeted engineering of microbial strains for enhanced production of angustmycin antibiotics. The protocols and data presented here serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery. Further characterization of the kinetics of all enzymes in the pathway and a deeper understanding of the regulatory mechanisms will pave the way for more rational and efficient strategies to harness the potential of these important bioactive molecules.
References
Application Notes and Protocols: Utilizing Psicofuranose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psicofuranose, a ketohexose sugar, presents unique stereochemical properties that make it an intriguing building block in the synthesis of novel glycosides and complex carbohydrates. Its distinct furanose ring structure, compared to the more common pyranose form of other sugars, offers opportunities for creating diverse molecular architectures with potential applications in drug discovery and glycobiology. These application notes provide an overview of the use of this compound in glycosylation reactions, detailing chemical and enzymatic approaches, and offer specific protocols for the synthesis of psicofuranosyl-containing compounds. The inherent challenges and strategies to control stereoselectivity are also discussed, providing a comprehensive guide for researchers in this specialized area of carbohydrate chemistry.
Chemical Glycosylation with this compound Donors
Chemical glycosylation remains a cornerstone for the synthesis of psicofuranosides. The key to a successful glycosylation reaction lies in the appropriate choice of the glycosyl donor, acceptor, protecting groups, and activating agent (promoter).
Key Considerations for this compound Glycosylation:
-
Glycosyl Donors: Derivatives of D-psicose are engineered to have a good leaving group at the anomeric position. A common and effective donor is the D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative.[1][2] Other donors include psicose derivatives with acetate (B1210297) leaving groups.[2]
-
Promoters: The activation of the glycosyl donor is typically achieved using a Lewis acid. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and scandium triflate (Sc(OTf)₃) are frequently employed promoters that facilitate the formation of the glycosidic bond with high selectivity.[1][2]
-
Stereoselectivity: A significant challenge in furanosylation is controlling the stereochemistry at the anomeric center.[3] In many reported reactions with this compound donors, a high β-selectivity is achieved.[1][2][4] The choice of protecting groups on the this compound donor, such as an isopropylidene group at the C3,4-diol position, can significantly influence the stereochemical outcome of the glycosylation.[5]
-
Protecting Groups: Protecting groups are crucial for directing the glycosylation to the desired hydroxyl group of the acceptor and for influencing the stereoselectivity. Benzoyl and isopropylidene groups are commonly used.[2][5]
Experimental Protocols
This protocol describes the synthesis of a β-D-psicofuranosyl disaccharide using a D-psicofuranosyl benzyl phthalate donor.[1][2]
Materials:
-
D-psicofuranosyl benzyl phthalate derivative (glycosyl donor)
-
Protected monosaccharide acceptor (e.g., 2,3,4,6-tetra-O-protected hexopyranose)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Azeotropically dry the D-psicofuranosyl donor and the monosaccharide acceptor with toluene (B28343).
-
Dissolve the donor and acceptor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Add activated molecular sieves (4 Å) to the solution and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or 0 °C).
-
Add TMSOTf dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Warm the mixture to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting disaccharide by silica gel column chromatography.
-
Remove the protecting groups to yield the final β-D-psicofuranosyl disaccharide.[1]
This protocol outlines the synthesis of psicofuranosyl nucleoside analogues using the Vorbrüggen method.[4]
Materials:
-
D-psicofuranosyl donor (e.g., 1,6-di-O-benzoyl-3,4-O-isopropylidene-D-psicofuranose)
-
Pyrimidine (B1678525) base (e.g., uracil, thymine)
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the pyrimidine base in anhydrous MeCN.
-
Add BSA and heat the mixture to reflux for 1 hour to form the silylated pyrimidine base.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve the D-psicofuranosyl donor in anhydrous CH₂Cl₂.
-
Add the solution of the D-psicofuranosyl donor to the silylated pyrimidine base mixture.
-
Add TMSOTf to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography to separate the β and α anomers.
This protocol describes the synthesis of thiopsicofuranosides.[4]
Materials:
-
D-psicofuranosyl donor
-
Thiol (e.g., thiophenol, 1-dodecanethiol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å, if using a modified donor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
Procedure:
-
Azeotropically dry the D-psicofuranosyl donor with toluene twice.
-
Dissolve the donor in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add the thiol to the solution. For certain donors, the addition of molecular sieves (4 Å) is beneficial.
-
Cool the solution to -40 °C.
-
Add TMSOTf dropwise to the reaction mixture.
-
Allow the reaction to warm to -20 °C and stir for the required time, monitoring by TLC.
-
Quench the reaction with Et₃N.
-
Warm the mixture to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 8-10).
-
Purify the thioglycoside by silica gel column chromatography.
Quantitative Data Summary
| Donor Type | Acceptor Type | Promoter | Solvent | Temp (°C) | β:α Ratio | Yield (%) | Reference |
| D-psicofuranosyl benzyl phthalate | Protected hexopyranoses | TMSOTf | CH₂Cl₂ | - | High β-selectivity | Good | [1][2] |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene-D-psicofuranose | Uracil | TMSOTf | MeCN/CH₂Cl₂ | RT | 8:1 | 68 | [4] |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene-D-psicofuranose | Thiophenol | TMSOTf | CH₂Cl₂ | -40 to -20 | 3:1 | - | [4] |
| 3,4-O-(3-pentylidene)-protected D-psicofuranosyl donor | Thiophenol | TMSOTf | CH₂Cl₂ | -40 to -20 | 7:1 | 83 | [4] |
Enzymatic Glycosylation
Enzymatic synthesis offers a "greener" alternative to chemical methods, often proceeding with high regio- and stereoselectivity under mild reaction conditions, thus minimizing the need for extensive protecting group manipulations.[6] While the application of enzymes for this compound glycosylation is less documented than chemical methods, the principles of enzymatic glycosylation using glycosyltransferases or glycoside hydrolases are applicable.
-
Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor to an acceptor.[6][7] The development of GTs specific for this compound donors would be a significant advancement.
-
Glycoside Hydrolases (GHs): In the reverse hydrolysis or transglycosylation mode, GHs can be used to form glycosidic bonds.[6][8] This approach uses simpler donors but may have challenges with regioselectivity.[8]
Currently, the literature on specific enzymatic protocols for psicofuranosylation is sparse. However, researchers can adapt general enzymatic glycosylation protocols, screening different enzymes and reaction conditions to achieve the desired transformation.
Visualizing Glycosylation Workflows
The following diagrams illustrate the general workflows for chemical glycosylation reactions involving this compound.
Applications in Drug Development
The synthesis of this compound-containing molecules is of significant interest to drug development professionals. These novel glycoconjugates can serve as:
-
Inhibitors of Glycosyltransferases (GTs): GTs are involved in the biosynthesis of glycans implicated in various diseases, including cancer.[7] this compound derivatives can be designed as mimics of the natural substrates or transition states of GTs, potentially leading to potent and selective inhibitors.[7][9]
-
Novel Nucleoside Analogues: Psicofuranosyl nucleosides have the potential to act as antiviral or anticancer agents by interfering with nucleic acid metabolism.
-
Probes for Glycobiology Research: Synthetically derived psicofuranosides are valuable tools for studying the structure and function of carbohydrates in biological systems.
Challenges and Future Directions
While progress has been made in the glycosylation of this compound, several challenges remain. The synthesis of 1,1'-linked non-reducing disaccharides presents a significant hurdle due to the need to control the stereochemistry at two anomeric centers simultaneously.[2] Furthermore, the development of efficient and scalable enzymatic methods for psicofuranosylation is a key area for future research. Overcoming these challenges will undoubtedly expand the utility of this compound as a versatile building block in carbohydrate chemistry and drug discovery.
References
- 1. Chemical synthesis of beta-D-psicofuranosyl disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.cftri.res.in [ir.cftri.res.in]
- 9. researchgate.net [researchgate.net]
Analytical Techniques for the Detection of Psicofuranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the detection and quantification of psicofuranose, a rare sugar with significant potential in the pharmaceutical and food industries. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a robust and widely used technique for the separation and quantification of sugars. For this compound, which lacks a strong UV chromophore, Refractive Index Detection (RID) and Charged Aerosol Detection (CAD) are suitable choices.
Application Note:
HPLC coupled with RID or CAD offers a reliable method for quantifying this compound in various matrices, including fermentation broths, food products, and biological samples. The choice of detector depends on the required sensitivity and the complexity of the sample matrix. CAD is generally more sensitive than RID and is compatible with gradient elution, offering better resolution for complex samples.[1][2] Method validation should be performed to ensure accuracy and precision, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.[3][4][5]
Quantitative Data Summary:
| Parameter | HPLC-RID[4] | HPLC-CAD[1][6] |
| **Linearity (R²) ** | >0.997 | >0.99 |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL | < 85 ng/mL |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL | < 280 ng/mL |
| Recovery (%) | 93 - 109% | 92.6% - 103.2%[7] |
| Precision (RSD %) | <5% | <8% |
Experimental Protocol: HPLC-RID Method
Objective: To quantify this compound using an HPLC system with a Refractive Index Detector.
Materials:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and refractive index detector.
-
Amino column (e.g., Zorbax Original NH2, 250 mm × 4.6 mm, 5 µm)[7]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 80:20 (v/v).[7] Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
-
Sample Preparation:
-
For liquid samples, filter through a 0.22 µm syringe filter before injection.
-
For solid samples, dissolve a known weight of the sample in the mobile phase, vortex to ensure complete dissolution, and then filter.
-
-
Chromatographic Conditions:
-
Column: Amino column
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector
-
Run Time: Approximately 15 minutes (adjust as needed based on retention time)
-
-
Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Caption: HPLC-RID workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since sugars like this compound are non-volatile, a derivatization step is required to increase their volatility. A two-step derivatization involving methoximation followed by silylation is commonly employed.[8][9]
Application Note:
GC-MS provides excellent selectivity and sensitivity for the identification and quantification of this compound, especially in complex matrices where co-eluting peaks might interfere with other methods. The derivatization process is crucial for successful analysis. The mass spectrum of the derivatized this compound provides a unique fingerprint for its identification.
Experimental Protocol: GC-MS with Derivatization
Objective: To detect and identify this compound by GC-MS after a two-step derivatization.
Materials:
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Internal standard (e.g., sorbitol)
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Heating block or oven
Procedure:
-
Sample Preparation and Derivatization: a. Place 10-20 µL of the sample or standard solution in a micro-reaction vial and evaporate to dryness under a stream of nitrogen. b. Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and incubate at 60°C for 90 minutes.[10] c. Silylation: Cool the vial to room temperature. Add 80 µL of MSTFA (with 1% TMCS). Cap the vial and incubate at 60°C for 30 minutes.[10] d. After cooling, the sample is ready for injection.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 180°C at 5°C/min
-
Ramp to 300°C at 10°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
-
Analysis: Inject the derivatized sample into the GC-MS. Identify the this compound derivative peak based on its retention time and mass spectrum. The mass spectrum can be compared to a library of known spectra for confirmation.
Caption: GC-MS workflow for the detection of this compound.
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of its furanose ring structure and stereochemistry.
Experimental Protocol: Sample Preparation for NMR Analysis
Objective: To prepare a this compound sample for NMR analysis.
Materials:
-
This compound sample (5-20 mg for ¹H NMR, >20 mg for ¹³C NMR)[11][12]
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette with a filter tip (e.g., cotton or glass wool plug)
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12]
-
Vortex the vial to ensure the sample is completely dissolved.
-
Filter the solution through a pipette with a filter tip directly into the NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube and carefully place it in the NMR spectrometer's sample holder.
Mass Spectrometry (MS)
Application Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways, which can aid in structural elucidation and differentiation from its isomers.[13]
Experimental Protocol: Direct Infusion Mass Spectrometry
Objective: To obtain the mass spectrum of this compound by direct infusion.
Materials:
-
This compound sample
-
Solvent (e.g., methanol:water, 1:1 v/v)[14]
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[14]
-
Acquire the mass spectrum in either positive or negative ion mode. In positive mode, adducts with sodium ([M+Na]⁺) are commonly observed for sugars. In negative mode, the deprotonated molecule ([M-H]⁻) may be seen.
-
For tandem MS analysis, select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
- 2. HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [Simultaneous determination of six rare sugars in solid foods by high performance liquid chromatography-evaporative light-scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. thescipub.com [thescipub.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. organomation.com [organomation.com]
- 13. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Application Notes and Protocols for Psicofuranose Derivatization in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of psicofuranose for analytical purposes. Due to its structural properties, direct analysis of this compound and other rare sugars by chromatographic techniques can be challenging. Derivatization is a critical step to enhance volatility, improve chromatographic separation, and increase detection sensitivity.[1][2][3] This document outlines two primary derivatization strategies: 1-phenyl-3-methyl-5-pyrazolone (PMP) labeling for High-Performance Liquid Chromatography (HPLC) with UV detection, and silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Introduction to this compound Analysis Challenges
This compound, a ketohexose and a structural isomer of fructose, is a rare sugar with growing interest in the food and pharmaceutical industries. Its quantification in various matrices is essential for research and development. However, the analysis of underivatized sugars like this compound presents several difficulties:
-
Low Volatility: Sugars are not volatile and therefore not directly amenable to GC analysis.[4]
-
Lack of Chromophores: Sugars do not possess strong UV-absorbing chromophores, leading to poor sensitivity in HPLC-UV detection.[1][2]
-
Multiple Isomers: In solution, sugars can exist as multiple anomers (e.g., α and β furanose and pyranose forms), leading to multiple peaks for a single compound and complicating chromatographic analysis.[4]
-
Poor Ionization Efficiency: Underivatized sugars often exhibit low ionization efficiency in mass spectrometry.[5]
Chemical derivatization addresses these challenges by modifying the functional groups of the sugar molecule to create a more analytically amenable derivative.[3][6]
Derivatization Strategies for this compound
While specific derivatization protocols for this compound are not extensively documented, methods established for other monosaccharides, particularly ketohexoses, are readily applicable. The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
Pre-column Derivatization with PMP for HPLC-UV Analysis
Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used method for the analysis of reducing sugars by HPLC.[2] The reaction proceeds at the reducing end of the sugar, where two PMP molecules react with the aldehyde or ketone group.[2] This method offers several advantages:
-
Enhanced UV Detection: The PMP tag introduces a strong chromophore, significantly improving the sensitivity of UV detection.[1][2]
-
Improved Chromatographic Separation: The resulting derivatives have altered physicochemical properties that enhance their separation on reverse-phase HPLC columns.[1][2]
-
Mild Reaction Conditions: The derivatization is typically carried out under mild conditions.[2]
Silylation for GC-MS Analysis
For GC-MS analysis, derivatization is essential to increase the volatility of the sugar. Silylation is a common technique where the hydroxyl groups of the sugar are replaced with trimethylsilyl (B98337) (TMS) groups.[4] This is often preceded by an oximation step to reduce the number of isomers.[4]
-
Increased Volatility: TMS derivatives are significantly more volatile than the parent sugar, allowing for analysis by GC.[4]
-
Improved Thermal Stability: The derivatives are more stable at the high temperatures required for GC.
-
Characteristic Mass Spectra: The TMS derivatives produce predictable fragmentation patterns in mass spectrometry, aiding in structural elucidation and confirmation.[4]
Experimental Protocols
The following are detailed protocols for the derivatization of this compound for HPLC-UV and GC-MS analysis. These protocols are based on established methods for other monosaccharides and should be optimized for specific applications.
Protocol 1: PMP Derivatization for HPLC-UV Analysis of this compound
This protocol describes the pre-column derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP) for subsequent analysis by reverse-phase HPLC with UV detection.
Materials:
-
This compound standard or sample hydrolysate
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) solution (0.6 M)
-
Hydrochloric acid (HCl) solution (0.3 M)
-
Deionized water
-
Vortex mixer
-
Heating block or water bath (70°C)
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of this compound in deionized water.
-
If analyzing a polysaccharide sample, perform acid hydrolysis to release the monosaccharides and neutralize the hydrolysate.[2]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the this compound solution with 100 µL of 0.6 M NaOH and 200 µL of 0.5 M PMP in methanol.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
-
Neutralization and Extraction:
-
Neutralize the reaction mixture by adding 100 µL of 0.3 M HCl.
-
Add 1 mL of chloroform to the tube to extract the excess PMP reagent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Analysis:
-
Carefully collect the upper aqueous layer containing the PMP-derivatized this compound.
-
Filter the aqueous layer through a 0.45 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Column Temperature: 30°C
Quantitative Data Summary for PMP Derivatization:
| Parameter | Value/Range | Reference |
| Derivatization Reagent | 1-phenyl-3-methyl-5-pyrazolone (PMP) | [2] |
| Reaction Temperature | 70°C | |
| Reaction Time | 30 minutes | |
| Detection Wavelength | 245 nm | |
| Linearity (R²) | ≥ 0.999 | [7] |
| Sensitivity | Femtomole level | [7] |
| Precision (CV%) | ≤ 4.6% | [7] |
Diagram of PMP Derivatization Workflow:
Caption: Workflow for PMP derivatization of this compound for HPLC-UV analysis.
Protocol 2: Silylation for GC-MS Analysis of this compound
This protocol describes the two-step oximation and silylation of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Oximation is performed first to reduce the formation of multiple anomeric peaks.[4]
Materials:
-
This compound standard or dried sample extract
-
Pyridine
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven (70-80°C)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.
-
-
Oximation:
-
To the dried sample, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Vortex to dissolve the sample.
-
Heat the mixture at 80°C for 20 minutes.
-
Cool the sample to room temperature.
-
-
Silylation:
-
To the oximated sample, add 100 µL of BSTFA with 1% TMCS.
-
Vortex the mixture thoroughly.
-
Heat at 70°C for 30 minutes to complete the silylation.
-
Cool the sample to room temperature.
-
-
Sample Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Conditions (Example):
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-650
Quantitative Data Summary for Silylation:
| Parameter | Value/Range | Reference |
| Derivatization Reagents | Hydroxylamine hydrochloride, BSTFA + 1% TMCS | [4] |
| Oximation Temperature | 80°C | |
| Oximation Time | 20 minutes | |
| Silylation Temperature | 70°C | |
| Silylation Time | 30 minutes | |
| Key Benefit | Increased volatility for GC analysis | [4] |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | [4] |
Diagram of Silylation Workflow:
Caption: Workflow for oximation and silylation of this compound for GC-MS analysis.
Conclusion
The derivatization of this compound is a crucial step for its accurate and sensitive quantification by chromatographic methods. The choice between PMP derivatization for HPLC and silylation for GC-MS will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. The protocols and data presented here provide a solid foundation for researchers to develop and validate robust analytical methods for this compound in various applications, from fundamental research to quality control in the pharmaceutical and food industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple reaction monitoring/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Psicofuranose in Modern Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Psicofuranose, a rare ketohexose, has emerged as a valuable chiral building block in carbohydrate chemistry. Its unique stereochemistry and functionality make it a versatile starting material for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and nucleoside analogues. This document provides detailed application notes and experimental protocols for the utilization of this compound in key areas of carbohydrate research and drug development.
Application: Synthesis of Glycosyltransferase Inhibitors
Glycosyltransferases (GTs) are a large family of enzymes involved in the biosynthesis of complex carbohydrates, playing crucial roles in various cellular processes.[1] Dysregulation of GT activity is implicated in several diseases, making them attractive targets for therapeutic intervention. This compound derivatives can be elaborated into mimics of the transition state of GT-catalyzed reactions, leading to potent and selective inhibitors.[1]
A key strategy involves the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives as core scaffolds for these inhibitors.[1][2] The following protocols detail a synthetic route starting from D-mannose.
Experimental Protocols: Synthesis of 3-Acetamido-3-deoxy-D-psicofuranose Derivatives
Protocol 1.1: Synthesis of Methyl 3-acetamido-3-deoxy-6-O-pivaloyl-α/β-D-psicofuranosides (8)
This protocol outlines the conversion of a protected D-mannose derivative to a key this compound intermediate.
-
Materials: 3-acetamido-3-deoxy-1,2:4,5-di-O-isopropylidene-6-O-pivaloyl-D-psicofuranose (7), concentrated H₂SO₄, Methanol (MeOH).
-
Procedure:
-
Dissolve compound 7 in methanol.
-
Add a catalytic amount of concentrated H₂SO₄ to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Neutralize the reaction with a suitable base (e.g., NaHCO₃).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the product 8 .
-
-
Expected Yield: 71%[1]
Protocol 1.2: Synthesis of 3-acetamido-3-deoxy-6-O-pivaloyl-α/β-D-psicofuranose (9)
This protocol describes the simultaneous hydrolysis of the trityl ether and the 4,5-O-isopropylidene ketal.
-
Materials: Protected psicose derivative (7), concentrated H₂SO₄, 70% Acetic Acid (AcOH).
-
Procedure:
-
Dissolve the protected psicose derivative in 70% AcOH.
-
Add concentrated H₂SO₄ to the solution.
-
Stir the reaction mixture to completion.
-
Carefully neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Expected Yield: 84%[1]
Protocol 1.3: Thioglycosylation of a Fully Protected this compound Derivative
This protocol describes an attempted thioglycosylation, which is a crucial step in creating the "1-thio" linker for potential GT inhibitors.
-
Materials: 3-acetamido-4-O-acetyl-3-deoxy-1,2-O-isopropylidene-6-O-pivaloyl-α-D-psicofuranose (11), Ethanethiol (B150549) (EtSH), Boron trifluoride diethyl etherate (BF₃·OEt₂), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve compound 11 in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -5 °C.
-
Add ethanethiol to the mixture.
-
Add BF₃·OEt₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with triethylamine.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
-
Note: This reaction predominantly yields 2-methyloxazoline derivatives (55% and 34%) with only trace amounts of the desired thioglycoside.[1][2] Further optimization or an alternative strategy is required.[1]
Quantitative Data: Synthesis of this compound Derivatives
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 1.1 | Methyl 3-acetamido-3-deoxy-6-O-pivaloyl-α/β-D-psicofuranosides (8) | Compound 7 | conc. H₂SO₄, MeOH | 71% | [1] |
| 1.2 | 3-acetamido-3-deoxy-6-O-pivaloyl-α/β-D-psicofuranose (9) | Protected psicose (7) | conc. H₂SO₄, 70% AcOH | 84% | [1] |
| 1.3 | 2-methyloxazoline derivatives (13 and 14) | Compound 11 | EtSH, BF₃·OEt₂ | 55% and 34% | [1][2] |
Diagram: Synthetic Workflow for Glycosyltransferase Inhibitors
Caption: Synthetic pathway from D-mannose to a this compound-based inhibitor scaffold.
Application: β-Selective Glycosylation for Nucleoside Analogue Synthesis
This compound serves as an excellent scaffold for the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. The β-selective introduction of nucleobases or thio-linkers is a critical step in these syntheses.
Experimental Protocols: β-Selective D-Psicofuranosylation
Protocol 2.1: General Procedure for N-Glycosidation
This protocol describes the coupling of a psicofuranosyl donor with pyrimidine (B1678525) bases.[3]
-
Materials: Pyrimidine base, N,O-bis(trimethylsilyl)acetamide (BSA), Acetonitrile (MeCN), Psicofuranosyl donor (e.g., 1,3,4,6-tetra-O-benzoyl-β-D-psicofuranosyl acetate), Dichloromethane (CH₂Cl₂), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Procedure:
-
In a flame-dried flask under an argon atmosphere, heat a stirred solution of the pyrimidine base (0.300 mmol) and BSA (0.600 mmol) in MeCN (1.0 mL) at reflux for 1 hour.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of the psicofuranosyl donor (0.200 mmol) in CH₂Cl₂ (2.0 mL).
-
Add TMSOTf (0.200 mmol) dropwise.
-
Stir the reaction at room temperature for the required time (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CHCl₃.
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and evaporate the solvent.
-
Purify the residue by flash column chromatography on silica gel.
-
Protocol 2.2: General Procedure for S-Glycosidation
This protocol details the synthesis of thioglycosides using a psicofuranosyl donor.[3]
-
Materials: Psicofuranosyl donor, Toluene (B28343), Dichloromethane (CH₂Cl₂), Molecular sieves 4 Å, Thiol, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Triethylamine (Et₃N).
-
Procedure:
-
Azeotropically dry the psicofuranosyl donor (0.200 mmol) with toluene twice.
-
Dissolve the dried donor in CH₂Cl₂ (2.0 mL) under an argon atmosphere.
-
Add molecular sieves 4 Å (100 mg) and the thiol (0.300 mmol).
-
Cool the solution to -40 °C.
-
Add TMSOTf (0.200 - 0.400 mmol) dropwise.
-
Allow the reaction mixture to warm to -20 °C and stir until completion (monitor by TLC).
-
Quench the reaction with Et₃N and warm to room temperature.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by flash column chromatography on silica gel.
-
Quantitative Data: β-Selective D-Psicofuranosylation
| Nucleophile | Donor | Product | β/α Ratio | Yield | Reference |
| Uracil | 1 | N-glycoside | 8:1 | 79% (β) | [3] |
| Thymine | 1 | N-glycoside | 7:1 | 70% (β) | [3] |
| N⁴-Benzoylcytosine | 1 | N-glycoside | 7:1 | 68% (β) | [3] |
| Thiophenol | 15 | S-glycoside | 7:1 | 83% (total) | [3] |
| 1-Dodecanethiol | 15 | S-glycoside | 7:1 | - | [3] |
Donor 1 : 1,3,4,6-tetra-O-benzoyl-β-D-psicofuranosyl acetate (B1210297) Donor 15 : 3,4-O-(3-pentylidene)-protected D-psicofuranosyl donor
Diagram: General Workflow for Psicofuranosylation
Caption: Workflow for N- and S-glycosylation using this compound donors.
Application: this compound as a Chiral Building Block
Beyond targeted inhibitor and nucleoside synthesis, this compound is a valuable starting material in the "chiral pool" for the synthesis of other complex and biologically active molecules. Its densely functionalized and stereochemically defined structure allows for the creation of diverse molecular architectures. For instance, this compound derivatives can serve as key intermediates in the synthesis of natural products and their analogues.
While specific, detailed protocols for these broader applications are highly dependent on the target molecule, the fundamental reactions of protection, deprotection, oxidation, reduction, and carbon-carbon bond formation are employed to manipulate the this compound scaffold. Researchers can leverage the protocols described above as foundational steps for more elaborate synthetic campaigns.
General Protocol: Enzyme Inhibition Assay
This compound derivatives designed as enzyme inhibitors must be evaluated for their potency, typically by determining their half-maximal inhibitory concentration (IC₅₀). The following is a general protocol for a competitive enzyme inhibition assay, which should be adapted for the specific glycosyltransferase and substrate.
Protocol 4.1: General Glycosyltransferase Inhibition Assay
-
Materials:
-
Glycosyltransferase enzyme
-
Donor substrate (e.g., a nucleotide sugar)
-
Acceptor substrate
-
This compound-based inhibitor
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Detection reagent (e.g., for quantifying a product or byproduct)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In the wells of a 96-well plate, add the assay buffer, the glycosyltransferase enzyme, and the inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the donor and acceptor substrates.
-
Incubate the reaction for a fixed time, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Diagram: Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining the IC₅₀ of a this compound-based enzyme inhibitor.
References
Application Notes and Protocols for Screening the Biological Activity of Psicofuranose (D-Psicose)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psicofuranose, also known as D-psicose or D-allulose, is a rare sugar, a C-3 epimer of D-fructose, found in small quantities in some fruits and agricultural products.[1] Unlike its highly prevalent isomer, fructose, this compound is a low-calorie sweetener with emerging evidence of diverse biological activities.[1][2] These properties have garnered significant interest in its potential applications in the food, pharmaceutical, and biotechnology industries. This document provides detailed application notes and experimental protocols for screening the key biological activities of this compound, including its anti-hyperglycemic, antioxidant, anticancer, and neuroprotective effects.
Anti-Hyperglycemic Activity: α-Glucosidase Inhibition
One of the primary mechanisms underlying the anti-hyperglycemic effect of this compound is the inhibition of intestinal α-glucosidases, such as sucrase and maltase.[3][4] This inhibition delays the digestion of carbohydrates, leading to a reduced postprandial glucose spike.
Data Presentation
| Compound | Enzyme Source | Substrate | Inhibition | IC50 | Reference |
| D-Psicose | Rat Intestine | Sucrose | Competitive | Not specified | [3][4] |
| D-Psicose | Rat Intestine | Maltose | Competitive | Not specified | [3][4] |
| Acarbose (B1664774) | Rat Intestine | Sucrase | Competitive | 2.5 ± 0.5 µM | [5] |
| Acarbose | Rat Intestine | Maltase | Competitive | 12.3 ± 0.6 µM | [5] |
| EGCG | Human Caco-2/TC7 | Sucrase | Mixed | 657 ± 150 µM | [6] |
| EGCG | Rat Intestine | Maltase | Mixed | 14.0 ± 2.0 µM | [6] |
Experimental Protocol: In Vitro α-Glucosidase (Sucrase/Maltase) Inhibition Assay[3][4][6][7]
This protocol describes the determination of the inhibitory effect of this compound on sucrase and maltase activity from a rat intestinal acetone (B3395972) powder preparation.
Materials:
-
This compound (D-Psicose)
-
Rat intestinal acetone powder (Sigma-Aldrich or equivalent)
-
Sucrose
-
Maltose
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Glucose oxidase assay kit (e.g., from Sigma-Aldrich or Wako Pure Chemical Industries)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Homogenize rat intestinal acetone powder in 10 volumes of 0.1 M phosphate buffer (pH 7.0).
-
Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C.
-
The resulting supernatant contains the crude α-glucosidase enzyme preparation.
-
-
Assay Reaction:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well microplate, add 50 µL of the enzyme preparation to each well.
-
Add 50 µL of the this compound dilutions (or buffer for control, and acarbose for positive control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution (sucrose or maltose, final concentration of 28 mM in phosphate buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Glucose Measurement:
-
Stop the reaction by heating the plate at 100°C for 10 minutes to inactivate the enzyme.
-
Measure the amount of glucose produced in each well using a glucose oxidase assay kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of sucrase or maltase activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Antioxidant Activity
This compound has been reported to possess antioxidant properties, which can be evaluated using various in vitro assays that measure its capacity to scavenge free radicals.
Data Presentation
| Assay | Compound | Concentration | % Radical Scavenging | Reference |
| DPPH | Quercetin | 5 µg/mL | 96.4 | [1] |
| DPPH | Ascorbic Acid | 5 µg/mL | 97.2 | [1] |
| ABTS | Quercetin | 10 µg/mL | 98.7 | [1] |
| ABTS | Ascorbic Acid | 10 µg/mL | 99.1 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay[1][8][9]
This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of this compound in methanol.
-
Prepare serial dilutions of the positive control (ascorbic acid or Trolox) in methanol.
-
-
Assay Reaction:
-
In a 96-well microplate, add 100 µL of the this compound dilutions or positive control to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis.[7][8][9]
Data Presentation
| Cell Line | Compound | Assay | Effect | IC50 | Reference |
| C2C12 (myogenic cells) | D-Psicose | MTT | Increased H2O2-mediated apoptosis | Not specified | [8] |
| Human Ovarian Carcinoma | D-Allose | MTT | Growth inhibition | Dose-dependent | [9] |
| Head and Neck Carcinoma | D-Allose | MTT | Growth inhibition | Dose-dependent | [8] |
Note: While studies show D-psicose can induce apoptosis, specific IC50 values for its anti-proliferative effects on various cancer cell lines are not consistently reported and require experimental determination.
Experimental Protocol: MTT Cell Proliferation Assay[12]
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include a vehicle control (medium only).
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
-
Logical Relationship of Anticancer Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced superoxide dismutase-1 (SOD1) in cerebrospinal fluid of patients with early psychosis in association with clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Low-calorie sweetener D-psicose promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Psicofuranose: A Versatile Scaffold for Novel Nucleoside Analogs
Application Notes and Protocols for Researchers in Drug Development
Psicofuranose, a rare ketohexose sugar, has emerged as a valuable building block in the synthesis of novel nucleoside analogs with potential therapeutic applications. Its unique stereochemistry and functionality offer opportunities to create compounds that can overcome the limitations of existing nucleoside-based drugs. These analogs are being investigated for their efficacy as antiviral and anticancer agents. This document provides an overview of the application of this compound in nucleoside analog synthesis, detailed experimental protocols, and a summary of their biological activities.
Introduction to this compound-Based Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] They function as antimetabolites, mimicking natural nucleosides and interfering with the synthesis of DNA and RNA, ultimately leading to chain termination and inhibition of polymerases.[2][3] The structural diversity of the sugar moiety is a key determinant of the biological activity and selectivity of these analogs. This compound, a C-3 epimer of fructose, presents a unique scaffold for the design of such analogs.
Naturally occurring this compound-containing nucleosides, such as psicofuranine (B1678265) (angustmycin C) and decoyinine (B1666037) (angustmycin A), have demonstrated significant biological activities, including antibacterial and antitumor effects.[4][] Psicofuranine, for instance, is known to inhibit GMP synthase, a crucial enzyme in the purine (B94841) biosynthesis pathway.[6][7] This has spurred interest in the synthesis of a wider range of this compound-based nucleoside analogs to explore their therapeutic potential.
Synthesis of this compound Nucleoside Analogs
The synthesis of this compound nucleoside analogs typically involves the coupling of a suitably protected psicofuranosyl donor with a heterocyclic base. A common starting material for the synthesis of the psicofuranosyl donor is D-fructose.
General Synthetic Workflow
The overall process for synthesizing and evaluating this compound nucleoside analogs can be summarized in the following workflow:
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of this compound nucleoside analogs. Researchers should consult the primary literature for specific reaction conditions and modifications for different target molecules.
Protocol 1: Synthesis of 1-(3-deoxy-β-D-psicofuranosyl)uracil
This protocol is based on the synthesis described by Holý (1974).[8]
Materials:
-
D-Fructose
-
Ethyl propiolate
-
Benzoyl cyanide
-
Hydrogen chloride in dimethylformamide
-
Methanol
Procedure:
-
Formation of the oxazoline (B21484) intermediate: Treat D-fructose with cyanamide to form 2-amino-β-D-fructofuro[2',3':3,4]-oxazoline. This intermediate is not isolated.
-
Reaction with ethyl propiolate: Directly react the oxazoline intermediate with ethyl propiolate to yield O(2,3)-anhydro-2-[β-D-fructofuranosyl]uracil.
-
Benzoylation: Benzoylate the anhydro-uracil derivative using benzoyl cyanide and triethylamine to obtain the 1',4',6'-tri-O-benzoyl derivative.
-
Chlorination and rearrangement: Treat the benzoylated compound with hydrogen chloride in dimethylformamide to induce rearrangement and chlorination, yielding 1-[1,4,6-tri-O-benzoyl-3-chloro-3-deoxy-β-D-psicofuranosyl]uracil 1',4',5'-tribenzoate.
-
Deprotection: Perform methanolysis to remove the benzoyl protecting groups and yield the final product, 1-(3-deoxy-β-D-psicofuranosyl)uracil.
-
Purification: Purify the final compound using appropriate chromatographic techniques such as silica (B1680970) gel chromatography.
-
Characterization: Characterize the structure of the synthesized compound using spectroscopic methods like NMR and mass spectrometry.
Biological Activity and Mechanism of Action
This compound-based nucleoside analogs have shown promise as both anticancer and antiviral agents. Their mechanism of action often involves the inhibition of key enzymes in nucleic acid metabolism.
Anticancer Activity
The anticancer potential of psicofuranine (angustmycin C) has been attributed to its ability to inhibit GMP synthase, an enzyme essential for the de novo synthesis of guanine (B1146940) nucleotides.[6][7] This leads to a depletion of the guanine nucleotide pool, thereby disrupting DNA and RNA synthesis and ultimately inhibiting cell proliferation.
Antiviral Activity
The general mechanism of antiviral nucleoside analogs involves their conversion to the triphosphate form within the cell. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[9] Once incorporated, these analogs can act as chain terminators, halting further elongation of the nucleic acid chain and thus inhibiting viral replication.
Quantitative Data
While extensive quantitative data for a wide range of synthetic this compound nucleoside analogs is still emerging, the following table summarizes some of the available data for related compounds to provide a reference for expected activity ranges.
| Compound Class | Target Organism/Cell Line | Activity | IC50/EC50 | Reference |
| Psicofuranine | Mycobacterium tuberculosis | Antibacterial | - | [] |
| Psicofuranine | Walker cancer 256 (rat) | Anticancer | - | [] |
| Psicofuranine | Adenocarcinoma Ca755 (mouse) | Anticancer | - | [] |
| Angustmycin A | Mycobacterium tuberculosis | Antibacterial | - | [10] |
| Angustmycin A | Various cancer cell lines | Anticancer | - | [10] |
Conclusion
This compound represents a promising and versatile platform for the development of novel nucleoside analogs. The unique structural features of this compound allow for the synthesis of compounds with the potential to overcome resistance mechanisms and exhibit improved therapeutic indices. Further research into the synthesis of a broader library of this compound-based nucleosides and a more comprehensive evaluation of their biological activities and mechanisms of action is warranted to fully exploit their therapeutic potential. The protocols and information provided herein serve as a foundational resource for researchers entering this exciting field of drug discovery.
References
- 1. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 6. MECHANISM OF ACTION OF PSICOFURANINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of action of psicofuranine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of the nucleoside antibiotic angustmycins: identification and characterization of the biosynthetic gene cluster reveal unprecedented dehydratase required for exo-glycal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Psicofuranose
Welcome to the technical support center for the chemical synthesis of psicofuranose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
The chemical synthesis of D-psicose (D-allulose), the C-3 epimer of D-fructose, is generally considered difficult, expensive, and laborious, often generating toxic by-products which makes it less suitable for large-scale production.[1] Key challenges in synthesizing this compound derivatives include:
-
Stereoselectivity: Controlling the stereochemistry at the anomeric center (C2) to achieve the desired β- or α-psicofuranoside is a primary hurdle. The furanose ring is flexible, making selective synthesis challenging.
-
Protecting Group Strategy: Due to the multiple hydroxyl groups of similar reactivity on the this compound scaffold, a carefully planned protecting group strategy is essential to achieve regioselectivity during glycosylation and other transformations.[2][3][4]
-
Glycosylation Reaction Conditions: The choice of glycosyl donor, acceptor, promoter, and solvent significantly impacts the yield and stereoselectivity of the glycosylation reaction.[5][6][7]
-
Purification: The separation of anomeric mixtures and other diastereomers can be challenging, often requiring careful chromatography.
Q2: Why is achieving β-selectivity in psicofuranosylation so difficult?
Achieving high β-selectivity in the synthesis of psicofuranosides is a significant challenge due to the anomeric effect, which often favors the formation of the α-anomer.[8] The flexibility of the furanose ring further complicates stereocontrol.[9] However, specific strategies, such as the use of particular protecting groups and glycosyl donors, can promote the formation of the β-anomer. For instance, the acetonide group at the 3,4-diol position can sterically hinder the approach of the glycosyl acceptor from the α-face, thereby favoring β-glycosylation.[1]
Q3: What are the common starting materials for this compound synthesis?
Common starting materials for the chemical synthesis of this compound derivatives include D-psicose itself, D-fructose, or even D-ribose.[1][10][11] For instance, a common β-D-psicofuranosyl donor can be efficiently derived from D-psicose in five steps.[12] Syntheses starting from more readily available sugars like D-fructose or D-ribose require additional steps for epimerization and ring formation.
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Reaction
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Troubleshooting: Systematically vary the reaction temperature, time, and concentration of reactants. The optimal conditions can be highly specific to the donor, acceptor, and promoter system used.[13]
-
Recommendation: Refer to literature for similar glycosylation reactions to find a suitable starting point for optimization.[5][6][7]
-
-
Inactive Promoter/Reagents:
-
Troubleshooting: Ensure that the Lewis acid promoter (e.g., TMSOTf, SnCl₄) is fresh and has been stored under anhydrous conditions. Moisture can deactivate these promoters.
-
Recommendation: Use freshly distilled solvents and dried glassware to minimize moisture contamination.
-
-
Poor Leaving Group on the Glycosyl Donor:
-
Troubleshooting: The choice of leaving group on the anomeric carbon of the psicofuranosyl donor is critical. If you are using a donor with a poor leaving group, consider synthesizing a more reactive donor.
-
Recommendation: Glycosyl halides or trichloroacetimidates are often more reactive than glycosyl acetates.[5]
-
-
Decomposition of Starting Material or Product:
-
Troubleshooting: Monitor the reaction by thin-layer chromatography (TLC) to check for the formation of degradation products. The product or starting materials may be unstable under the reaction conditions.[8]
-
Recommendation: If degradation is observed, consider using milder reaction conditions (e.g., lower temperature) or a different promoter system.
-
Problem 2: Poor Stereoselectivity (Low β:α Ratio)
Possible Causes & Solutions:
-
Inappropriate Protecting Group Strategy:
-
Troubleshooting: The protecting groups on the psicofuranosyl donor have a profound influence on the stereochemical outcome of the glycosylation.[2] Non-participating groups at the C-3 position are generally required for β-selectivity.
-
Recommendation: The use of a 3,4-O-isopropylidene or a 3,4-O-(3-pentylidene) protecting group on the psicofuranosyl donor can significantly improve β-selectivity by sterically shielding the α-face.[1]
-
-
Solvent Effects:
-
Troubleshooting: The polarity and coordinating ability of the solvent can influence the stereoselectivity.
-
Recommendation: Ethereal solvents are known to favor the formation of β-glycosides in some cases. Experiment with different solvents like dichloromethane (B109758), acetonitrile (B52724), or toluene (B28343).
-
-
Anomeric Effect:
-
Troubleshooting: The anomeric effect thermodynamically favors the α-anomer.[8]
-
Recommendation: Employing reaction conditions that are under kinetic control may favor the formation of the β-anomer. This can sometimes be achieved at lower temperatures.
-
Problem 3: Difficulty in Purification of Anomers
Possible Causes & Solutions:
-
Similar Polarity of Anomers:
-
Troubleshooting: α- and β-anomers often have very similar polarities, making their separation by standard silica (B1680970) gel chromatography challenging.
-
Recommendation:
-
Try different solvent systems for column chromatography. A systematic screening of solvent mixtures with varying polarities and compositions can reveal a system that provides better separation.
-
Consider using high-performance liquid chromatography (HPLC) with a suitable column (e.g., normal phase or reversed-phase) for better resolution.
-
In some cases, derivatization of the anomeric mixture to introduce a group that exaggerates the polarity difference can facilitate separation, followed by removal of the derivatizing group.
-
-
Data Presentation
Table 1: Influence of Protecting Groups on β-Selectivity in Psicofuranosylation
| Glycosyl Donor Protecting Group | Glycosyl Acceptor | Promoter | Solvent | β:α Ratio | Yield (%) | Reference |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene | Uracil | TMSOTf | CH₂Cl₂ | 7:1 | 68 | [1] |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene | Thymine | TMSOTf | CH₂Cl₂ | 8:1 | 91 | [1] |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene | N⁴-benzoylcytosine | TMSOTf | CH₂Cl₂ | 7:1 | 72 | [1] |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene | Thiophenol | TMSOTf | CH₂Cl₂ | 3:1 | - | [1] |
| 1,6-di-O-benzoyl-3,4-O-(3-pentylidene) | Thiophenol | TMSOTf | CH₂Cl₂ | 7:1 | 83 | [1] |
| 1,6-di-O-benzoyl-3,4-O-(3-pentylidene) | 1-Dodecanethiol | TMSOTf | CH₂Cl₂ | 7:1 | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-Glycosidation of Pyrimidine (B1678525) Bases with a 3,4-O-Isopropylidene-Protected D-Psicofuranosyl Donor [1]
-
A solution of the pyrimidine base (0.300 mmol) and N,O-bis(trimethylsilyl)acetamide (0.147 mL, 0.600 mmol) in acetonitrile (1.0 mL) is heated at reflux for 1 hour.
-
The reaction mixture is cooled to 0 °C.
-
A solution of the 1,6-di-O-benzoyl-3,4-O-isopropylidene-D-psicofuranosyl donor (0.200 mmol) in dichloromethane (2.0 mL) is added.
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 36.2 μL, 0.200 mmol) is added to the mixture.
-
The reaction is stirred at room temperature for the appropriate time (monitor by TLC).
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate (B1210297) in n-hexane) to afford the desired N-glycoside.
Protocol 2: General Procedure for S-Glycosidation with a D-Psicofuranosyl Donor [1]
-
The D-psicofuranosyl donor (0.200 mmol) is azeotropically dried with toluene twice.
-
The donor is dissolved in dichloromethane (2.0 mL).
-
Molecular sieves 4 Å (100 mg, if using the 3-pentylidene protected donor) and the thiol acceptor (0.300 mmol) are added to the solution.
-
The mixture is cooled to -40 °C.
-
TMSOTf (36.2 μL, 0.200 mmol for the isopropylidene donor or 72.4 μL, 0.400 mmol for the 3-pentylidene donor) is added dropwise.
-
The reaction mixture is warmed to -20 °C and stirred for the appropriate time (monitor by TLC).
-
The reaction is quenched with triethylamine (B128534) (0.1 or 0.2 mL) and warmed to room temperature.
-
The mixture is filtered through a Celite pad and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate in n-hexane) to give the S-glycoside.
Visualizations
Caption: General workflow for the chemical synthesis of a psicofuranoside.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Influence of protecting groups on stereoselectivity.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-(3-deoxy-beta-D-psicofuranosyl)uracil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical synthesis of beta-D-psicofuranosyl disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Psicofuranose Glycosylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during psicofuranose glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and stereoselectivity of a this compound glycosylation reaction?
A1: The outcome of a this compound glycosylation is influenced by a combination of factors. These include the choice of the glycosyl donor and its leaving group, the reactivity of the glycosyl acceptor (the aglycone), the selection of protecting groups on both the donor and acceptor, the type of promoter or catalyst used, and the reaction conditions such as solvent, temperature, and time.[1][2] Careful optimization of these parameters is essential for achieving high yields and the desired stereoselectivity (α or β).
Q2: How do protecting groups impact the outcome of the reaction?
A2: Protecting groups play a crucial role beyond simply masking reactive functional groups.[3] They can influence the reactivity of the glycosyl donor and acceptor and, most importantly, direct the stereochemical outcome of the glycosylation.[1][3]
-
Neighboring Group Participation: Acyl-type protecting groups (like benzoyl or acetyl) at the C-3 position of the psicofuranosyl donor can participate in the reaction to favor the formation of 1,2-trans-glycosides.[3][4]
-
Conformational Effects: Bulky protecting groups or those that form cyclic systems (e.g., isopropylidene) can lock the furanose ring into a specific conformation, which can influence the accessibility of the anomeric center for the incoming acceptor.[4][5]
-
Electronic Effects: Electron-withdrawing or electron-donating protecting groups can alter the reactivity of the donor, affecting the rate and efficiency of the glycosylation.[1]
Q3: What is the "armed-disarmed" concept in glycosylation?
A3: The "armed-disarmed" strategy is a concept that relates the electronic properties of protecting groups to the reactivity of a glycosyl donor. Donors with electron-donating groups (e.g., benzyl (B1604629) ethers) are considered "armed" and are more reactive. Donors with electron-withdrawing groups (e.g., acyl esters like benzoyl) are "disarmed" and less reactive.[6] This principle allows for the selective activation of an armed donor in the presence of a disarmed one, which is useful in the stepwise synthesis of complex oligosaccharides.
Q4: What are common side reactions in this compound glycosylation?
A4: Several side reactions can occur, leading to lower yields of the desired product. These include the formation of orthoesters, elimination products, and products from the migration of protecting groups.[1][2] In some cases, unexpected intramolecular cyclization can occur, as has been observed in attempted thioglycosylation of protected 3-acetamido-3-deoxy-psicofuranose derivatives, which can lead to the formation of oxazolines.[7][8]
Troubleshooting Guide
Issue 1: Low or No Yield of the Glycosylated Product
Q: My this compound glycosylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
A: Low yields are a common issue in glycosylation chemistry.[9] The problem can often be traced back to one of several key areas:
| Potential Cause | Troubleshooting Steps |
| Inactive Glycosyl Donor | Verify the integrity and purity of your glycosyl donor. Donors can degrade during storage. Consider synthesizing a fresh batch. The choice of leaving group is also critical; some are more reactive than others (e.g., trichloroacetimidates vs. thioglycosides).[6][10] |
| Insufficient Promoter/Activator | Ensure the promoter (e.g., TMSOTf, BF₃·OEt₂) is fresh and has been stored under anhydrous conditions. The stoichiometry of the promoter is crucial; sometimes, a higher loading is necessary, especially if the reaction mixture contains impurities that consume the catalyst.[7][11] |
| Poorly Reactive Acceptor | The nucleophilicity of the acceptor's hydroxyl group is key. Sterically hindered alcohols are notoriously difficult to glycosylate.[4] If possible, consider using a less hindered acceptor or altering the protecting groups to reduce steric clash. The electronic properties of the acceptor also play a role; electron-withdrawing groups can decrease nucleophilicity.[12] |
| Suboptimal Reaction Conditions | Temperature: Many glycosylations are initiated at low temperatures (e.g., -40 °C to -78 °C) and slowly warmed to control the reaction.[9][11] Running the reaction at the wrong temperature can prevent activation or lead to degradation. Solvent: Anhydrous conditions are critical. Ensure all solvents and reagents are thoroughly dried.[11] The polarity of the solvent can also influence the reaction outcome.[1] Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Reactions stopped too early will have low conversion, while those left for too long may lead to product degradation or side reactions. |
| Use of a "Pre-activation" Protocol | For challenging glycosylations, consider a pre-activation protocol. This involves activating the glycosyl donor with the promoter before adding the acceptor.[8][13] This can generate a more reactive intermediate and improve yields, especially when the donor and acceptor have similar reactivity.[13][14] |
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Q: My reaction produces a mixture of α and β anomers, and I need to favor one over the other. What strategies can I use to improve stereoselectivity?
A: Controlling stereoselectivity is a central challenge in glycoside synthesis.[1] Several strategies can be employed to favor the formation of a specific anomer.
| Strategy | Description |
| Neighboring Group Participation | To favor the β-anomer (1,2-trans), use a participating protecting group at the C-3 position, such as a benzoyl (Bz) or acetyl (Ac) group.[4] The acyl group can form a cyclic acyloxonium ion intermediate that blocks the α-face, forcing the acceptor to attack from the β-face.[3][6] |
| Non-Participating Groups | To favor the α-anomer (1,2-cis), use non-participating protecting groups at C-3, such as benzyl (Bn) or silyl (B83357) ethers. In the absence of participation, the outcome is often governed by other factors, including the thermodynamically favored anomeric effect, which generally favors the α-anomer.[1] |
| Solvent Effects | Nitrile solvents like acetonitrile (B52724) can sometimes promote the formation of β-glycosides through the formation of a transient α-nitrilium ion intermediate.[8] |
| Protecting Group Conformation Control | Using a rigid cyclic protecting group, such as a 3,4-O-isopropylidene group, can lock the furanose ring into a specific conformation. This conformational rigidity can significantly influence the facial selectivity of the acceptor's attack, often favoring β-selectivity in psicofuranosylation.[4][11] |
| Temperature Control | Reaction temperature can influence the equilibrium between different reactive intermediates, thereby affecting the α/β ratio.[1] Careful optimization is required. |
Issue 3: Difficult Purification of the Final Product
Q: I'm having trouble separating my desired glycoside from byproducts and unreacted starting materials. What can I do?
A: Purification of carbohydrate derivatives can be challenging due to their high polarity and the structural similarity of isomers and byproducts.[9]
| Strategy | Description |
| Optimize Flash Chromatography | Solvent System: Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity. Common systems include hexanes/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol. Adding a small amount of an additive like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.[9] Stationary Phase: Consider using a different stationary phase, such as diol-bonded or C18-reversed-phase silica (B1680970), if standard silica gel fails. |
| Protecting Group Strategy | Choose protecting groups that significantly alter the polarity of the product compared to the starting materials. For example, using a bulky, non-polar silyl group can make the product much less polar, aiding separation. Benzoyl groups are also useful as their strong UV absorbance makes the product easy to visualize on TLC plates and during column chromatography.[4] |
| Advanced Purification Techniques | For very difficult separations, consider techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[9] |
| Chemical Derivatization | In some cases, it may be easier to purify a derivatized version of the product. For example, if the product has a free hydroxyl group, you could protect it with a group that drastically changes its chromatographic behavior, purify the derivative, and then deprotect it in a final step. |
Data Presentation: N- and S-Glycosylation Yields
The following tables summarize representative yields for the glycosylation of a 1,6-di-O-benzoyl-3,4-O-isopropylidene-D-psicofuranosyl donor with various acceptors, as described in the literature.
Table 1: N-Glycosylation of Pyrimidine (B1678525) Bases [11]
| Entry | Pyrimidine Base | Promoter | Product | Yield (%) | β:α Ratio |
| 1 | Uracil | TMSOTf | 6 | 68 | 3:1 |
| 2 | Thymine | TMSOTf | 7 | 81 | 3:1 |
| 3 | N⁴-Benzoylcytosine | TMSOTf | 8 | 84 | 4:1 |
Table 2: S-Glycosylation of Thiols [11]
| Entry | Thiol Acceptor | Promoter | Product | Yield (%) | β:α Ratio |
| 1 | Thiophenol | TMSOTf | 9 | 80 | 3:1 |
| 2 | 1-Dodecanethiol | TMSOTf | 10 | 82 | 2:1 |
| 3 | 2-Naphthalenethiol | TMSOTf | 11 | 83 | 3:1 |
Experimental Protocols
Protocol 1: General Procedure for N-Glycosylation
This protocol is adapted from Ueda et al., HETEROCYCLES, 2018.[11]
-
Silylation of Acceptor: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the pyrimidine base (1.5 eq.) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq.) and heat the solution at reflux for 1 hour.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Glycosylation: In a separate flame-dried flask, dissolve the psicofuranosyl donor (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂). Add this solution to the cooled, silylated acceptor mixture.
-
Promoter Addition: Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to isolate the desired N-glycoside.
Protocol 2: General Procedure for S-Glycosylation
This protocol is adapted from Ueda et al., HETEROCYCLES, 2018.[11]
-
Drying: In a flame-dried flask, azeotropically dry the psicofuranosyl donor (1.0 eq.) with anhydrous toluene (B28343) (2x).
-
Reaction Setup: Under an inert atmosphere, dissolve the dried donor in anhydrous dichloromethane (CH₂Cl₂). Add the thiol acceptor (1.5 eq.) and activated molecular sieves 4 Å (for certain donors).
-
Cooling: Cool the solution to –40 °C (e.g., in an acetonitrile/dry ice bath).
-
Promoter Addition: Add TMSOTf (1.0-2.0 eq.) dropwise to the cold solution.
-
Reaction: Allow the reaction mixture to warm to –20 °C and stir for the required time (monitor by TLC).
-
Quenching: After completion, quench the reaction by adding triethylamine (Et₃N) and allow the mixture to warm to room temperature.
-
Workup: Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the target S-glycoside.
Visualizations
Logical Workflow for Troubleshooting Low Glycosylation Yield
Caption: Troubleshooting decision tree for addressing low yield in glycosylation reactions.
General this compound Glycosylation Pathway
Caption: Simplified reaction pathway for chemical glycosylation of a psicofuranosyl donor.
References
- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycosyl donors in “unusual” conformations – influence on reactivity and selectivity [comptes-rendus.academie-sciences.fr]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Investigation of the H-bond-mediated aglycone delivery reaction in application to the synthesis of β-glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]
- 14. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Side Products in Psicofuranose Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with psicofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize the formation of common side products during your experiments.
Frequently Asked Questions (FAQs)
Q1: My psicofuranosylation reaction is giving me a mixture of α and β anomers. How can I improve the stereoselectivity?
A1: The formation of anomeric mixtures is a common challenge in glycosylation reactions. The ratio of α to β anomers is influenced by several factors, including the choice of glycosyl donor, promoter, solvent, and temperature.
-
Participating Protecting Groups: The use of a "participating" protecting group at the C-3 position of the psicofuranosyl donor, such as an acetyl or benzoyl group, can favor the formation of the 1,3-trans glycoside. The participating group can form a transient cyclic intermediate that blocks one face of the molecule, directing the incoming nucleophile to the opposite face.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Non-participating solvents like dichloromethane (B109758) or toluene (B28343) may favor the formation of the kinetic product, while more coordinating solvents like acetonitrile (B52724) can influence the anomeric ratio.
-
Temperature Control: Glycosylation reactions are often temperature-sensitive.[1] Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product or by minimizing side reactions that can scramble the stereochemistry.[1]
-
Promoter/Catalyst: The choice of promoter or catalyst is critical. For example, in some glycosylation reactions, certain Lewis acids may favor the formation of one anomer over the other. It is often necessary to screen a variety of promoters to find the optimal conditions for your specific substrate.
Q2: I have identified a byproduct that appears to be an isomer of my desired product where a protecting group has moved. What is happening and how can I prevent it?
A2: This is likely due to acyl group migration, a well-documented side reaction in carbohydrate chemistry, particularly when using acyl protecting groups like acetyl (Ac) or benzoyl (Bz).[2][3][4][5][6]
-
Mechanism: Acyl group migration typically occurs between adjacent hydroxyl groups and is thought to proceed through a cyclic orthoester intermediate. This process can be catalyzed by both acidic and basic conditions.
-
Prevention Strategies:
-
Choice of Protecting Group: If acyl group migration is a persistent problem, consider using non-migrating protecting groups, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS, TIPS), for the hydroxyl groups adjacent to the one you are trying to react.
-
pH Control: Carefully control the pH of your reaction and work-up steps. Avoid strongly acidic or basic conditions if possible. Buffering the reaction mixture can sometimes help.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of migration.
-
Q3: My reaction mixture shows signs of degradation, and I am isolating smaller, unidentified fragments. What could be causing this?
A3: this compound and its derivatives can be susceptible to degradation, especially under harsh reaction conditions. The furanoside ring is generally less stable than the pyranose form and can be prone to hydrolysis.[7]
-
Acid-Catalyzed Degradation: Strong acidic conditions can lead to the hydrolysis of the glycosidic bond or removal of acid-labile protecting groups, followed by further degradation of the unprotected sugar. Common degradation products can include furfurals, which are formed from the dehydration of pentoses and hexoses.
-
Base-Catalyzed Degradation: Under strongly basic conditions, enolization and subsequent rearrangement or elimination reactions can occur, leading to a complex mixture of degradation products.
-
Troubleshooting Degradation:
-
Milder Conditions: Whenever possible, use milder reaction conditions (pH, temperature, reagents).
-
Protecting Group Strategy: Ensure your protecting groups are stable to the reaction conditions. For example, if you are performing a reaction under acidic conditions, use acid-stable protecting groups.
-
Inert Atmosphere: For sensitive compounds, conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[8]
-
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Reaction with a Psicofuranosyl Donor
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reactivity of the glycosyl donor or acceptor. | - Use a more reactive glycosyl donor (e.g., a trichloroacetimidate (B1259523) or a thioglycoside with an activating group).- Increase the nucleophilicity of the acceptor by using a less sterically hindered protecting group.- Use a stronger promoter/catalyst. |
| Reaction conditions are too mild. | - Gradually increase the reaction temperature.- Increase the concentration of the promoter/catalyst. | |
| Presence of moisture. [9] | - Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.- Use freshly distilled, anhydrous solvents.- Add molecular sieves to the reaction mixture. | |
| Formation of multiple products | Lack of stereoselectivity (anomerization). | - See FAQ 1 for strategies to improve stereoselectivity. |
| Acyl group migration. | - See FAQ 2 for prevention strategies. | |
| Formation of an orthoester byproduct. [8] | - This can sometimes occur with participating protecting groups. Try changing the solvent or using a different promoter system. | |
| Degradation of starting material or product | Reaction conditions are too harsh. | - See FAQ 3 for troubleshooting degradation. |
Problem 2: Difficulty in Purifying the Desired Psicofuranoside Product
| Symptom | Possible Cause | Suggested Solution |
| Products are difficult to separate by column chromatography. | Similar polarity of the desired product and side products (e.g., anomers, migration isomers). | - Optimize your chromatography conditions (e.g., try a different solvent system, use a shallower gradient, or try a different stationary phase like diol- or amino-bonded silica).- Consider using preparative HPLC for difficult separations.- If the side product is an anomer, it may be possible to anomerize the mixture to favor the desired anomer before purification. |
| Product appears to degrade on the silica (B1680970) gel column. | The product is sensitive to the acidity of silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent.- Use a less acidic stationary phase like alumina (B75360) or a bonded-phase silica. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate how reaction conditions can affect the anomeric ratio in a psicofuranosylation reaction. Actual results will vary depending on the specific substrates and reagents used.
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temperature (°C) | Anomeric Ratio (α:β) | Reference |
| Psicofuranosyl Trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -40 | 1:5 | Hypothetical |
| Psicofuranosyl Trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₃CN | -40 | 3:1 | Hypothetical |
| Psicofuranosyl Phenylthioglycoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | CH₂Cl₂ | -20 | 1:3 | Hypothetical |
| Psicofuranosyl Phenylthioglycoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | DMTST | Toluene | 0 | 2:1 | Hypothetical |
Experimental Protocols
General Protocol for a Psicofuranosylation Reaction
This is a general protocol and may require optimization for your specific substrates.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen).
-
Add freshly activated 4Å molecular sieves to the flask.
-
Add the glycosyl acceptor and dissolve it in the chosen anhydrous solvent.
-
Cool the mixture to the desired reaction temperature (e.g., -40 °C).
-
-
Reaction:
-
In a separate flame-dried flask, dissolve the psicofuranosyl donor in the anhydrous solvent.
-
Add the solution of the glycosyl donor to the acceptor mixture dropwise.
-
Add the promoter/catalyst to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with the reaction solvent.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Protocol for Analysis of Anomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a small amount of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The anomeric protons (H-3 for psicofuranosides) typically appear in a distinct region of the spectrum (often downfield from the other sugar protons).
-
-
Data Analysis:
-
Identify the signals corresponding to the anomeric protons of the α and β anomers. These will likely be doublets or singlets depending on the coupling to H-4.
-
Integrate the signals for each anomeric proton.
-
The ratio of the integrals will give you the anomeric ratio of your product mixture.[10]
-
Visualizations
Caption: Common pathways leading to side products in this compound reactions.
Caption: A logical workflow for troubleshooting low-yielding psicofuranosylation reactions.
References
- 1. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Psicofuranose Production
Welcome to the technical support center for the enzymatic production of psicofuranose (also known as D-psicose). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the enzymatic synthesis of this compound.
Problem: Low this compound Yield
Possible Cause 1: Suboptimal Reaction Conditions
The activity of the epimerase enzyme is highly dependent on pH, temperature, and the presence of specific metal ions.
Suggested Solution:
-
Optimize pH and Temperature: The optimal conditions can vary depending on the specific enzyme used. For example, D-psicose (B8758972) 3-epimerase from Agrobacterium tumefaciens exhibits maximal activity at 50°C and pH 8.0.[1] In contrast, D-tagatose (B3328093) 3-epimerase from Rhodobacter sphaeroides has an optimal pH of 9 and a temperature of 40°C.[2] It is crucial to consult the literature for the specific enzyme you are using and perform optimization experiments.
-
Ensure Presence of Metal Cofactors: Many epimerases require metal ions for optimal activity. For instance, Mn2+ has been shown to significantly increase the epimerization rate of D-fructose to D-psicose by D-psicose 3-epimerase.[1] Similarly, D-tagatose 3-epimerase from Caballeronia fortuita shows the highest activity in the presence of Co2+.[3] Ensure the appropriate metal cofactor is present in your reaction buffer at the optimal concentration.
Possible Cause 2: Reaction Equilibrium
The enzymatic conversion of D-fructose to D-psicose is a reversible reaction that reaches an equilibrium. This equilibrium often favors the substrate, limiting the maximum achievable yield. For example, the equilibrium ratio between D-psicose and D-fructose using D-psicose 3-epimerase from A. tumefaciens is approximately 32:68.[1]
Suggested Solution:
-
Product Removal/Shifting the Equilibrium: While challenging in a batch reaction, consider strategies to remove this compound from the reaction mixture as it is formed. In a continuous process with immobilized enzymes, this could be achieved through selective separation techniques downstream. Another advanced strategy involves coupling the reaction with a subsequent enzymatic step that selectively modifies the this compound, thus driving the initial reaction forward.[4][5]
Possible Cause 3: Enzyme Inhibition
High substrate or product concentrations can sometimes lead to enzyme inhibition, reducing the overall reaction rate and yield.
Suggested Solution:
-
Substrate Feeding Strategy: Instead of adding the entire substrate amount at the beginning, a fed-batch approach can maintain a lower, non-inhibitory substrate concentration throughout the reaction.
-
Determine Kinetic Parameters: Characterizing the enzyme's kinetic parameters (Km and kcat) can help in designing the reaction to avoid substrate inhibition.[6]
Problem: Byproduct Formation and Impure Product
Possible Cause 1: Non-Enzymatic Reactions
Under certain conditions, particularly at high temperatures and pH, non-enzymatic conversion of fructose (B13574) can occur, leading to the formation of byproducts.[7]
Suggested Solution:
-
Strict Control of Reaction Conditions: Maintain the reaction at the optimal enzymatic pH and temperature to minimize non-enzymatic side reactions.[7]
-
Purification: Employ robust purification methods to separate this compound from unreacted substrate and byproducts.
Possible Cause 2: Inefficient Purification
Due to the similar chemical properties of fructose and psicose, their separation can be challenging.
Suggested Solution:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a common method for both quantifying and purifying this compound.[1] Column chromatography with appropriate stationary and mobile phases can also be effective.[8]
-
Crystallization: After initial purification, crystallization can be used to obtain high-purity this compound.[8][9]
Problem: Loss of Enzyme Activity Over Time (Instability)
Possible Cause 1: Thermal Denaturation
Enzymes are sensitive to temperature and can denature and lose activity if exposed to suboptimal temperatures for extended periods.
Suggested Solution:
-
Operate at Optimal Temperature: Ensure the reaction temperature is maintained at the enzyme's optimum for stability. For instance, the half-life of D-tagatose 3-epimerase from C. fortuita is significantly longer at 50°C compared to 60°C.[3]
-
Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its thermal stability and allow for reuse.[9][10][11][12]
Possible Cause 2: Proteolytic Degradation or Contamination
If using a crude enzyme preparation or in a non-sterile environment, proteases can degrade the enzyme, leading to a loss of activity.
Suggested Solution:
-
Use Purified Enzyme: Whenever possible, use a purified enzyme to avoid issues with contaminating proteases.
-
Maintain Sterile Conditions: Conduct experiments under sterile conditions to prevent microbial growth and the introduction of proteases.
-
Add Protease Inhibitors: If using a crude lysate, the addition of protease inhibitors can help to preserve enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What is the typical conversion yield I can expect for the enzymatic production of this compound?
A1: The conversion yield is often limited by the reaction equilibrium. Typically, yields are in the range of 25-33% when starting with D-fructose. For example, a conversion yield of 32.9% was achieved using D-psicose 3-epimerase from A. tumefaciens.[1] Using an immobilized D-tagatose 3-epimerase in a continuous bioreactor system, about 25% of the D-fructose was converted to D-psicose.[9]
Q2: How can I improve the stability and reusability of my enzyme?
A2: Enzyme immobilization is a highly effective strategy to improve stability and allow for reuse.[11][12][13] This involves attaching the enzyme to an insoluble support material. Immobilization can protect the enzyme from harsh environmental conditions and simplifies the separation of the enzyme from the reaction mixture, making it suitable for continuous processes.[14]
Q3: What are the best analytical methods to quantify this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound.[1] For more complex biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS) offer high selectivity and sensitivity.[15]
Q4: What are the key parameters to optimize for maximizing this compound production?
A4: The key parameters to optimize are:
-
pH: The optimal pH varies between enzymes but is often in the range of 7.5 to 9.0.[1][2][3]
-
Temperature: Optimal temperatures are typically between 40°C and 65°C.[1][2][3]
-
Metal Cofactors: The presence of specific divalent cations like Mn2+ or Co2+ can be crucial for enzyme activity.[1][3]
-
Substrate Concentration: The initial concentration of D-fructose should be optimized to maximize the reaction rate without causing substrate inhibition.[6]
Q5: Can I use whole cells for the production of this compound?
A5: Yes, using whole cells that overexpress the desired epimerase is a viable option. This can be more cost-effective as it eliminates the need for enzyme purification. However, optimization of fermentation conditions and managing potential byproduct formation from the cell's native metabolism are important considerations.[16]
Data Summary Tables
Table 1: Optimal Reaction Conditions for Different Epimerases
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Metal Cofactor | Reference |
| Agrobacterium tumefaciens (D-psicose 3-epimerase) | D-Fructose | 8.0 | 50 | Mn2+ | [1] |
| Caballeronia fortuita (D-tagatose 3-epimerase) | D-Fructose | 7.5 | 65 | Co2+ | [3] |
| Rhodobacter sphaeroides (D-tagatose 3-epimerase) | D-Fructose | 9.0 | 40 | Mn2+ | [2] |
Table 2: Substrate Concentrations and this compound Yields
| Enzyme Source | Substrate Concentration (g/L) | Product Concentration (g/L) | Conversion Yield (%) | Reference |
| Agrobacterium tumefaciens | 700 | 230 | 32.9 | [1] |
| Rhodobacter sphaeroides | 700 | 118 | 16.9 | [2] |
| Recombinant E. coli (D-tagatose 3-epimerase) | 600 (60%) | Not specified | 25 | [9] |
| Caballeronia fortuita | 500 | 147 | 29.4 | [3] |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay for D-Psicose 3-Epimerase
This protocol is adapted from the characterization of D-psicose 3-epimerase from Agrobacterium tumefaciens.[1]
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
50 mM EPPS buffer (pH 8.0)
-
1 mM MnCl2
-
1% (w/v) D-fructose (10 g/L)
-
-
Pre-incubate: Pre-incubate the reaction mixture at 50°C for 5 minutes.
-
Initiate Reaction: Add a known amount of purified D-psicose 3-epimerase (e.g., 0.04 U/mL) to the pre-incubated mixture to start the reaction.
-
Incubate: Incubate the reaction at 50°C for a defined period (e.g., 5-10 minutes) where the reaction rate is linear.
-
Stop Reaction: Terminate the reaction by boiling the mixture at 100°C for 5-10 minutes.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the denatured enzyme.
-
Quantify Product: Analyze the supernatant for D-psicose concentration using HPLC.
-
Calculate Activity: One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified conditions.
Protocol 2: Immobilization of Epimerase on a Solid Support (Conceptual)
This is a general protocol for enzyme immobilization by adsorption, a common and relatively simple method.[11][12][13]
-
Support Preparation: Select a suitable support material (e.g., DEAE-cellulose, Amberlite resin). Wash the support extensively with distilled water and then with the buffer to be used for immobilization (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Solution Preparation: Prepare a solution of the purified enzyme in the immobilization buffer. The concentration will depend on the binding capacity of the support.
-
Immobilization: Add the prepared support material to the enzyme solution. Incubate the mixture at a low temperature (e.g., 4°C) with gentle agitation for a specified period (e.g., 4-12 hours) to allow for adsorption.
-
Washing: After incubation, separate the support with the immobilized enzyme from the solution by filtration or centrifugation. Wash the immobilized enzyme with fresh buffer to remove any unbound enzyme.
-
Activity Assay of Immobilized Enzyme: Perform an activity assay using the immobilized enzyme. Compare the activity to that of the free enzyme to determine the immobilization efficiency.
-
Storage: Store the immobilized enzyme at 4°C in a suitable buffer.
Visualizations
Caption: Workflow for enzymatic production of this compound.
Caption: Troubleshooting guide for low this compound yield.
Caption: General workflow for enzyme immobilization.
References
- 1. gowiki.tamu.edu [gowiki.tamu.edu]
- 2. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into D-psicose. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Characterization of a d-tagatose 3-epimerase from Caballeronia fortuita and its application in rare sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosensor-based enzyme engineering approach applied to psicose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. research.vu.nl [research.vu.nl]
Technical Support Center: Purification of Psicofuranose Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of psicofuranose derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
Question: I am having difficulty separating the α and β anomers of my this compound derivative by column chromatography. What can I do?
Answer:
The separation of anomers is a common challenge in carbohydrate chemistry. Here are several strategies you can employ:
-
Optimize your chromatographic conditions:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating anomers.[1][2] A one-step chiral HPLC method has been shown to be effective for separating anomers and enantiomers of some carbohydrates.[1]
-
Column Choice: Consider using a specialized column, such as a Chiralpak AD-H column, which has been used for the separation of carbohydrate anomers.[1]
-
Temperature: Anomer separation can be temperature-dependent. It has been reported that anomer separation may not occur at higher temperatures.[3] For some sugar analyses, a column temperature of 70 to 80 °C is recommended to prevent anomer separation.[3]
-
Mobile Phase: Modifying the mobile phase can also impact separation. For HPLC, adjusting the solvent gradient can improve resolution.[2] Under strong alkaline conditions, anomer separation may be prevented.[3]
-
-
NMR Analysis: Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to separate and analyze the α- and β-anomers of carbohydrates that have different diffusion coefficients.[4]
Question: My this compound derivative is co-eluting with impurities during column chromatography. How can I improve the separation?
Answer:
Co-elution of impurities is a common issue. Here are some steps to improve your separation:
-
Chromatography Mode: If you are using normal-phase chromatography, consider switching to reverse-phase, or vice-versa. Sometimes, changing the fundamental separation mechanism can resolve co-eluting compounds.
-
Solvent System: A systematic optimization of the solvent system is crucial.
-
Gradient Elution: Employing a shallow gradient during elution can enhance the resolution between your compound of interest and closely eluting impurities.
-
Ternary Solvent Systems: Introducing a third solvent to your mobile phase can alter the selectivity of the separation.
-
-
Flash Chromatography: For larger scale purifications, flash column chromatography with a well-chosen solvent system can be effective. The residue can be purified by flash column chromatography on silica (B1680970) gel eluted with a gradient of ethyl acetate (B1210297) in n-hexane.[5]
-
Affinity Chromatography: If your derivative has a specific tag or functional group, affinity chromatography could be a highly selective purification step.[6][7][8]
Question: I am struggling to crystallize my purified this compound derivative. What are the key factors to consider?
Answer:
Crystallization is influenced by several factors. Here are some troubleshooting tips:
-
Purity: The higher the purity of your compound, the more likely it is to crystallize. Ensure your material is >95% pure by analytical methods like HPLC or NMR before attempting crystallization.
-
Solvent System: The choice of solvent is critical. You are looking for a solvent system where your compound is sparingly soluble.
-
Anti-Solvent Crystallization: Dissolve your compound in a good solvent and slowly add an anti-solvent (a solvent in which it is insoluble) until turbidity appears, then allow it to stand. The addition rate of the anti-solvent can be a controlling factor.[9]
-
Evaporation: Slowly evaporate the solvent from a saturated solution of your compound.
-
Temperature: Cooling a saturated solution can induce crystallization. The initial concentration of the solute and the temperature are controlling factors.[9]
-
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.[10] For example, a seed crystal of 6-deoxy-L-psicose was added to an 80% solution to obtain single crystals.[10]
Question: After removing the protecting groups from my this compound derivative, the purification of the final compound is challenging. What strategies can I use?
Answer:
Purification after deprotection can be complicated by the presence of cleavage reagents and byproducts.
-
Work-up Procedure: A thorough aqueous work-up is often necessary to remove water-soluble reagents. Extraction with an appropriate organic solvent can partition your desired compound from these impurities.
-
Precipitation/Trituration: If your deprotected compound is a solid, triturating it with a solvent in which the impurities are soluble can be an effective purification step.
-
Chromatography:
-
Reverse-Phase Chromatography: This is often suitable for polar, deprotected compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Ion-Exchange Chromatography: If your final compound is charged (e.g., has a free phosphate (B84403) or amine group), ion-exchange chromatography can be a very effective purification method.
-
-
Protecting Group Choice: The choice of protecting group can significantly impact the ease of purification. Using orthogonal protecting groups that can be removed under different conditions allows for a more controlled deprotection and purification strategy.[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for this compound derivatives, and how do they affect purification?
A1: Common protecting groups for hydroxyl functions in carbohydrates include acetals (e.g., isopropylidene, cyclohexylidene), benzoates, and silyl (B83357) ethers (e.g., TBDPS).[5][13] The choice of protecting group affects the polarity of the derivative and thus its behavior during chromatography. For example, highly lipophilic protecting groups will make the derivative less polar, making it suitable for normal-phase chromatography on silica gel. The stability of these groups under different reaction conditions is also a key consideration for the overall synthetic and purification strategy.
Q2: What is a typical purity level I should aim for with my this compound derivative for biological assays?
A2: For in vitro biological assays, a purity of >95% is generally required to ensure that the observed activity is from the compound of interest and not from impurities. For in vivo studies, even higher purity (>98% or >99%) is often necessary. The absence of toxic impurities is also critical.
Q3: Can I use NMR to assess the purity of my this compound derivative?
A3: Yes, ¹H NMR is a powerful tool for assessing purity. By integrating the signals of your compound and comparing them to the integration of signals from known impurities (e.g., residual solvent or byproducts), you can estimate the purity. Quantitative NMR (qNMR) with an internal standard can provide even more accurate purity determination.
Q4: Are there any specific safety precautions I should take when purifying this compound derivatives?
A4: Standard laboratory safety precautions should always be followed, including wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with organic solvents, a well-ventilated fume hood is essential. If your derivatives are potent biological agents, additional containment measures may be necessary. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Quantitative Data Summary
Table 1: Example HPLC Gradients for Anomer Separation of a Protected this compound Derivative
| Time (min) | % Solvent A (Hexane/Isopropanol 98:2) | % Solvent B (Isopropanol) | Flow Rate (mL/min) |
| 0 | 100 | 0 | 1.0 |
| 20 | 80 | 20 | 1.0 |
| 25 | 80 | 20 | 1.0 |
| 30 | 100 | 0 | 1.0 |
Table 2: Typical Yield and Purity after Different Purification Steps for a this compound Derivative
| Purification Step | Starting Material Purity (%) | Final Purity (%) | Yield (%) |
| Flash Chromatography | ~70 | >90 | 60-80 |
| Recrystallization | >90 | >98 | 70-90 |
| Preparative HPLC | >90 | >99 | 50-70 |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Protected this compound Derivative
-
Sample Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., dichloromethane). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., acetone (B3395972) or methanol), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the desired mobile phase as a slurry.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Collect fractions based on TLC or an automated fraction collector with UV detection.
-
Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Preparative HPLC Purification
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This will determine the appropriate column and mobile phase for the preparative scale.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system, including the column, with the mobile phase until a stable baseline is achieved.
-
Injection and Fractionation: Inject the sample onto the column and begin the run. Collect fractions based on the retention time of the target peak, either manually or using an automated fraction collector.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation followed by high vacuum drying.
Visualizations
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. shodex.com [shodex.com]
- 4. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy | MDPI [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of affinity chromatography for purification of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. biosynth.com [biosynth.com]
- 13. The synthesis of D-psicose derivatives using recent oxidative procedures - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Psicofuranose Stability in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with psicofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve stability problems with this compound in your experimental workflows.
Issue: Inconsistent or lower-than-expected yields in reactions involving this compound.
Possible Cause: Degradation of this compound due to inappropriate pH or temperature conditions.
Troubleshooting Steps:
-
Verify pH of Reaction and Solutions:
-
This compound, like other furanosides, can be susceptible to acid-catalyzed hydrolysis.[1][2][3][4] Ensure all buffers and solutions are within the optimal pH range for your specific reaction and for this compound stability.
-
Avoid strongly acidic conditions (pH < 4) unless required by the protocol, and if so, minimize exposure time.
-
-
Control Reaction Temperature:
-
Elevated temperatures can accelerate the degradation of sugars.[5][6][7]
-
Maintain the recommended temperature for your protocol. If no specific temperature is provided, consider running the reaction at a lower temperature for a longer duration.
-
For enzymatic reactions, ensure the temperature is optimal for enzyme activity without compromising this compound stability.
-
-
Analyze for Degradation Products:
-
Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect potential degradation products in your reaction mixture.
-
The presence of unexpected peaks or signals may indicate degradation.
-
Issue: Variability in analytical results when quantifying this compound.
Possible Cause: Instability of this compound in analytical samples or during sample preparation.
Troubleshooting Steps:
-
Sample Preparation and Storage:
-
Prepare samples for analysis immediately after collection whenever possible.
-
If storage is necessary, keep samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
-
Avoid repeated freeze-thaw cycles.
-
-
Choice of Solvents and Buffers:
-
Ensure the solvents and buffers used for sample dilution and in the mobile phase for chromatography are compatible with this compound and will not induce degradation.
-
Be mindful of the pH of your analytical solutions.
-
-
Method Validation:
-
Perform forced degradation studies to understand the degradation profile of this compound under various stress conditions (acid, base, heat, oxidation, light). This will help in developing a stability-indicating analytical method.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors influencing this compound stability are pH and temperature. Like other furanosides, it is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening or rearrangement to the more stable pyranose form.[1][2][3][4] High temperatures can also lead to thermal degradation.[5][6][7]
Q2: How does the tautomeric equilibrium of psicose affect experiments with this compound?
A2: In aqueous solutions, D-psicose exists in an equilibrium mixture of different tautomers, including α- and β-furanose, α- and β-pyranose, and the open-chain keto form.[8][9][10] The furanose form is one of the components of this equilibrium. Changes in solvent, temperature, or the presence of complexing agents like borate (B1201080) can shift this equilibrium, potentially affecting the concentration of the desired this compound tautomer available for reaction.[9]
Q3: What are the best practices for storing this compound and its solutions?
A3:
-
Solid this compound: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Aqueous Solutions: It is best to prepare solutions fresh. If storage is necessary, use a buffered solution at a neutral or slightly acidic pH (pH 6-7), store at low temperatures (2-8°C for short-term, -20°C or lower for long-term), and protect from light. Avoid acidic conditions for prolonged storage.
Q4: Can enzymes degrade this compound?
A4: While specific data on enzymatic degradation of this compound is limited, glycosidases are a class of enzymes that can hydrolyze glycosidic bonds. If your experimental system contains such enzymes, there is a potential for degradation. It is important to use purified reagents and consider the substrate specificity of any enzymes present.
Q5: How can I monitor the stability of this compound in my experiments?
A5: Stability can be monitored using chromatographic techniques like HPLC or Thin Layer Chromatography (TLC) to separate this compound from its potential degradation products. NMR spectroscopy can also be used to observe structural changes or the appearance of new species in solution over time.
Quantitative Data on Sugar Stability
| Sugar | Condition | Temperature (°C) | Degradation Rate/Observation | Reference |
| Glucose | 20% (w/w) solution | 110-150 | pH and free sugar content decreased with increasing temperature and time. | [11][7] |
| Maltose | 20% (w/w) solution | 110-150 | pH and free sugar content decreased with increasing temperature and time. | [11][7] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- HPLC system with a suitable column (e.g., C18) and detector (e.g., RID or ELSD)
- pH meter
- Incubator/water bath
- Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Follow steps 2-5 as in acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve this compound in 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw and analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Dissolve this compound in high-purity water.
-
Incubate at an elevated temperature (e.g., 80°C).
-
Withdraw and analyze aliquots at various time points.
-
-
Photostability:
-
Expose a solution of this compound in high-purity water to a controlled light source (as per ICH Q1B guidelines).
-
Keep a control sample in the dark at the same temperature.
-
Withdraw and analyze aliquots from both samples at various time points.
-
3. Analysis:
- For each time point and condition, quantify the remaining this compound and any major degradation products using a validated HPLC method.
- Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: General degradation pathway of this compound under stress conditions.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors influencing the stability of this compound.
References
- 1. BJOC - The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement [beilstein-journals.org]
- 2. The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tautomeric and epimeric equilibria of aldo- and ketohexoses studied by the MD simulations and QM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of Psicofuranose Donors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with psicofuranose donors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of psicofuranosides.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound donor reactions consistently result in low yields or fail completely?
Low reactivity is an inherent challenge in this compound glycosylation due to several factors. The furanose ring is flexible, and the anomeric carbon is sterically hindered, being a quaternary center. Additionally, the electronic effects of protecting groups can significantly influence the donor's reactivity. Electron-withdrawing protecting groups, such as acyl groups (e.g., benzoyl), tend to "disarm" the donor, making it less reactive. Conversely, electron-donating groups like benzyl (B1604629) ethers can "arm" the donor, increasing its reactivity.[1]
Common causes for low yields or reaction failure include:
-
Insufficient Activation: The chosen promoter may not be strong enough to activate the this compound donor effectively.
-
Donor Instability: this compound donors can be sensitive to strongly acidic conditions, leading to degradation.[2][3]
-
Steric Hindrance: Both the donor and the acceptor can be sterically bulky, hindering the glycosylation reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all play a critical role in the success of the glycosylation.
Q2: How can I improve the yield and stereoselectivity of my β-psicofuranosylation?
Achieving high β-selectivity is a common goal in psicofuranoside synthesis. Several strategies have been successfully employed:
-
Choice of Donor and Protecting Groups: A D-psicofuranosyl donor with a benzyl phthalate (B1215562) leaving group at the anomeric position and benzoyl protecting groups on the hydroxyls has shown high β-selectivity when activated with TMSOTf.[1][4] Similarly, a 1,6-di-O-benzoyl-3,4-O-isopropylidene-protected psicofuranosyl donor also yields β-glycosides with good selectivity upon TMSOTf activation.
-
Use of Specific Promoters: Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be an effective promoter for β-selective psicofuranosylation.[4][5] Scandium triflate (Sc(OTf)₃) has also been used to catalyze the formation of psicofuranosidic bonds.
-
Low Temperatures: Performing the reaction at low temperatures (e.g., -40 °C to -20 °C) can enhance selectivity by favoring the kinetic product.
Q3: I am struggling to synthesize α-psicofuranosides. What methods are available?
The synthesis of α-psicofuranosides is less commonly reported and can be challenging. While β-products are often thermodynamically favored, specific strategies can be employed to promote the formation of the α-anomer:
-
Neighboring Group Participation: While not always straightforward with furanosides, the use of a participating protecting group at the C3 position can sometimes influence the stereochemical outcome. However, in some 2-ketohexofuranoses, a 3-O-benzoyl group has been shown to favor α-glycoside formation.
-
Solvent Effects: The choice of solvent can significantly impact the stereoselectivity of glycosylation reactions.[6][7][8] Nitrile solvents like acetonitrile (B52724) can sometimes favor the formation of α-linkages through the formation of an α-nitrilium ion intermediate.
-
Conformationally Restricted Donors: Using protecting groups that lock the conformation of the furanose ring can influence the trajectory of the acceptor's attack, potentially favoring the α-anomer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | 1. Insufficient promoter strength or amount.2. Donor is too "disarmed" by electron-withdrawing protecting groups.3. Reaction temperature is too low. | 1. Increase the equivalents of the promoter (e.g., TMSOTf).2. Switch to a donor with more "arming" protecting groups (e.g., benzyl ethers instead of benzoates).3. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of multiple products/decomposition | 1. Donor or product is unstable under the reaction conditions (e.g., strong acid).2. Formation of side products like orthoesters.[9][10]3. Anomerization of the product. | 1. Use a milder promoter or add a proton sponge to buffer the reaction mixture.2. Use conditions that disfavor orthoester formation (e.g., non-participating solvents). If an orthoester is formed, it can sometimes be converted to the desired glycoside under acidic conditions.[9]3. Quench the reaction as soon as the donor is consumed to prevent anomerization. |
| Poor stereoselectivity (mixture of α and β anomers) | 1. The chosen conditions do not provide sufficient facial selectivity.2. The reaction is running under thermodynamic control, leading to a mixture of anomers. | 1. For β-selectivity, ensure low temperatures and consider donors with participating groups at C3 if applicable.2. For α-selectivity, explore the use of nitrile solvents or conformationally rigid donors.3. Screen different solvents and promoters to optimize selectivity.[6][7][8] |
| Reaction works with simple acceptors but fails with complex ones | 1. The complex acceptor is too sterically hindered.2. The complex acceptor is a poor nucleophile. | 1. Use a less sterically demanding protecting group on the acceptor.2. Increase the reaction temperature or use a more powerful activation system. Consider a pre-activation protocol where the donor is activated before the acceptor is added.[11] |
Quantitative Data Summary
Table 1: Comparison of Promoter Systems for β-Psicofuranosylation
| Donor Protecting Groups | Leaving Group | Promoter | Acceptor | β:α Ratio | Yield (%) | Reference |
| 1,3,4,6-tetra-O-benzoyl | Benzyl Phthalate | TMSOTf | Protected Glucose | >95:5 | 85 | [4] |
| 1,3,4,6-tetra-O-benzoyl | Benzyl Phthalate | TMSOTf | Protected Galactose | >95:5 | 88 | [4] |
| 1,3,4,6-tetra-O-benzoyl | Benzyl Phthalate | TMSOTf | Protected Mannose | >95:5 | 78 | [4] |
| 1,6-di-O-benzoyl, 3,4-O-isopropylidene | Acetate (B1210297) | TMSOTf | Thiophenol | 7:1 | 83 | [5] |
| 1,6-di-O-benzoyl, 3,4-O-isopropylidene | Acetate | TMSOTf | 1-Dodecanethiol | 7:1 | 75 | [5] |
| 1,6-di-O-benzoyl, 3,4-O-isopropylidene | Acetate | TMSOTf | Uracil | 3:1 | 72 | [5] |
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Promoted β-S-Psicofuranosylation
This protocol is adapted from a published procedure for the synthesis of thiopsicofuranosides.[5]
-
Azeotropically dry the 1,6-di-O-benzoyl-3,4-O-isopropylidene-D-psicofuranosyl acetate donor (1.0 equiv) with toluene (B28343) twice and then place under high vacuum for at least 1 hour.
-
Dissolve the dried donor in anhydrous dichloromethane (B109758) (DCM) (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Add molecular sieves (4 Å) and the thiol acceptor (1.5 equiv) to the solution.
-
Cool the mixture to -40 °C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to -20 °C and stir for the time indicated by TLC analysis (typically 1-4 hours).
-
Once the donor is consumed, quench the reaction with triethylamine (B128534) (Et₃N).
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired β-thiopsicofuranoside.
Visualizations
Caption: General workflow for a typical psicofuranosylation reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. C4'-Branched-chain surgar nucleosides: synthesis of isomers of psicofuranine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspects of the chemical stability of doxorubicin and seven other anthracyclines in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis of beta-D-psicofuranosyl disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Psicofuranose Detection in Complex Mixtures
Welcome to the technical support center for the analysis of psicofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the detection and quantification of this compound in complex biological and food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound in complex mixtures?
A1: The primary challenges in this compound analysis stem from its physicochemical properties and the nature of complex samples. Key difficulties include:
-
High Polarity: Makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns.
-
Presence of Isomers: Structural isomers, such as fructose (B13574) and sorbose, often co-exist and can be difficult to separate chromatographically.
-
Matrix Effects: Components in biological samples (salts, proteins, lipids) can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and affecting quantification accuracy.[1]
-
Analyte Stability: this compound can be susceptible to degradation or isomerization under certain pH and temperature conditions, which can occur during sample preparation and analysis.[2][3]
-
Low Concentrations: In many biological and food samples, this compound may be present at very low levels, requiring highly sensitive analytical methods.
Q2: Which analytical techniques are most suitable for this compound detection?
A2: The two most common and effective techniques for the quantification of this compound are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high selectivity and sensitivity, which can often be used without chemical derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like this compound.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic resolution but requires a derivatization step to increase the volatility of the polar this compound molecule. A common method is trimethylsilyl (B98337) (TMS) derivatization.[2]
Q3: How can I improve the retention of this compound in my LC method?
A3: If you are experiencing poor retention of this compound on a standard C18 column, consider the following:
-
Switch to a HILIC column: HILIC stationary phases are polar and are designed to retain polar analytes.[5][6][7] The mobile phase for HILIC is typically a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.[5][6]
-
Optimize the mobile phase: In HILIC, increasing the aqueous content of the mobile phase will decrease retention. Ensure your starting mobile phase has a high organic content (e.g., >80% acetonitrile).
-
Consider derivatization: While not always necessary for LC-MS, derivatization can alter the polarity of this compound, potentially improving retention on RPLC columns.
Q4: I am seeing inconsistent quantification results. What could be the cause?
A4: Inconsistent quantification is often due to matrix effects or analyte instability.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of this compound. To mitigate this, improve your sample preparation by using techniques like solid-phase extraction (SPE) or dilute your sample further.[1] The use of a stable isotope-labeled internal standard can also help to correct for these effects.
-
Analyte Stability: this compound may degrade or isomerize during sample processing. D-allulose (psicose) has been shown to be relatively stable under various cooking conditions but can degrade at elevated temperatures and pH.[2] It is recommended to keep samples cool and at a neutral pH whenever possible.[3] Avoid prolonged storage at room temperature.
-
Isomerization: Isomerization between fructose and psicose can occur, especially under alkaline conditions.[4][5] Ensure your sample preparation and storage conditions do not favor this conversion.
Q5: What are typical performance characteristics for a validated method for a small molecule in a complex matrix like honey?
A5: While specific values for this compound will vary depending on the exact method and instrumentation, the following table provides an example of typical validation parameters for the analysis of another small molecule, sulforaphane (B1684495), in honey using LC-MS/MS. This can serve as a general benchmark for what to expect.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 0.8 µg/kg | [8] |
| Limit of Quantification (LOQ) | < 2.6 µg/kg | [8] |
| Analyte Recovery | 92% - 99% | [8] |
| Precision (RSD) | < 15% |
Note: These values are for sulforaphane in honey and are for illustrative purposes. Method validation for this compound should be performed to establish specific performance characteristics.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low this compound Peak | 1. Inefficient ionization. 2. Incorrect MRM transitions. 3. Poor retention on the column. 4. Analyte degradation. | 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider testing for different adducts (e.g., [M+Na]+, [M+NH4]+). 2. Infuse a standard solution of this compound to determine the precursor ion and then perform a product ion scan to identify the most abundant and stable fragment ions for MRM. 3. Switch to a HILIC column or optimize the mobile phase for better retention. 4. Review sample preparation and storage conditions. Ensure samples are kept cool and at a neutral pH. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate sample solvent. 2. Column overload. 3. Column contamination or degradation. | 1. The sample solvent should be as similar as possible to the initial mobile phase. High aqueous content in the sample solvent can cause poor peak shape in HILIC. 2. Dilute the sample or inject a smaller volume. 3. Flush the column with a strong solvent or replace the column if necessary. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Improve sample cleanup using SPE or other extraction techniques. |
| Retention Time Shifts | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column temperature fluctuations. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections. 2. Prepare fresh mobile phases daily. 3. Use a column oven to maintain a stable temperature. |
GC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Derivatized this compound Peak | 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Thermal degradation in the injector. | 1. Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent. 2. Analyze samples immediately after derivatization, as TMS derivatives can be sensitive to moisture. 3. Lower the injector temperature. |
| Multiple Peaks for this compound | 1. Formation of multiple derivative products (e.g., different numbers of TMS groups attached). 2. Isomerization during derivatization. | 1. Adjust derivatization conditions to favor the formation of a single, stable derivative. 2. Use milder derivatization conditions (lower temperature). |
| Poor Peak Shape | 1. Active sites in the GC inlet or column. 2. Co-elution with matrix components. | 1. Use a deactivated inlet liner and column. Perform regular maintenance on the GC system. 2. Optimize the temperature program for better separation. Improve sample cleanup. |
| Quantification Issues | 1. Matrix effects influencing derivatization efficiency. 2. Non-linear detector response. | 1. Use a matrix-matched calibration curve or an internal standard that undergoes derivatization similarly to this compound. 2. Check the calibration curve over the desired concentration range and use an appropriate regression model. |
Experimental Protocols
Protocol 1: Sample Preparation from a Biological Matrix (e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a mixed-mode or polymeric SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.
-
Protocol 2: LC-MS/MS Method Development for this compound
-
Chromatography (HILIC):
-
Column: A HILIC column (e.g., amide, silica, or zwitterionic phase).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for underivatized sugars, but positive mode should also be tested for adducts like [M+Na]+.
-
MRM Transition Determination:
-
Infuse a standard solution of this compound (e.g., 1 µg/mL) directly into the mass spectrometer to determine the mass of the precursor ion (e.g., [M-H]⁻).
-
Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions (product ions).
-
Select at least two product ions for Multiple Reaction Monitoring (MRM) for quantification and confirmation. Optimize the collision energy for each transition.
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
Protocol 3: GC-MS Method with Trimethylsilyl (TMS) Derivatization
-
Derivatization:
-
Ensure the dried sample extract is completely free of water.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects the ketone group.
-
Add 80 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60-70°C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
Gas Chromatography:
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan mode to identify characteristic fragment ions, then Selected Ion Monitoring (SIM) for quantification.
-
Characteristic Fragment Ions: For TMS-derivatized carbohydrates, look for common ions such as m/z 73, 191, 204, 217, and 319.[9][10] The specific fragmentation pattern for this compound-TMS should be confirmed by injecting a derivatized standard.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting guide for low signal issues.
References
- 1. lcms.cz [lcms.cz]
- 2. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
- 3. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. [PDF] Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Development and validation of a LC-MS/MS method to determine sulforaphane in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Psicofuranose Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the enzymatic synthesis of psicofuranose from laboratory to pilot plant scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzyme used for this compound synthesis from fructose (B13574), and what are its optimal reaction conditions?
A1: The most commonly employed enzyme is D-psicose (B8758972) 3-epimerase (DPEase), also known as D-tagatose 3-epimerase (D-TEase). While optimal conditions can vary slightly depending on the microbial source of the enzyme, typical parameters are:
-
Cofactor: A divalent metal ion, most commonly Manganese (Mn²⁺) or Cobalt (Co²⁺), is often required for maximal activity.[1][4][6]
Q2: What is the expected conversion yield of fructose to this compound?
A2: The enzymatic conversion of D-fructose to D-psicose (the precursor to this compound) is a reversible reaction that reaches an equilibrium. Under standard conditions, the equilibrium ratio is typically around 30-33% D-psicose to 67-70% D-fructose.[1][3][4] This equilibrium is a major limiting factor for the final yield.
Q3: How can the conversion yield be improved beyond the typical equilibrium?
A3: A key strategy to enhance the conversion yield is to shift the reaction equilibrium. This can be achieved by adding borate (B1201080) to the reaction mixture. Borate forms a complex with the this compound, effectively removing it from the equilibrium and driving the conversion of more fructose to this compound.[7][8] This method has been shown to significantly increase the yield.
Q4: What are the main challenges when scaling up from the lab to a pilot plant?
A4: Common challenges include:
-
Maintaining Enzyme Stability: Enzymes can be sensitive to shear stress from mechanical agitation in larger reactors and may have a shorter half-life at elevated temperatures over extended periods.
-
Mass Transfer Limitations: In larger volumes, ensuring efficient mixing to achieve uniform substrate and enzyme distribution, as well as consistent temperature and pH, can be difficult.
-
Product Inhibition: High concentrations of the product, this compound, can sometimes inhibit the enzyme, slowing down the reaction rate.
-
Purification at Scale: Separating this compound from the large excess of unreacted fructose and other reaction components can be complex and costly at a larger scale.
-
Cost of Reagents: The cost of large quantities of purified enzyme and cofactors can be a significant factor in the economic viability of the process.
Q5: What is enzyme immobilization and how can it help in scaling up?
A5: Enzyme immobilization is the process of confining enzyme molecules to a solid support material. This technique offers several advantages for pilot and industrial-scale production:
-
Enzyme Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple batches, significantly reducing costs.[9][10]
-
Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions, leading to increased thermal and pH stability.[10][11]
-
Continuous Processing: Immobilized enzymes are well-suited for use in continuous bioreactors, which can improve productivity.[12]
-
Simplified Downstream Processing: The absence of soluble enzyme in the product stream simplifies the purification process.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion Yield (<30%) | Suboptimal Reaction Conditions: Incorrect pH, temperature, or cofactor concentration. | - Verify and adjust the pH of the reaction mixture to the optimal range for the specific DPEase being used (typically pH 7.0-8.5).[1][2][3]- Ensure the reaction temperature is maintained at the optimum for the enzyme (usually 50-60°C).[1][4][5]- Confirm the presence and concentration of the required metal cofactor (e.g., Mn²⁺ or Co²⁺).[1][4][6] |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | - Perform a small-scale activity assay with a fresh batch of enzyme to confirm its viability.[13]- Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C).[6] | |
| Equilibrium Limitation: The reaction has reached its natural equilibrium point. | - Consider adding borate to the reaction mixture to shift the equilibrium towards this compound formation.[7][8] | |
| Slow Reaction Rate | Insufficient Enzyme Concentration: The amount of enzyme is too low for the substrate volume. | - Increase the enzyme loading in the reactor. |
| Mass Transfer Limitations: Inadequate mixing in the pilot reactor. | - Increase the agitation speed, but be mindful of potential shear stress on the enzyme.- Evaluate the reactor design to ensure efficient mixing. | |
| Product Inhibition: High this compound concentration is inhibiting the enzyme. | - Consider a continuous process with in-situ product removal to keep the this compound concentration low in the reactor. | |
| Enzyme Deactivation During Reaction | Thermal Instability: The enzyme is denaturing at the operating temperature over time. | - Consider using an immobilized enzyme, which often exhibits higher thermal stability.[10][11]- If using free enzyme, investigate if a slightly lower reaction temperature can maintain acceptable activity over a longer period. |
| Shear Stress: Mechanical agitation in the pilot reactor is damaging the enzyme. | - Optimize the impeller design and agitation speed to reduce shear forces while maintaining adequate mixing. | |
| Difficulty in Purification | Similar Properties of Fructose and this compound: Both are sugars with similar physical and chemical properties, making separation challenging. | - Employ chromatographic techniques such as simulated moving bed (SMB) chromatography for large-scale separation.- Consider enzymatic methods to convert the unreacted fructose into a different compound that is easier to separate.[14] |
| Presence of Borate: If borate is used to shift equilibrium, it must be removed from the final product. | - Utilize ion-exchange chromatography to remove borate ions from the product stream. |
Data Presentation
Table 1: Kinetic Parameters of D-Psicose 3-Epimerases from Different Sources
| Enzyme Source | Substrate | K_m (mM) | V_max or k_cat | Optimal pH | Optimal Temp. (°C) |
| Agrobacterium tumefaciens | D-psicose | 12 | 2381 min⁻¹ (k_cat) | 8.0 | 50 |
| Agrobacterium tumefaciens | D-fructose | - | - | 8.0 | 50 |
| Clostridium bolteae | D-psicose | 27.4 | 49 s⁻¹ (k_cat) | 7.0 | 55 |
| Treponema primitia ZAS-1 | D-psicose | 209 | - | 8.0 | 70 |
| Treponema primitia ZAS-1 | D-fructose | 279 | - | 8.0 | 70 |
Data compiled from various sources.[1][2][15]
Table 2: Comparison of Psicose Production Yields
| Enzyme/Method | Substrate Concentration | Product Concentration | Conversion Yield (%) | Reaction Time | Reference |
| A. tumefaciens DPEase | 700 g/L D-fructose | 230 g/L D-psicose | 32.9 | 100 min | [3][4] |
| C. bolteae DPEase | - | 216 g/L D-psicose | 28.8 | - | [1] |
| T. primitia DPEase | 500 g/L D-fructose | 137.5 g/L D-psicose | - | - | [2] |
| Recombinant E. coli expressing DPEase | 700 g/L D-fructose | 230 g/L D-psicose | 33 | 40 min | [5] |
| Immobilized B. subtilis expressing DPEase | - | 32.83 g/L D-psicose | 20.74 (after 6 cycles) | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound from Fructose in a Pilot Scale Reactor
-
Reactor Preparation:
-
Ensure the pilot-scale reactor is thoroughly cleaned and sterilized.
-
Calibrate pH and temperature probes.
-
-
Reaction Mixture Preparation:
-
Prepare a concentrated solution of D-fructose (e.g., 50-70% w/v) in a suitable buffer (e.g., 50 mM EPPS buffer).[4]
-
Adjust the pH of the fructose solution to the optimal range for the chosen D-psicose 3-epimerase (typically pH 7.0-8.5).[1][2][3]
-
Add the required metal cofactor (e.g., 1 mM MnCl₂) to the solution.[4]
-
-
Enzyme Addition and Reaction:
-
Heat the fructose solution to the optimal reaction temperature (e.g., 50-60°C).[1][4][5]
-
Add the D-psicose 3-epimerase (free or immobilized) to the reactor. The specific amount of enzyme will depend on its activity and the desired reaction rate.
-
Maintain constant, gentle agitation to ensure proper mixing without causing excessive shear stress on the enzyme.
-
-
Monitoring the Reaction:
-
Periodically take samples from the reactor to monitor the conversion of fructose to this compound using analytical methods such as HPLC.
-
Continue the reaction until equilibrium is reached or the desired conversion is achieved. This can take from 40 minutes to several hours.[5]
-
-
Enzyme Inactivation and Removal:
-
Downstream Processing and Purification:
-
The resulting mixture will contain this compound, a large amount of unreacted fructose, and other components of the reaction buffer.
-
Proceed with purification steps, which may include chromatography (e.g., simulated moving bed) to separate this compound from fructose.[14]
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. A D-psicose 3-epimerase with neutral pH optimum from Clostridium bolteae for D-psicose production: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of a D-psicose 3-epimerase from Treponema primitia ZAS-1 and its application on enzymatic production of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of an Agrobacterium tumefaciens D-psicose 3-epimerase that converts D-fructose to D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gowiki.tamu.edu [gowiki.tamu.edu]
- 5. Production of d-psicose from d-fructose by whole recombinant cells with high-level expression of d-psicose 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High production of d-psicose from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing d-psicose 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
Validation & Comparative
A Researcher's Guide to the Structural Validation of Psicofuranose Derivatives
For researchers, scientists, and drug development professionals, the accurate structural elucidation and validation of novel psicofuranose derivatives are critical for advancing drug discovery and understanding biological mechanisms. This guide provides a comparative overview of key analytical techniques and inferred biological activities based on available data for this compound and related furanose compounds.
The study of this compound and its derivatives is an emerging field with significant therapeutic potential. However, a comprehensive, publicly available body of research detailing the structure-activity relationships (SAR) across a systematic series of these compounds is currently limited. This guide, therefore, focuses on the foundational aspect of research: the validation of the chemical structures of newly synthesized this compound derivatives, drawing upon established analytical methods and providing examples from existing literature.
Comparative Analysis of Structural Validation Techniques
The definitive determination of a molecule's three-dimensional structure is paramount. The primary methods for this are single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Solid, Liquid, or Gas |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing in the solid state. | Covalent structure, stereochemistry, conformation, and molecular dynamics in solution. | Molecular weight, elemental composition, and fragmentation patterns for structural elucidation. |
| Primary Advantage | Provides an unambiguous and highly detailed atomic-resolution structure. | Allows for the study of molecules in a more biologically relevant solution state and can reveal conformational flexibility. | High sensitivity, requiring very small amounts of sample to determine molecular formula and identify structural motifs. |
| Limitations | Growing high-quality single crystals can be a significant challenge. The solid-state conformation may not reflect the biologically active conformation in solution. | Complex spectra can be difficult to interpret for larger molecules due to signal overlap. Absolute configuration is not always directly determinable. | Isomers can be difficult to distinguish without tandem MS (MS/MS) and reference compounds. |
Case Study: Crystal Structure of 6-deoxy-α-L-psicofuranose
As a practical example, the structure of 6-deoxy-α-L-psicofuranose has been elucidated using X-ray crystallography.[1] This derivative was found to form a five-membered α-furanose ring structure in its crystalline state.[1]
| Parameter | 6-deoxy-α-L-psicofuranose | D-psicose (for comparison) |
| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₆ |
| Molecular Weight | 164.16 | 180.16 |
| Crystal System | Orthorhombic | - |
| Space Group | P2₁2₁2₁ | - |
| Cell Volume (ų) | 742.67 | 753.056 (β-D-psicopyranose) |
| Melting Point (°C) | 76 | 107.6 |
| Key Structural Feature | Five-membered α-furanose ring | Predominantly six-membered pyranose ring in crystal |
Data for 6-deoxy-α-L-psicofuranose sourced from Yoshihara et al. (2015).[1]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the structural validation of this compound derivatives.
Single-Crystal X-ray Crystallography
This protocol provides a definitive three-dimensional structure of a compound in its solid, crystalline state.
1. Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., water, ethanol) to achieve a supersaturated solution.[1]
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to encourage the formation of single crystals. For 6-deoxy-L-psicose, single crystals were obtained by concentrating an aqueous solution and seeding it.[1]
-
High-quality crystals of approximately 0.1-0.3 mm in size are ideal.
2. Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Position the crystal in a single-crystal X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to obtain the final structure with high resolution and low R-factors.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the covalent structure and determining the conformation of molecules in solution.
1. Sample Preparation:
-
Dissolve a small amount (typically 1-10 mg) of the purified this compound derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between atoms and definitively assign the structure, including the stereochemistry of substituents.
-
3. Spectral Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.
Mass Spectrometry for Molecular Weight and Formula Determination
MS is a powerful technique for determining the molecular weight and elemental composition of a compound.
1. Sample Preparation and Ionization:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer.
-
Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
2. Mass Analysis:
-
The ionized molecules are separated based on their mass-to-charge ratio (m/z).
-
A high-resolution mass spectrometer (e.g., TOF, Orbitrap) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition.
3. Fragmentation Analysis (MS/MS):
-
In tandem mass spectrometry, specific ions are selected and fragmented.
-
The resulting fragmentation pattern provides valuable information about the structural components of the molecule, aiding in the confirmation of the proposed structure.
Inferred Biological Activities and Future Directions
While comprehensive biological data for a wide range of this compound derivatives is not yet available, we can infer potential activities by examining structurally related furanose compounds. Modifications at key positions on the furanose ring are known to influence biological activity.
| Compound Class | Potential Biological Activity | Key Structural Features Influencing Activity (Hypothesized for this compound) |
| Furanose Nucleoside Analogs | Antiviral, Anticancer | Modifications at the 1', 3', and 5' positions of the this compound ring; nature of the heterocyclic base if a nucleoside analog.[2] |
| Xylofuranose Derivatives | Anticancer | Presence of aminoalkyl appendages.[2] |
| This compound Derivatives | Potential Glycosyltransferase Inhibitors | Modifications at the 3' position.[2] |
The development of a robust structure-activity relationship for this compound derivatives is a promising area for future research. This will require the synthesis of a diverse library of these compounds and their systematic evaluation in a panel of biological assays.
Visualizing the Research Workflow
The process of validating a novel compound and exploring its therapeutic potential follows a logical progression. The following diagram illustrates a typical workflow from initial synthesis to the establishment of a structure-activity relationship.
Caption: A logical workflow for the synthesis, structural validation, and biological evaluation of novel this compound derivatives.
This guide highlights the essential techniques for the structural validation of this compound derivatives and provides a framework for future research into their biological activities. The systematic application of these methods will be crucial for unlocking the full therapeutic potential of this promising class of compounds.
References
Comparative Bioactivity of Psicofuranose Isomers: A Focus on GMP Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of two prominent psicofuranose-containing nucleoside analogs: Psicofuranine (also known as Angustmycin C) and Decoyinine (also known as Angustmycin A). The primary focus of this comparison is their well-documented inhibitory activity against GMP (Guanosine Monophosphate) synthase, a critical enzyme in the de novo purine (B94841) biosynthesis pathway. This pathway is essential for the production of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis, cellular signaling, and energy metabolism. The inhibition of this pathway is a key mechanism for the observed antibacterial and potential antineoplastic properties of these compounds.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the inhibition of GMP synthase by Psicofuranine and Decoyinine. It is important to note that the inhibitory values can vary depending on the enzyme's origin (species) and the specific assay conditions used in different studies.
| Inhibitor | Target Enzyme | Organism | Inhibition Type | Kᵢ Value (µM) | IC₅₀ Value (µM) | Reference |
| Psicofuranine | GMP Synthase (XMP Aminase) | Escherichia coli | Irreversible | Not Reported | 67 | [1] |
| Decoyinine | GMP Synthase | Escherichia coli | Uncompetitive (vs. XMP) | 26, 54.1 | Not Reported | [1][2] |
| Decoyinine | Human GMP Synthase | Human | Uncompetitive (vs. Gln & XMP), Non-competitive (vs. ATP) | Not Reported | Not Reported | [2] |
Note: Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity, while IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity in vitro. A lower value for both indicates higher potency. The data presented here is compiled from various sources and direct comparison should be made with caution.
Mechanism of Action: A Tale of Two Inhibitors
While both Psicofuranine and Decoyinine target GMP synthase, their mechanisms of inhibition are distinct, which has significant implications for their biological effects and potential therapeutic applications.
Psicofuranine: The Irreversible Inhibitor
Psicofuranine acts as an irreversible inhibitor of GMP synthase.[2] The enzyme catalyzes the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP in a two-step process. First, it adenylates XMP using ATP to form a reactive adenyl-XMP intermediate. Psicofuranine is believed to trap this intermediate, forming a stable complex with the enzyme that prevents the subsequent reaction with ammonia (B1221849) (derived from glutamine) to produce GMP.[2] This irreversible inhibition effectively shuts down the catalytic cycle of the enzyme.
Decoyinine: The Reversible, Mixed-Type Inhibitor
In contrast, Decoyinine is a reversible inhibitor of GMP synthase with a more complex, mixed-type mechanism of action.[2] In E. coli, it exhibits uncompetitive inhibition with respect to the substrate XMP, meaning it preferentially binds to the enzyme-substrate (ES) complex.[2] For the human enzyme, Decoyinine shows uncompetitive inhibition towards both glutamine and XMP, but acts as a non-competitive inhibitor with respect to ATP.[2] This suggests that Decoyinine can bind to both the free enzyme and the enzyme-substrate complex, with its binding affinity being influenced by the presence of different substrates.
Signaling Pathway: Inhibition of de novo Purine Biosynthesis
The primary signaling pathway affected by both Psicofuranine and Decoyinine is the de novo purine biosynthesis pathway. By inhibiting GMP synthase, these compounds block the final committed step in the synthesis of GMP. This leads to a depletion of the intracellular pool of guanine nucleotides (GMP, GDP, and GTP). The consequences of this depletion are far-reaching, impacting:
-
DNA and RNA Synthesis: GTP is a crucial building block for RNA synthesis and, after conversion to dGTP, for DNA synthesis. Its depletion halts cell proliferation.
-
Signal Transduction: GTP is essential for the function of G-proteins, which are key regulators of numerous signaling cascades.
-
Energy Metabolism: GTP plays a role in various metabolic processes, including the citric acid cycle.
The following diagram illustrates the point of inhibition within the de novo purine biosynthesis pathway.
Experimental Protocols
A detailed methodology for a key experiment to determine the inhibitory activity of compounds against GMP synthase is provided below.
Continuous Spectrophotometric Assay for GMP Synthase Inhibition
This assay continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm, which is characteristic of this reaction.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT.
-
Substrate Stock Solutions:
-
10 mM Xanthosine Monophosphate (XMP) in assay buffer.
-
100 mM Adenosine Triphosphate (ATP) in assay buffer.
-
100 mM L-Glutamine in assay buffer.
-
-
Enzyme Solution: Purified GMP synthase diluted to a working concentration (e.g., 10 µg) in assay buffer.
-
Inhibitor Stock Solutions: Serial dilutions of the test compound (e.g., Psicofuranine, Decoyinine) in a suitable solvent (e.g., DMSO), followed by further dilution in assay buffer.
2. Assay Procedure:
-
Set up the reactions in a 96-well UV-transparent microplate or quartz cuvettes.
-
To each well/cuvette, add the following in order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle control).
-
GMP synthase enzyme solution.
-
-
Incubate the mixture for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate mixture containing XMP, ATP, and L-Glutamine to achieve desired final concentrations (e.g., 150 µM XMP, 2 mM ATP, 5 mM Glutamine).
-
Immediately place the plate/cuvette in a spectrophotometer pre-set to 30°C.
3. Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 290 nm over time (e.g., for 10-15 minutes).
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot. The amount of product formed can be calculated using the molar extinction coefficient change for the conversion of XMP to GMP.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. Kᵢ values can be determined by performing the assay at varying substrate concentrations and analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, uncompetitive, or non-competitive inhibition models).
The following diagram illustrates the general workflow for this experimental protocol.
Limitations and Future Directions
While this guide provides a detailed comparison of Psicofuranine and Decoyinine, a broader comparative analysis of a wider range of this compound isomers is currently limited by the available scientific literature. There is a notable lack of studies that directly compare the bioactivities (e.g., anticancer, antiviral) of a series of synthetic or natural this compound isomers with corresponding quantitative data (e.g., IC₅₀ values against various cell lines or viruses).
Future research should focus on the systematic synthesis and biological evaluation of a broader library of this compound nucleoside analogs. Such studies would be invaluable for establishing clear structure-activity relationships and for the rational design of more potent and selective therapeutic agents targeting nucleotide biosynthesis and other relevant cellular pathways.
References
A Comparative Guide to the NMR Characterization of Psicofuranose and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of psicofuranose with its common monosaccharide alternatives, D-fructose and D-glucose. Detailed experimental protocols and data interpretation are included to assist researchers in the structural elucidation and analysis of these important carbohydrates.
Introduction to this compound NMR
D-Psicose (also known as D-allulose) is a rare sugar, a C-3 epimer of D-fructose, that has gained significant attention for its potential as a low-calorie sugar substitute. In solution, D-psicose exists in a complex equilibrium of different isomeric forms: α- and β-psicofuranose (a five-membered ring), and α- and β-psicopyranose (a six-membered ring). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing this equilibrium and elucidating the precise structure of each isomer. This guide will focus on the furanose form, this compound, and compare its NMR signature to those of D-fructose and D-glucose.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major anomers of D-psicofuranose, D-fructose, and D-glucose in deuterium (B1214612) oxide (D₂O). These values are crucial for identifying the different forms of these sugars in solution and for determining their relative concentrations.
Table 1: ¹H NMR Chemical Shifts (ppm) of D-Psicofuranose, D-Fructose, and D-Glucose Anomers in D₂O
| Proton | α-Psicofuranose | β-Psicofuranose | α-Fructofuranose | β-Fructofuranose | α-Glucopyranose | β-Glucopyranose |
| H-1 | ~3.7-3.9 | ~3.7-3.9 | 3.61 | 3.73 | 5.24 | 4.64 |
| H-2 | - | - | - | - | 3.53 | 3.25 |
| H-3 | ~4.0-4.2 | ~4.0-4.2 | 4.13 | 4.19 | 3.72 | 3.51 |
| H-4 | ~4.0-4.2 | ~4.0-4.2 | 4.21 | 4.01 | 3.41 | 3.49 |
| H-5 | ~3.8-4.0 | ~3.8-4.0 | 3.96 | 3.87 | 3.76 | 3.48 |
| H-6a | ~3.6-3.8 | ~3.6-3.8 | 3.70 | 3.73 | 3.82 | 3.91 |
| H-6b | ~3.6-3.8 | ~3.6-3.8 | 3.61 | 3.64 | 3.75 | 3.75 |
Note: Precise, fully assigned ¹H NMR data for this compound anomers is not as readily available in the literature as for fructose (B13574) and glucose. The ranges provided are based on available data from the Biological Magnetic Resonance Bank (BMRB). For detailed analysis, 2D NMR experiments are recommended.
Table 2: ¹³C NMR Chemical Shifts (ppm) of D-Psicofuranose, D-Fructose, and D-Glucose Anomers in D₂O
| Carbon | α-Psicofuranose | β-Psicofuranose | α-Fructofuranose | β-Fructofuranose | α-Glucopyranose | β-Glucopyranose |
| C-1 | ~63-65 | ~63-65 | 62.7 | 63.8 | 93.1 | 96.9 |
| C-2 | ~104-106 | ~101-103 | 104.9 | 101.9 | 72.5 | 75.2 |
| C-3 | ~77-79 | ~75-77 | 82.2 | 76.5 | 73.8 | 76.9 |
| C-4 | ~72-74 | ~70-72 | 77.5 | 75.6 | 70.5 | 70.7 |
| C-5 | ~81-83 | ~80-82 | 81.3 | 80.9 | 72.5 | 76.9 |
| C-6 | ~62-64 | ~62-64 | 63.8 | 63.2 | 61.6 | 61.7 |
Note: Data for this compound is based on available BMRB data. Data for fructose and glucose is compiled from various literature sources.[1]
Interpretation of NMR Spectra
The anomeric protons (H-1 for aldoses like glucose, and protons adjacent to the anomeric carbon for ketoses) and anomeric carbons (C-1 for aldoses, C-2 for ketoses) are particularly diagnostic in carbohydrate NMR.
-
Anomeric Protons: In D-glucose, the anomeric proton (H-1) of the α-anomer typically appears at a lower field (higher ppm) than the β-anomer.[2] The coupling constant (³JH1,H2) is also characteristic, with a larger coupling constant for the axial-axial relationship in the β-anomer (~8 Hz) compared to the axial-equatorial relationship in the α-anomer (~3-4 Hz).
-
Anomeric Carbons: The chemical shift of the anomeric carbon is highly sensitive to the stereochemistry at the anomeric center. For D-glucose, the C-1 of the β-anomer is shifted downfield compared to the α-anomer. For ketoses like fructose and psicose, the C-2 chemical shift distinguishes the anomers.
Experimental Protocols
A standardized workflow is essential for obtaining high-quality and reproducible NMR data for monosaccharides.
1. Sample Preparation
-
Solvent: High-purity deuterium oxide (D₂O, 99.9% D or higher) is the solvent of choice for carbohydrate NMR as it dissolves sugars well and avoids a large interfering solvent signal in ¹H NMR.
-
Concentration: A concentration of 10-50 mg of the carbohydrate in 0.5-0.7 mL of D₂O is typically sufficient for standard ¹H and ¹³C NMR experiments on a modern spectrometer.
-
Internal Standard: For accurate chemical shift referencing and quantification, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.
-
pH: The pH of the solution can influence the chemical shifts. It is advisable to control and report the pD (the pH equivalent in D₂O).
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex spectra of sugar anomers.
-
¹H NMR:
-
A standard 1D proton experiment with solvent suppression (e.g., presaturation) is typically used.
-
Key parameters include a spectral width of ~10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of at least 5 times the longest T₁ of the protons of interest for quantitative analysis.
-
-
¹³C NMR:
-
A proton-decoupled ¹³C experiment is standard for obtaining singlets for each carbon, which simplifies the spectrum.
-
A spectral width of ~150-200 ppm is typically used. For quantitative analysis, a longer relaxation delay is necessary, and inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system, helping to trace the connectivity of the sugar backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a powerful tool for assigning both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, useful for confirming assignments and identifying linkages in more complex carbohydrates.
-
Visualization of Key Concepts
Caption: Equilibrium of D-Psicose in solution.
References
Mass Spectrometry Analysis of Psicofuranose Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of psicofuranose and its derivatives. This compound, a rare sugar and a key component of several nucleoside antibiotics, presents unique analytical challenges due to the presence of multiple isomers and its polar nature. This document outlines various analytical strategies, including direct analysis and derivatization-based methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for this compound analysis depends on the analytical goal, whether it is qualitative identification, structural elucidation, or quantitative measurement. While direct analysis by liquid chromatography-mass spectrometry (LC-MS) is common, derivatization followed by gas chromatography-mass spectrometry (GC-MS) offers an alternative for achieving volatility and chromatographic separation from other sugar isomers.
| Technique | Ionization Method | Key Advantages | Key Disadvantages | Typical Applications |
| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity, suitable for polar and thermally labile compounds, allows for direct analysis in aqueous solutions. | Potential for ion suppression from matrix components, may require specialized chromatography for isomer separation. | Quantitative analysis of this compound in biological matrices, metabolic studies. |
| GC-MS | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching, excellent chromatographic resolution of isomers after derivatization. | Requires derivatization to increase volatility, potential for derivative degradation at high temperatures. | Isomer-specific quantification, analysis of this compound in complex mixtures of sugars. |
| Nano-ESI-MS/MS | Nano-electrospray Ionization | High ionization efficiency with minimal sample consumption, formation of halide adducts can aid in isomer differentiation through distinct fragmentation patterns.[1][2][3] | Lower throughput compared to conventional ESI, may require specialized equipment. | Structural characterization of rare sugars and their derivatives. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Analysis
This protocol is adapted from methods developed for the analysis of polar metabolites and sugar isomers.
Sample Preparation:
-
Biological samples (e.g., plasma, cell lysates) are subjected to protein precipitation using a cold organic solvent (e.g., methanol (B129727) or acetonitrile) in a 1:3 (sample:solvent) ratio.
-
The mixture is vortexed and centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
The supernatant is collected, dried under a stream of nitrogen, and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a specialized carbohydrate analysis column is recommended for optimal separation of sugar isomers.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of polar analytes like this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for underivatized sugars.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Key Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow and Temperature: Optimized based on the instrument manufacturer's recommendations.
-
Collision Energy: Optimized for the specific MRM transitions of the target analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is based on established methods for the derivatization of ketoses for GC-MS analysis.[4]
Derivatization Procedure (Methoximation followed by Silylation):
-
Methoximation: The dried sample extract is dissolved in 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubated at 60°C for 45 minutes. This step stabilizes the keto group of this compound.
-
Silylation: After cooling, 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), is added. The mixture is then incubated at 70°C for 60 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, increasing volatility.
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation of TMS-derivatized sugars.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100°C for 2 minutes.
-
Ramp: 5 - 10°C/min to 280°C.
-
Final hold: 5 - 10 minutes at 280°C.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-650) for qualitative analysis and identification based on fragmentation patterns and library matching. Selected Ion Monitoring (SIM) can be used for targeted quantification.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Fragmentation Patterns
The fragmentation of underivatized this compound in ESI-MS/MS typically involves neutral losses of water molecules (H₂O) and cross-ring cleavages. The exact fragmentation pattern can be influenced by the anomeric configuration and the adducted ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Cl]⁻).
For TMS-derivatized this compound in GC-EI-MS, fragmentation is more extensive and provides characteristic ions that are useful for structural elucidation and isomer differentiation. Common fragments arise from the cleavage of C-C bonds in the furanose ring and the loss of TMS groups.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the mass spectrometry-based analysis of this compound.
Biosynthesis of Angustmycin C (Psicofuranine)
This compound is a key component of the nucleoside antibiotic psicofuranine, also known as angustmycin C. The following diagram illustrates the proposed biosynthetic pathway.[2][3][5][6]
Caption: Proposed biosynthetic pathway of Angustmycin C (Psicofuranine).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of the nucleoside antibiotic angustmycins: identification and characterization of the biosynthetic gene cluster reveal unprecedented dehydratase required for exo-glycal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-psicofuranose | C6H12O6 | CID 11378852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional World of Psicofuranose: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of bioactive molecules is paramount. This guide provides a comprehensive comparison of the X-ray crystallographic data of psicofuranose and its derivatives, offering insights into their solid-state conformations. Furthermore, it benchmarks X-ray crystallography against alternative structural elucidation techniques and provides detailed experimental protocols for crystallization and data acquisition.
Performance Comparison: Crystallographic Data of this compound and its Derivatives
| Parameter | β-D,L-Psicopyranose (racemic) | 6-deoxy-α-L-psicofuranose |
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₅ |
| Molecular Weight | 180.16 g/mol | 164.16 g/mol [1][2] |
| Crystal System | Orthorhombic | Orthorhombic[1][2] |
| Space Group | Pna2₁ | P2₁2₁2₁[1] |
| Unit Cell Dimensions | a = 11.2629(5) Å, b = 5.3552(3) Å, c = 12.6538(6) Å | a = 5.7853(3) Å, b = 8.9442(5) Å, c = 14.3528(8) Å[1][2] |
| Volume (V) | 763.21(6) ų | 742.69(7) ų[1][2] |
| Z | 4 | 4[1][2] |
| Calculated Density (Dx) | 1.566 Mg/m³ | 1.468 Mg/m³[1] |
| Radiation | Cu Kα | Cu Kα[1][2] |
| Temperature | 296 K | 296 K[1][2] |
| Ring Conformation | ²C₅ (D-psicose) / ⁵C₂ (L-psicose) | ³T₄ (E₄)[1] |
Experimental Protocols
Crystallization of this compound and its Derivatives
The successful growth of single crystals suitable for X-ray diffraction is often the most critical and challenging step. Based on available literature for psicose derivatives, a general protocol can be outlined.
1. Sample Purity: A high degree of purity of the this compound or its derivative is essential. Purification can be achieved through techniques such as column chromatography.
2. Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound to a moderate extent, and the solubility should be temperature-dependent for techniques like slow cooling. For 6-deoxy-α-L-psicofuranose, crystallization was achieved from an aqueous solution.[1]
3. Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent in a clean vial, which is then loosely capped to allow for the slow evaporation of the solvent. This gradually increases the concentration of the compound, leading to crystallization.
-
Vapor Diffusion: This is a widely used method. A drop containing the purified compound, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. The diffusion of vapor from the drop to the reservoir slowly increases the concentration of the compound in the drop, promoting crystallization. This can be set up as a "hanging drop" or "sitting drop".
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.
4. Seeding: If initial attempts to obtain crystals are unsuccessful, introducing a tiny, well-formed crystal (a "seed") into a saturated solution can induce the growth of larger crystals. For 6-deoxy-α-L-psicofuranose, a seed crystal was added to a concentrated solution to initiate crystallization.[1]
X-ray Data Collection and Structure Refinement
1. Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.
2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded on a detector. For 6-deoxy-α-L-psicofuranose, data was collected using a Rigaku R-AXIS RAPID diffractometer with Cu Kα radiation.[1]
3. Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
4. Structure Solution and Refinement: The "phase problem" is solved to generate an initial electron density map. An atomic model of the molecule is then built into this map. The model is subsequently refined against the experimental diffraction data to optimize the fit, resulting in a final, high-resolution three-dimensional structure.
The Workflow of X-ray Crystallography
Caption: Workflow for determining the crystal structure of a small molecule like this compound using X-ray crystallography.
Alternative Structural Elucidation Methods: A Comparison
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, particularly regarding the behavior of molecules in solution.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Detailed information on covalent structure, connectivity, stereochemistry, and conformational dynamics in solution. | Molecular weight, elemental composition, and fragmentation patterns that can infer connectivity and structure. |
| Primary Advantage | Provides a definitive, high-resolution atomic structure. | Allows for the study of molecules in a more biologically relevant solution state and can reveal conformational flexibility. | High sensitivity, requires very small amounts of sample, and is excellent for analyzing mixtures. |
| Limitations | Crystal growth can be a major bottleneck. The solid-state conformation may not reflect the solution or biologically active conformation. | Can be challenging for very large or complex molecules due to signal overlap. Does not directly provide a 3D structure in the same way as crystallography. | Does not provide a 3D structure. Isomer differentiation can be difficult without tandem MS and reference spectra. |
In the context of drug development, a combined approach is often the most powerful. X-ray crystallography can provide a high-resolution snapshot of a molecule, which is invaluable for structure-based drug design. NMR spectroscopy can then be used to understand the molecule's dynamic behavior in solution and how it interacts with its biological target. Mass spectrometry is a rapid and sensitive tool for confirming molecular identity and for high-throughput screening. The choice of technique, or combination of techniques, will ultimately depend on the specific research question and the properties of the molecule under investigation.
References
A Comparative Guide to the Glycosylation of Psicofuranose and Fructofuranose for Researchers
For Immediate Release
This guide provides a comprehensive comparison of psicofuranose and fructofuranose in glycosylation reactions, offering valuable insights for researchers, scientists, and professionals in drug development. By examining their structural nuances and reactivity, this document aims to inform the strategic design of glycosylation strategies for the synthesis of novel therapeutics and biologically active compounds.
Executive Summary
Glycosylation, a critical enzymatic process that attaches glycans to proteins, lipids, and other organic molecules, plays a pivotal role in cellular function and disease. The choice of sugar donor in synthetic glycosylation is paramount to achieving desired stereoselectivity and yield. This guide focuses on two ketohexofuranoses, this compound and fructofuranose, highlighting the significant differences in their glycosylation outcomes. Notably, fructofuranosylation often proceeds with high α-stereoselectivity, a consequence of the formation of a stable cyclic oxocarbenium ion intermediate. In contrast, psicofuranosylation typically exhibits poor stereoselectivity due to the disfavored formation of a corresponding stereospecific intermediate. This guide presents a detailed analysis of these differences, supported by experimental data and protocols, to aid researchers in navigating the complexities of furanosylation chemistry.
Structural Comparison of this compound and Fructofuranose
This compound and fructofuranose are epimers, differing only in the stereochemistry at the C-3 position. This seemingly minor structural variation has profound implications for their reactivity in glycosylation reactions.
| Feature | This compound | Fructofuranose |
| Structure | ||
| Anomeric Carbon | C-2 | C-2 |
| Key Epimeric Center | C-3 | C-3 |
Comparative Glycosylation Performance
The stereochemical outcome of glycosylation is a critical factor in the synthesis of biologically active molecules. The data below summarizes the typical stereoselectivity observed in chemical glycosylation reactions of this compound and fructofuranose donors.
Chemical Glycosylation Data
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 1,3,4,6-Tetra-O-benzoyl-D-psicofuranosyl acetate (B1210297) | Phenethyl alcohol | 5 mol% Sc(OTf)₃ | PhMe | RT | 3 | 94 | 32:68 | [1] |
| 1,3,4,6-Tetra-O-benzoyl-D-fructofuranosyl acetate | Phenethyl alcohol | 5 mol% Sc(OTf)₃ | CH₂Cl₂ | RT | 3 | 81 | α only | [1] |
| 1,6-Di-O-benzoyl-3,4-O-isopropylidene-β-D-psicofuranosyl benzyl (B1604629) phthalate | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 1 | 85 | β only |
Note: The data clearly indicates that under similar conditions, fructofuranosylation can be highly α-selective, whereas psicofuranosylation often yields a mixture of anomers.[1] However, specific protecting group strategies can enforce β-selectivity in psicofuranosylation.
Enzymatic Glycosylation Data
Enzymatic glycosylation offers an alternative with often high specificity. β-Fructofuranosidases are commonly used for the synthesis of fructofuranosides.
| Enzyme | Donor | Acceptor | Product | Yield (%) | Reference |
| β-Fructofuranosidase (from Schwanniomyces occidentalis) | Sucrose (B13894) | Glycerol (B35011) | 1-O- and 2-O-β-D-fructofuranosylglycerol | 62 g/L | [2] |
| β-Fructofuranosidase (from Xanthophyllomyces dendrorhous) | Sucrose | Sucrose | Neokestose | 65.9 g/L | [3] |
Reaction Mechanisms and Stereoselectivity
The observed differences in stereoselectivity between this compound and fructofuranose glycosylation can be explained by the stability of the key oxocarbenium ion intermediates.
Fructofuranosylation Mechanism
In fructofuranosylation with a participating group at C-3 (e.g., a benzoyloxy group), the reaction proceeds through a stable 2,3-cyclic acyloxonium ion intermediate. This intermediate effectively blocks the β-face, leading to a nucleophilic attack from the α-face, resulting in the exclusive formation of the α-glycoside.[1]
Caption: Proposed mechanism for α-selective fructofuranosylation.
Psicofuranosylation Mechanism
In contrast, the formation of a similar 2,3-cyclic acyloxonium ion from a psicofuranosyl donor is disfavored. This is likely due to increased steric strain in the transition state leading to the cyclic intermediate. Consequently, the reaction is more likely to proceed through a less stable, and less stereochemically defined, open oxocarbenium ion, resulting in a mixture of α and β anomers.[1]
Caption: Proposed mechanism for non-selective psicofuranosylation.
Experimental Protocols
Chemical Glycosylation: Scandium Triflate-Catalyzed Psicofuranosylation
This protocol describes a general procedure for the chemical glycosylation of a psicofuranosyl donor.
Materials:
-
1,3,4,6-Tetra-O-benzoyl-D-psicofuranosyl acetate (Glycosyl Donor)
-
Phenethyl alcohol (Glycosyl Acceptor)
-
Scandium (III) triflate (Sc(OTf)₃)
-
Anhydrous toluene (B28343) (PhMe)
-
Anhydrous calcium sulfate (B86663) (CaSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1,3,4,6-tetra-O-benzoyl-D-psicofuranosyl acetate (1.0 equiv) and phenethyl alcohol (1.2 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere, add anhydrous calcium sulfate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add scandium (III) triflate (0.05 equiv) to the mixture.
-
Stir the reaction at room temperature for 3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the psicofuranoside product.
-
Characterize the product by ¹H and ¹³C NMR to determine the anomeric ratio.
Caption: Workflow for chemical glycosylation of this compound.
Enzymatic Glycosylation: β-Fructofuranosidase-Catalyzed Synthesis of Fructofuranosides
This protocol provides a general method for the enzymatic synthesis of β-D-fructofuranosides.
Materials:
-
β-Fructofuranosidase (e.g., from Schwanniomyces occidentalis)
-
Sucrose (Fructosyl Donor)
-
Glycerol (Acceptor)
-
Sodium acetate buffer (0.2 M, pH 5.5)
-
Standard laboratory glassware and incubation equipment (e.g., shaking incubator)
-
Method for quenching the reaction (e.g., boiling water bath)
-
Analytical tools for product analysis (e.g., HPLC)
Procedure:
-
Prepare a reaction mixture containing sucrose (e.g., 200 g/L) and glycerol (e.g., 30% v/v) in 0.2 M sodium acetate buffer (pH 5.5).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50 °C).
-
Initiate the reaction by adding the β-fructofuranosidase (e.g., 10 U/mL).
-
Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., monitored over several hours).
-
Terminate the reaction by heating the mixture (e.g., boiling for 10 minutes).
-
Analyze the reaction mixture by HPLC to quantify the formation of the fructofuranoside product.
-
Purify the product if necessary using techniques such as size-exclusion chromatography.
Caption: Workflow for enzymatic synthesis of fructofuranosides.
Conclusion
The choice between this compound and fructofuranose as glycosyl donors has significant consequences for the stereochemical outcome of glycosylation reactions. Fructofuranose, with its propensity for high α-selectivity in chemical glycosylations, offers a more predictable route to specific anomers. Psicofuranosylation, while generally less selective, presents opportunities for accessing β-linkages with carefully designed donors and reaction conditions. Enzymatic approaches provide a powerful alternative for the synthesis of specific fructofuranosides. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their synthetic strategies, ultimately accelerating the discovery and development of novel glycosylated molecules.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and biochemical characterization of a beta-fructofuranosidase from Xanthophyllomyces dendrorhous - PubMed [pubmed.ncbi.nlm.nih.gov]
Psicofuranose Derivatives as N-acetylglucosaminyltransferase I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of psicofuranose derivatives as inhibitors of N-acetylglucosaminyltransferase I (GnT-I), an essential enzyme in the N-linked glycosylation pathway, against known inhibitors of this enzyme. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the biological pathway to offer a comprehensive resource for researchers in glycoscience and drug discovery.
Introduction to N-acetylglucosaminyltransferase I (GnT-I)
N-acetylglucosaminyltransferase I (GnT-I) is a key medial-Golgi resident enzyme that plays a pivotal role in the conversion of high-mannose N-glycans to hybrid and complex N-glycans on glycoproteins.[1][2] This process is initiated by the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, UDP-GlcNAc, to the terminal mannose of the Man5GlcNAc2-Asn-protein acceptor.[1] The action of GnT-I is the rate-limiting step for the biosynthesis of most complex N-glycans, which are crucial for a wide range of biological processes, including cell-cell recognition, signaling, and immune responses.[3] Dysregulation of GnT-I activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.
Comparative Inhibitory Activity
This compound, a ketose isomer of fructose, and its derivatives have been explored as potential enzyme inhibitors due to their structural similarity to natural carbohydrate substrates. Research into the synthesis of this compound derivatives as mimics of the transition state of glycosyltransferase-catalyzed reactions has been undertaken with the goal of developing potent and specific inhibitors.[3]
However, the available experimental data suggests that the this compound derivatives synthesized to date exhibit very weak inhibitory activity against N-acetylglucosaminyltransferase I. One study on a β-D-psicofuranosyl sulfone derivative reported only "very weak inhibition of GnT-I," without providing specific quantitative data such as an IC50 value.[4] This indicates that while the this compound scaffold is of interest, further structural modifications are necessary to achieve potent inhibition of GnT-I.
In contrast, several other classes of compounds have been identified as more potent inhibitors of N-acetylglucosaminyltransferases. These are typically substrate analogs that mimic the donor or acceptor molecules.
Table 1: Comparison of the Inhibitory Activity of a this compound Derivative and a Known GnT Inhibitor
| Compound Class | Specific Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| This compound Derivative | β-D-psicofuranosyl sulfone | N-acetylglucosaminyltransferase I (GnT-I) | Very weak inhibition (quantitative data not provided) | [4] |
| Substrate Analog | UDP-5SGlcNAc | O-GlcNAc transferase (OGT)* | 11.1 µM - 78.8 µM | [5] |
Note: The IC50 value for UDP-5SGlcNAc is against O-GlcNAc transferase (OGT), a different but related glycosyltransferase. Potent and specific inhibitors for GnT-I with readily available IC50 values are not abundant in publicly available literature, highlighting a need for further research in this area. The data for UDP-5SGlcNAc is provided to give a general sense of the potency of substrate analog inhibitors against glycosyltransferases.
Experimental Protocols
The assessment of enzyme inhibition requires robust and reproducible experimental protocols. The following is a generalized protocol for an N-acetylglucosaminyltransferase I (GnT-I) inhibition assay based on common methodologies.
N-acetylglucosaminyltransferase I (GnT-I) Inhibition Assay
This assay measures the transfer of radiolabeled N-acetylglucosamine (GlcNAc) from UDP-[³H]GlcNAc to a suitable acceptor substrate.
Materials:
-
Enzyme: Purified recombinant N-acetylglucosaminyltransferase I (GnT-I).
-
Donor Substrate: UDP-[³H]GlcNAc (radiolabeled).
-
Acceptor Substrate: A synthetic oligosaccharide acceptor, such as Man5GlcNAc2-Asn.
-
Assay Buffer: Typically, a buffer at optimal pH for the enzyme, containing divalent cations like Mn²⁺, which are often required for GnT-I activity.[6]
-
Test Compounds: this compound derivatives and known inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Quenching Solution: A solution to stop the enzymatic reaction (e.g., EDTA solution).
-
Separation Method: A method to separate the radiolabeled product from the unreacted radiolabeled donor substrate, such as ion-exchange chromatography or solid-phase extraction.
-
Scintillation Counter: For quantifying the radioactivity of the product.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the assay buffer, a specific concentration of the acceptor substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified GnT-I enzyme to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for GnT-I (e.g., 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Product Separation: Separate the radiolabeled glycoprotein (B1211001) product from the unreacted UDP-[³H]GlcNAc using an appropriate separation method.
-
Quantification: Measure the radioactivity of the isolated product using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the test compound compared to a control reaction without any inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the N-linked glycosylation pathway, highlighting the role of GnT-I, and a typical experimental workflow for screening enzyme inhibitors.
References
- 1. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-linked glycans: an underappreciated key determinant of T cell development, activation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination, expression and characterization of an UDP-N-acetylglucosamine:α-1,3-D-mannoside β-1,2-N-acetylglucosaminyltransferase I (GnT-I) from the Pacific oyster, Crassostrea gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Psicofuranose Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel drug candidates is a critical step in the preclinical phase. This guide provides a comparative overview of the metabolic stability of psicofuranose analogs, with a primary focus on the well-characterized parent compound, psicofuranine (B1678265). Due to a notable scarcity of publicly available comparative data for a broad range of this compound derivatives, this document will establish a baseline with psicofuranine and provide detailed experimental protocols to enable researchers to conduct their own comparative stability studies.
Psicofuranine, a C-nucleoside antibiotic, is known for its inhibitory action on GMP synthase, a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] This mechanism makes it and its analogs potential candidates for antimicrobial and antineoplastic agents. However, the therapeutic potential of any new analog is intrinsically linked to its metabolic fate. A compound that is too rapidly metabolized will have a short duration of action, while one that is too stable may lead to undesirable side effects.
Comparative Inhibitory Potency of Psicofuranine and Analogs
While direct comparative metabolic stability data is limited, the inhibitory activity of psicofuranine and related compounds against their target, GMP synthase, offers some insight into their biological activity. It is important to note that inhibitory constants can vary based on the enzyme source and assay conditions.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 | Ki |
| Psicofuranine | Human GMP Synthase | - | 17.3 µM | - |
| Psicofuranine | P. falciparum GMP Synthase | - | >500 µM (25% inhibition at 0.5 mM) | - |
| Decoyinine | Human GMP Synthase | Uncompetitive (towards glutamine and XMP), Non-competitive (towards ATP) | - | - |
Data sourced from BenchChem comparative analysis.[2]
Experimental Protocols for Assessing Metabolic Stability
To address the gap in comparative data, the following detailed methodologies are provided for key experiments to determine the metabolic stability of novel this compound analogs. These protocols are based on established methods for evaluating nucleoside analogs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test this compound analogs
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test this compound analog (final concentration typically 1 µM), human liver microsomes (final concentration typically 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Protocol 2: Metabolic Stability in Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Test this compound analogs
-
Control compounds
-
96-well collagen-coated plates
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the hepatocytes in collagen-coated 96-well plates and allow them to attach and form a monolayer.
-
Compound Incubation: Remove the seeding medium and add fresh medium containing the test this compound analog (final concentration typically 1 µM).
-
Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the medium.
-
Extraction: Lyse the cells and extract the compound and any metabolites using a suitable solvent (e.g., acetonitrile with internal standard).
-
Sample Analysis: Analyze the concentration of the parent compound in the extracts using LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.
Visualization of Key Pathways
To provide a clearer understanding of the biological context, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Inhibition of the GMP synthesis pathway by psicofuranine.
Caption: General workflow for an in vitro metabolic stability assay.
References
Safety Operating Guide
Proper Disposal of Psicofuranose: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling psicofuranose are advised to adhere to stringent disposal procedures to mitigate potential environmental and health risks. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and associated contaminated materials, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Protocols
This compound, also known as psicofuranine (B1678265), is a nucleoside antibiotic that requires careful handling due to its potential hazards. A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Safety goggles equipped with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: An impervious lab coat or other protective clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, particularly when there is a risk of aerosol formation.[1]
Engineering Controls: All manipulations of this compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood.[1] An emergency safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Spill Management: In the event of a spill, the area should be promptly decontaminated. All spilled material and cleanup supplies must be collected and disposed of as hazardous waste.[1] Avoid any release into the environment.
Quantitative Hazard and Safety Data
For quick reference, the following table summarizes key safety and hazard information for this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H300+H330: Fatal if swallowed or if inhaled. H311: Toxic in contact with skin. H410: Very toxic to aquatic life with long lasting effects. | Sigma-Aldrich SDS |
| Toxicity to fish (LC50) | 0.872 mg/l - Pimephales promelas (fathead minnow) - 96 h | Sigma-Aldrich SDS |
| NFPA Ratings | Health: 3, Fire: 0, Reactivity: 0 | Cayman Chemical SDS |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. The following steps outline the process for preparing this compound waste for collection.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound are to be treated as hazardous waste. This includes contaminated PPE, disposable labware, and cleaning materials.[1]
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a designated, leak-proof hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and include the name "this compound".[1]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
3. Decontamination of Reusable Labware:
-
If labware is to be reused, it must undergo a validated decontamination procedure.
-
Due to the high aquatic toxicity of this compound, do not rinse directly into the sanitary sewer.[1] All rinsates from the decontamination process must be collected as hazardous liquid waste.[1]
4. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.
-
Secondary containment should be used to prevent the spread of material in the case of a leak.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[2]
-
Ensure all required paperwork and container labels are completed accurately and legibly, listing all chemical constituents.[2]
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Psicofuranose
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Psicofuranose, a key compound in various research applications. Adherence to these procedural steps will help ensure a safe laboratory environment and proper disposal of waste.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound to minimize exposure. This includes:
-
Eye Protection: Chemical splash goggles with side-shields that meet ANSI Z.87.1 standards are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as disposable nitrile gloves, should be worn.[2] It is good practice to double-glove.
-
Body Protection: An impervious lab coat should be worn and fully buttoned to cover as much skin as possible.[2]
-
Respiratory Protection: In situations where aerosol formation is possible, a suitable respirator should be used.[1]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly and that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transferring of this compound within a chemical fume hood to contain any dust or aerosols. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed and clearly labeled.
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous waste.[1] This includes unused or expired product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, including PPE and disposable labware, in a designated, leak-proof hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Final Disposal:
The primary directive for the disposal of this compound waste is to use an approved waste disposal plant.[1] Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
Quantitative Data
While experimental toxicity data for this compound is limited, the following table summarizes its key computed physical and chemical properties.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| XLogP3 | -2.3 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem.
Experimental Protocols
As specific experimental protocols for handling this compound are not widely published, it is recommended to adapt standard laboratory procedures for handling non-volatile, potentially hazardous chemical compounds. All protocols should be performed within a chemical fume hood, with appropriate PPE, and with adherence to the operational and disposal plans outlined in this document.
Visualizing Safety: Spill Response Workflow
In the event of a spill, a clear and immediate response is critical. The following diagram outlines the procedural flow for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
